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  • Product: Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate
  • CAS: 1146292-48-9

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Unraveling the In Vitro Mechanism of Action of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate

For: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for elucidating the in vitro mechanism of action of Methyl 2-{[(3-chlorophenyl)carbamoyl]a...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for elucidating the in vitro mechanism of action of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate. Drawing upon evidence from structurally similar ureido derivatives, the primary hypothesis posits that this compound functions as an inhibitor of Aminopeptidase N (APN/CD13), a key metalloenzyme implicated in cancer progression. This document details a suite of in vitro assays, from direct enzymatic inhibition to cell-based functional assays, designed to rigorously test this hypothesis and explore the downstream cellular consequences. Each protocol is presented with the underlying scientific rationale, ensuring a thorough and validated approach to characterizing the compound's biological activity.

Introduction: The Therapeutic Potential of Targeting Aminopeptidase N

Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease that plays a critical role in the cleavage of N-terminal neutral amino acids from peptides. Its overexpression on the surface of various cancer cells is correlated with increased tumor growth, invasion, and angiogenesis. This makes APN a compelling target for the development of novel anticancer therapeutics. A class of compounds, amino acid ureido derivatives, has shown promise as APN inhibitors[1]. Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate belongs to this structural class, suggesting a potential mechanism of action centered on APN inhibition. This guide provides the experimental blueprint to validate and characterize this proposed mechanism.

Core Hypothesis: Inhibition of Aminopeptidase N

The central hypothesis is that Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate directly binds to and inhibits the enzymatic activity of Aminopeptidase N. This inhibition is expected to trigger a cascade of anti-cancer effects in vitro, including reduced cell proliferation, migration, and invasion. The following sections outline the experimental workflows to systematically investigate this hypothesis.

Logical Flow of Investigation

A Compound of Interest: Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate B Primary Hypothesis: APN/CD13 Inhibition A->B C Enzymatic Assays (Direct Inhibition) B->C D Cell-Based Assays (Functional Consequences) B->D E IC50 Determination C->E F Mechanism of Inhibition (Kinetics) C->F G Anti-Proliferation Assays D->G H Cell Migration & Invasion Assays D->H I Angiogenesis Assays D->I J Downstream Signaling Analysis (Western Blot) I->J

Caption: Investigative workflow for elucidating the mechanism of action.

Enzymatic Assays: Direct Validation of APN/CD13 Inhibition

The initial and most critical step is to determine if Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate directly inhibits APN enzymatic activity. This can be achieved using a purified enzyme source and a chromogenic or fluorogenic substrate.

Determination of IC50 Value

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the compound's potency. A lower IC50 value indicates a more potent inhibitor.

Experimental Protocol: Spectrophotometric APN Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 0.02 M TRIS-HCl buffer, pH 7.5.

    • Enzyme Solution: Porcine kidney aminopeptidase N (microsomal leucine aminopeptidase) diluted in assay buffer.

    • Substrate Solution: L-Leucine-p-nitroanilide dissolved in a minimal amount of DMSO and then diluted in assay buffer.

    • Test Compound: Prepare a stock solution of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate in DMSO and create a serial dilution series in assay buffer.

    • Positive Control: Bestatin, a known APN inhibitor.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the test compound dilutions or controls to respective wells.

    • Add 80 µL of the enzyme solution to all wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of the substrate solution to all wells.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Measure the absorbance at 405 nm using a microplate reader. The p-nitroaniline product absorbs at this wavelength.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Elucidating the Mechanism of Inhibition

Understanding how the inhibitor interacts with the enzyme (e.g., competitive, non-competitive, or uncompetitive inhibition) provides deeper mechanistic insight. This is determined by performing the inhibition assay with varying concentrations of both the inhibitor and the substrate.

Experimental Protocol: Enzyme Kinetics

  • Assay Setup:

    • Perform the APN inhibition assay as described above, but with a matrix of varying substrate and inhibitor concentrations.

    • Typically, five concentrations of the substrate bracketing the Michaelis-Menten constant (Km) and five concentrations of the inhibitor bracketing the IC50 are used.

  • Data Analysis:

    • Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) for each inhibitor concentration.

    • Create a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). The pattern of changes in Vmax and Km in the presence of the inhibitor will reveal the mechanism of inhibition.

Cell-Based Assays: Functional Consequences of APN/CD13 Inhibition

Demonstrating that the compound elicits anti-cancer effects in a cellular context is crucial. A panel of assays should be employed to assess the impact on cell proliferation, migration, and invasion, which are key processes modulated by APN.

Anti-Proliferation Assays (MTT/XTT)

These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Experimental Protocol: MTT Assay

  • Cell Culture:

    • Seed cancer cells known to express APN/CD13 (e.g., HT-1080, HeLa) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with a serial dilution of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate for 24, 48, and 72 hours. Include a vehicle control (DMSO).

  • Assay Procedure:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of viable cells relative to the vehicle control.

    • Determine the IC50 value for cell proliferation at each time point.

Cell Migration and Invasion Assays

APN is directly involved in cell motility. The Boyden chamber (or Transwell) assay is a standard method to quantify cell migration and invasion.

Experimental Protocol: Transwell Invasion Assay

  • Chamber Preparation:

    • Coat the upper surface of an 8 µm pore size Transwell insert with a thin layer of Matrigel (for invasion) or leave it uncoated (for migration).

  • Cell Seeding:

    • Resuspend serum-starved cells in a serum-free medium containing different concentrations of the test compound.

    • Seed the cells into the upper chamber of the Transwell insert.

  • Chemoattractant:

    • Add a medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

  • Incubation:

    • Incubate for 12-24 hours at 37°C.

  • Quantification:

    • Remove non-invading cells from the upper surface of the membrane.

    • Fix and stain the cells that have invaded the lower surface of the membrane with crystal violet.

    • Count the number of stained cells in several microscopic fields.

Workflow for Transwell Invasion Assay

A Prepare Transwell Inserts (Coat with Matrigel) B Seed Serum-Starved Cells with Test Compound in Upper Chamber A->B C Add Chemoattractant to Lower Chamber B->C D Incubate for 12-24 hours C->D E Remove Non-Invading Cells D->E F Fix and Stain Invading Cells E->F G Quantify by Cell Counting F->G

Caption: Step-by-step workflow for the Transwell invasion assay.

In Vitro Angiogenesis Assay

APN plays a role in the formation of new blood vessels. The tube formation assay is a well-established method to model angiogenesis in vitro.

Experimental Protocol: Endothelial Cell Tube Formation Assay

  • Plate Coating:

    • Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.

  • Cell Seeding:

    • Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated plate in a medium containing various concentrations of the test compound.

  • Incubation:

    • Incubate for 4-12 hours at 37°C to allow for the formation of capillary-like structures.

  • Visualization and Quantification:

    • Visualize the tube networks using a microscope.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

Downstream Signaling Pathway Analysis

To further understand the molecular consequences of APN inhibition, Western blotting can be used to examine the expression and activation of key proteins in signaling pathways regulated by APN.

Experimental Protocol: Western Blotting

  • Cell Lysis:

    • Treat APN-expressing cancer cells with Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate for a specified time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against target proteins (e.g., phosphorylated forms of kinases in relevant pathways, matrix metalloproteinases).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Summary of In Vitro Efficacy
AssayCell LineEndpointIC50 (µM)
APN Enzymatic Inhibition-Enzyme ActivityValue
Cell Proliferation (72h)HT-1080Cell ViabilityValue
Cell InvasionHT-1080Invading CellsValue
Tube FormationHUVECTube LengthValue

Note: The values in this table are placeholders and should be replaced with experimental data.

Conclusion

The experimental framework outlined in this guide provides a robust and comprehensive approach to characterizing the in vitro mechanism of action of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate. By systematically progressing from direct enzyme inhibition assays to functional cell-based assays and downstream signaling analysis, researchers can build a strong, evidence-based understanding of this compound's biological activity. The primary hypothesis of APN/CD13 inhibition serves as a solid foundation for this investigation, which, if validated, would position this compound as a promising candidate for further preclinical development as an anti-cancer agent.

References

  • Design, Synthesis and Biological Evaluation of Novel Amino Acid Ureido Derivatives as Aminopeptidase N/CD13 Inhibitors. PubMed. [Link][1]

Sources

Exploratory

Physicochemical and Synthetic Profiling of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate: A Technical Guide for Drug Discovery

Executive Summary Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate (CAS: 1146292-48-9) is a highly versatile, structurally significant intermediate and pharmacophore building block utilized in modern medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate (CAS: 1146292-48-9) is a highly versatile, structurally significant intermediate and pharmacophore building block utilized in modern medicinal chemistry. Featuring an aryl urea core conjugated to a methyl ester via a methylene bridge, this compound serves as a foundational scaffold for designing kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and peptidomimetics.

This whitepaper provides an in-depth analysis of its physicochemical properties, establishes a self-validating synthetic protocol, and explores its utility in structural biology.

Structural and Physicochemical Profiling

The compound's architecture is defined by three distinct regions: a lipophilic 3-chlorophenyl ring, a rigid hydrogen-bonding urea linkage, and a flexible, polar methyl acetate tail. This modularity makes it an excellent candidate for fragment-based drug discovery (FBDD) and lead optimization.

To evaluate its drug-likeness and pharmacokinetic potential, we have calculated its core physicochemical parameters. The molecule strictly adheres to Lipinski’s Rule of Five, indicating favorable theoretical oral bioavailability.

Table 1: Core Physicochemical Properties
PropertyValuePharmacological Significance
IUPAC Name Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetateStandardized nomenclature .
Molecular Formula C₁₀H₁₁ClN₂O₃-
Molecular Weight 242.66 g/mol Optimal for fragment/lead generation (< 500 Da).
Topological Polar Surface Area (TPSA) ~67.4 ŲExcellent for membrane permeability (Ideal: < 140 Ų).
Hydrogen Bond Donors (HBD) 2Bidentate interaction potential via urea N-H groups.
Hydrogen Bond Acceptors (HBA) 3Interactions via urea C=O and ester oxygens.
Rotatable Bonds 4Balances conformational flexibility with binding entropy.

Mechanistic Synthesis and Reaction Kinetics

The synthesis of 1-aryl-3-alkyl ureas is classically achieved via the nucleophilic addition of an amine to an aryl isocyanate. In this protocol, 3-chlorophenyl isocyanate is reacted with glycine methyl ester hydrochloride.

Causality in Experimental Design
  • Base Selection (Triethylamine): Glycine methyl ester is supplied as a hydrochloride salt to prevent self-condensation (diketopiperazine formation). Triethylamine (Et₃N) is required to neutralize the HCl and liberate the nucleophilic free amine.

  • Temperature Control (0 °C): Isocyanates are highly reactive electrophiles. Conducting the initial addition at 0 °C suppresses runaway exothermic kinetics and minimizes the formation of symmetrical 1,3-bis(3-chlorophenyl)urea—a common byproduct caused by trace moisture hydrolyzing the isocyanate into an aniline, which then attacks unreacted isocyanate .

Step-by-Step Synthetic Protocol
  • Preparation of the Free Base: Suspend glycine methyl ester hydrochloride (1.1 equivalents) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add triethylamine (1.2 equivalents) dropwise to the suspension while stirring. Stir for 15 minutes to ensure complete liberation of the free amine.

  • Thermal Regulation: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0 °C.

  • Electrophile Addition: Dissolve 3-chlorophenyl isocyanate (1.0 equivalent) in a minimal volume of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over a period of 30 minutes to maintain a low localized concentration of the electrophile.

  • Reaction Maturation: Remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 4–6 hours.

  • Work-up and Purification: Quench the reaction with distilled water. Extract the biphasic mixture with DCM. Wash the combined organic layers with 1M HCl (to remove residual Et₃N and unreacted amine), followed by brine. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and recrystallize the crude solid from an ethanol/water mixture to yield the analytically pure product .

SynthWorkflow A 3-Chlorophenyl isocyanate D Nucleophilic Addition (0 °C to RT) A->D B Glycine methyl ester hydrochloride B->D C Triethylamine (Base) C->D E Methyl 2-{[(3-chlorophenyl) carbamoyl]amino}acetate D->E

Synthetic workflow for the target urea via nucleophilic addition.

Analytical Characterization: A Self-Validating Protocol

To ensure scientific integrity, the synthetic workflow must act as a self-validating system. The completion of the reaction and the structural identity of the product can be definitively confirmed through targeted spectroscopic analysis.

Protocol for Structural Validation
  • Infrared (IR) Spectroscopy (Reaction Monitoring):

    • Validation Checkpoint: The starting material, 3-chlorophenyl isocyanate, exhibits a highly distinct, strong asymmetric cumulative double-bond stretch (N=C=O) at ~2270 cm⁻¹ .

    • Success Criterion: The complete disappearance of the 2270 cm⁻¹ band indicates total consumption of the isocyanate. The subsequent appearance of a strong urea carbonyl stretch at ~1650 cm⁻¹ and an ester carbonyl stretch at ~1740 cm⁻¹ confirms product formation.

  • Proton Nuclear Magnetic Resonance (¹H NMR):

    • Dissolve the purified product in DMSO-d₆.

    • Validation Checkpoint: Look for two distinct broad singlets between 6.0 ppm and 8.5 ppm . These correspond to the two distinct N-H protons of the unsymmetrical urea.

    • Validation Checkpoint: A sharp singlet at ~3.7 ppm (integrating to 3H) confirms the intact methyl ester, while a doublet near ~3.9 ppm (integrating to 2H) confirms the methylene bridge coupling with the adjacent N-H.

Structural Biology and Pharmacophore Utility

In medicinal chemistry, the 1-aryl-3-alkyl urea motif is highly prized for its ability to act as a rigid, bidentate hydrogen-bond donor. When interacting with kinase hinge regions or the catalytic pockets of hydrolases, the two N-H groups of the urea can simultaneously donate hydrogen bonds to backbone carbonyls or catalytic aspartate/glutamate residues.

Furthermore, the 3-chlorophenyl ring provides critical lipophilic contacts. The meta-chloro substituent frequently occupies hydrophobic sub-pockets, engaging in halogen bonding and π−π stacking interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) in the target protein. The methyl ester acts as a highly tunable moiety; it can be retained as a lipophilic prodrug, hydrolyzed to a carboxylic acid for salt formation, or cyclized into a hydantoin derivative .

Pharmacophore Aryl 3-Chlorophenyl Ring (Hydrophobic / Pi-Stacking) Urea Urea Motif (Bidentate H-Bond Donor) Aryl->Urea Target Receptor / Kinase Pocket Aryl->Target Pi-Pi / Halogen Bond Ester Methyl Acetate (H-Bond Acceptor / Prodrug) Urea->Ester Urea->Target Dual H-Bonding Ester->Target H-Bond Acceptor

Pharmacophore interaction map detailing binding modalities of distinct structural regions.

References

  • MolPort Chemical Database. methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate (Molport-008-424-021). MolPort. Available at:[Link]

  • Zhao, Z., et al. (2013). Discovery of Hybrid Dual N-Acylhydrazone and Diaryl Urea Derivatives as Potent Antitumor Agents: Design, Synthesis and Cytotoxicity Evaluation. Molecules, 18(3), 3497-3513. Available at:[Link]

  • Salituro, F. G., et al. (2003). Hydantoin-Substituted 4,6-Dichloroindole-2-carboxylic Acids as Ligands with High Affinity for the Glycine Binding Site of the NMDA Receptor. Journal of Medicinal Chemistry, 46(1), 95–108. Available at:[Link]

Foundational

The Compass of Discovery: A Technical Guide to the Pharmacokinetic Profiling of 3-Chlorophenyl Carbamoyl Amino Acetate Derivatives

This guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of novel 3-chlorophenyl carbamoyl amino acetate derivatives. It is designed for researchers, scientists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of novel 3-chlorophenyl carbamoyl amino acetate derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the strategic rationale behind them. Our objective is to equip you with the expertise to navigate the complexities of ADME (Absorption, Distribution, Metabolism, and Excretion) and to generate a robust data package that informs critical decision-making from lead optimization to preclinical candidate selection.[1][2][3]

Introduction: Charting the Course for a New Chemical Entity

The journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is contingent on a thorough understanding of its interaction with a biological system. For our target class, 3-chlorophenyl carbamoyl amino acetate derivatives, this journey begins with a meticulous evaluation of their pharmacokinetic properties. These derivatives, characterized by a 3-chlorophenyl carbamoyl moiety linked to an amino acetate backbone, represent a chemical space with potential therapeutic applications. However, their efficacy and safety are intrinsically linked to how they are absorbed, distributed throughout the body, metabolized by cellular machinery, and ultimately excreted.[2][4]

This guide will delineate a phased, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) driven approach to pharmacokinetic profiling. We will move from high-throughput in vitro screens that triage compounds with fatal flaws to more resource-intensive in vivo studies that provide a holistic view of the drug's disposition.[1][5] The ultimate goal is to build a comprehensive PK profile that, when integrated with pharmacodynamic (PD) data, establishes a clear exposure-response relationship, the cornerstone of rational drug development.[6]

Part 1: Foundational In Vitro ADME Profiling: The Early Warning System

In the early stages of drug discovery, it is crucial to identify and eliminate compounds with undesirable ADME properties.[1][2][5] A suite of in vitro assays serves as a cost-effective and rapid screening funnel.

Metabolic Stability: The First Line of Defense

A compound's susceptibility to metabolic breakdown is a primary determinant of its in vivo half-life and oral bioavailability.[7] We assess this using liver microsomes, which are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[8][9]

Key Experimental Choices & Rationale:

  • System: Pooled human liver microsomes (HLM) are the "gold standard" as they provide a representative average of the metabolic activity in the human population.[10] Including rat liver microsomes allows for interspecies comparison and aids in the selection of an appropriate species for in vivo studies.[9]

  • Cofactor: NADPH is essential for the activity of CYP enzymes and is added to initiate the metabolic reaction.[8][9]

  • Analysis: The disappearance of the parent compound over time is monitored by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[7][11]

Experimental Protocol: Microsomal Metabolic Stability Assay

  • Preparation: A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared. The final concentration of DMSO in the incubation should be kept low (e.g., <0.5%) to avoid enzyme inhibition.[9]

  • Incubation Mixture: In a 96-well plate, the test compound (final concentration, e.g., 1 µM) is pre-incubated with liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.[9][11]

  • Reaction Initiation: The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating system.[8]

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[9]

  • Sample Processing: The plate is centrifuged to precipitate proteins, and the supernatant is transferred for LC-MS/MS analysis.[8]

  • Data Analysis: The percentage of the parent compound remaining at each time point is determined relative to the 0-minute time point. The in vitro half-life (t½) and intrinsic clearance (CLint) are then calculated.[7][11]

Data Presentation: Metabolic Stability of 3-Chlorophenyl Carbamoyl Amino Acetate Derivatives (Example)

Compound IDIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)
Derivative A> 60< 10
Derivative B2545
Derivative C8150
Cytochrome P450 (CYP) Inhibition: Gauging Drug-Drug Interaction Potential

Inhibition of CYP enzymes is a major cause of clinically significant drug-drug interactions (DDIs).[10][12][13] Early assessment of a compound's potential to inhibit key CYP isoforms is a regulatory expectation and a critical safety evaluation.[14][15]

Key Experimental Choices & Rationale:

  • Enzyme Source: Human liver microsomes or recombinant human CYP enzymes are used.[10][12] Microsomes offer a more physiologically relevant system, while recombinant enzymes are useful for identifying which specific isoform is being inhibited.[12]

  • Probe Substrates: Each CYP isoform is assayed using a specific probe substrate that is metabolized into a unique product.[10][15]

  • Inhibitor Concentrations: A range of concentrations of the test compound is used to determine the IC50 value (the concentration that causes 50% inhibition).[10]

Experimental Protocol: CYP450 Inhibition Assay (IC50 Determination)

  • Incubation: The test compound (at various concentrations) and a specific CYP probe substrate are pre-incubated with human liver microsomes at 37°C.

  • Reaction Initiation: The reaction is started by adding NADPH.

  • Incubation Period: The mixture is incubated for a specific time, allowing for the formation of the metabolite of the probe substrate.

  • Reaction Termination: The reaction is stopped with a cold organic solvent containing an internal standard.

  • Analysis: The formation of the metabolite is quantified by LC-MS/MS.

  • Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to a vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the test compound concentration.[10]

Mandatory Visualization: CYP450 Inhibition Assay Workflow

CYP450_Inhibition_Workflow A Prepare Reagents: - Test Compound (Serial Dilutions) - HLM/Recombinant CYPs - Probe Substrate - NADPH B Pre-incubation: - Test Compound - HLM - Probe Substrate (37°C) A->B Combine C Initiate Reaction: Add NADPH B->C Start D Incubate (Metabolite Formation) C->D E Quench Reaction: Add Cold Acetonitrile + Internal Standard D->E Stop F Sample Processing: Centrifuge E->F G LC-MS/MS Analysis: Quantify Metabolite F->G H Data Analysis: Calculate % Inhibition Determine IC50 G->H

Caption: Workflow for determining CYP450 inhibition IC50 values.

Plasma Protein Binding: The Unbound Fraction Rules

Only the unbound fraction of a drug in plasma is free to distribute into tissues and interact with its target.[16] Therefore, determining the extent of plasma protein binding (PPB) is essential for interpreting PK and PD data.

Key Experimental Choices & Rationale:

  • Method: Equilibrium dialysis is considered the gold standard for determining PPB.[16][17] This method involves a semipermeable membrane that separates a drug-containing plasma sample from a buffer solution, allowing the unbound drug to reach equilibrium across the membrane.[16]

  • Species: PPB should be determined in plasma from the species used for in vivo studies (e.g., rat) and in human plasma to assess interspecies differences.

Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding

  • Device Preparation: An equilibrium dialysis apparatus with a semipermeable membrane is used.

  • Sample Loading: The test compound is added to plasma. This plasma is then loaded into one chamber of the dialysis cell. The other chamber is filled with buffer.

  • Equilibration: The apparatus is incubated with gentle shaking at 37°C until equilibrium is reached (typically several hours).

  • Sampling: After incubation, samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the test compound in both samples is determined by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Data Presentation: Plasma Protein Binding of 3-Chlorophenyl Carbamoyl Amino Acetate Derivatives (Example)

Compound IDRat Plasma fu (%)Human Plasma fu (%)
Derivative A15.212.5
Derivative B2.83.5
Derivative C45.752.1
Permeability and Efflux: Crossing the Barriers

For orally administered drugs, permeability across the intestinal epithelium is a prerequisite for absorption.[3] For CNS-targeted drugs, crossing the blood-brain barrier (BBB) is critical. Cell-based assays, such as the MDR1-MDCK assay, are used to assess both passive permeability and active efflux by transporters like P-glycoprotein (P-gp).[18][19][20][21]

Key Experimental Choices & Rationale:

  • Cell Line: The Madin-Darby canine kidney (MDCK) cell line transfected with the human MDR1 gene (MDR1-MDCK) is widely used.[19][21] These cells form a polarized monolayer with tight junctions, mimicking a biological barrier, and overexpress the human P-gp efflux transporter.[18][19]

  • Bidirectional Transport: The transport of the compound is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[18][22] An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound is a substrate for an efflux transporter.[18]

Experimental Protocol: MDR1-MDCK Permeability Assay

  • Cell Culture: MDR1-MDCK cells are seeded on semi-permeable filter inserts in a transwell plate and cultured for several days to form a confluent monolayer.[18][20]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[19]

  • Transport Experiment: The test compound is added to either the apical (A) or basolateral (B) chamber. The plate is incubated at 37°C.

  • Sampling: At a specific time point (e.g., 60 or 120 minutes), samples are taken from the receiver chamber.

  • Analysis: The concentration of the test compound in the receiver chamber is quantified by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions. The efflux ratio is then determined.

Mandatory Visualization: Permeability Assay Logic

Permeability_Logic cluster_A Apical (A) to Basolateral (B) Transport cluster_B Basolateral (B) to Apical (A) Transport A_start Add Compound to Apical Chamber A_end Measure Compound in Basolateral Chamber A_start->A_end Passive Permeability A_papp Calculate Papp (A-B) A_end->A_papp Efflux_Ratio Calculate Efflux Ratio ER = Papp (B-A) / Papp (A-B) A_papp->Efflux_Ratio B_start Add Compound to Basolateral Chamber B_end Measure Compound in Apical Chamber B_start->B_end Passive Permeability + Active Efflux B_papp Calculate Papp (B-A) B_end->B_papp B_papp->Efflux_Ratio Interpretation ER >= 2 suggests P-gp Substrate Efflux_Ratio->Interpretation

Caption: Logic for determining efflux ratio in a bidirectional permeability assay.

Part 2: In Vivo Pharmacokinetic Studies: The Whole Picture

Following promising in vitro data, the next critical step is to evaluate the compound's behavior in a living organism.[3] These studies provide essential parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Key Experimental Choices & Rationale:

  • Species: The rat is a commonly used species for initial PK studies due to its well-characterized physiology and handling feasibility.[23][24][25][26]

  • Dosing Routes: Both intravenous (IV) and oral (PO) administrations are necessary. The IV dose allows for the determination of absolute bioavailability and clearance, while the PO dose assesses oral absorption.[26]

  • Blood Sampling: A sparse or serial sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug's concentration-time profile.[25][26]

  • Bioanalysis: An LC-MS/MS method must be validated for the quantification of the test compound in plasma.

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Acclimation and Preparation: Male Wistar or Sprague-Dawley rats are acclimated to the facility. For IV dosing, a catheter may be surgically implanted in a major vein (e.g., jugular). Animals are typically fasted overnight before dosing.[24][26]

  • Dose Administration:

    • IV Group: The compound is administered as a bolus injection or short infusion via the catheter.[23][26]

    • PO Group: The compound is administered via oral gavage.[26]

  • Blood Sampling: Blood samples (e.g., 100-200 µL) are collected at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into anticoagulant-treated tubes.[26]

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen (e.g., -80°C) until analysis.[26]

  • Bioanalysis: Plasma samples are processed (e.g., protein precipitation or liquid-liquid extraction) and analyzed by a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software to determine key PK parameters.

Data Presentation: Key Pharmacokinetic Parameters (Example)

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)1250850
Tmax (h)0.0831.0
AUC₀-inf (ng*h/mL)250012500
CL (mL/min/kg)6.7-
Vdss (L/kg)2.5-
t½ (h)4.14.5
F (%)-50

Part 3: Data Integration and Decision Making

The true power of pharmacokinetic profiling lies in the synthesis of all collected data. In vitro results should be used to explain and predict in vivo outcomes.

  • Metabolic Stability & Clearance: A high in vitro intrinsic clearance generally correlates with a high in vivo clearance and a shorter half-life.

  • Permeability & Bioavailability: High permeability and low efflux in the MDR1-MDCK assay are predictive of good oral absorption and higher bioavailability.

  • Plasma Protein Binding & Distribution: The unbound fraction of the drug influences its volume of distribution and the concentration available to exert a pharmacological effect.

  • CYP Inhibition & DDI Risk: The in vitro IC50 values, in conjunction with anticipated clinical exposure levels, are used to predict the potential for drug-drug interactions.

Conclusion: From Data to Candidate

The pharmacokinetic profiling of 3-chlorophenyl carbamoyl amino acetate derivatives is a systematic and iterative process. By employing the robust in vitro and in vivo methodologies outlined in this guide, researchers can build a comprehensive understanding of a compound's ADME properties. This knowledge is not merely a collection of data points but a vital compass that guides medicinal chemistry efforts, informs the design of toxicology and efficacy studies, and ultimately illuminates the path toward selecting a drug candidate with the highest probability of clinical success. Adherence to these principles of scientific integrity and logical progression ensures that the chosen candidate is built on a foundation of solid pharmacokinetic science.

References

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  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved April 4, 2026.
  • WuXi AppTec. (n.d.). Plasma Protein Binding (PPB) Assays. Retrieved April 4, 2026.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved April 4, 2026.
  • PubMed. (n.d.). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. Retrieved April 4, 2026.
  • BioDuro. (n.d.). In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. Retrieved April 4, 2026.
  • Sigma-Aldrich. (n.d.).
  • WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development. Retrieved April 4, 2026.
  • Pharmaron. (n.d.). Protein Binding Assay: ICH M12-Compliant Testing. Retrieved April 4, 2026.
  • Evotec. (n.d.). CYP Inhibition Assay (Ki) | Cyprotex ADME-Tox Solutions. Retrieved April 4, 2026.
  • National Center for Biotechnology Information. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual. Retrieved April 4, 2026.
  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved April 4, 2026.
  • Enamine. (n.d.). MDR1-MDCKII Permeability Assay. Retrieved April 4, 2026.
  • Pharma Industry Review. (2025, February 20). Rapid Plasma Protein Binding Assay. Retrieved April 4, 2026.
  • protocols.io. (2025, August 3). In-vitro MDR1-MDCKII permeability assay. Retrieved April 4, 2026.
  • Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay. Retrieved April 4, 2026.
  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved April 4, 2026.
  • Charles River Laboratories. (n.d.). Cytochrome P450 Assays. Retrieved April 4, 2026.
  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved April 4, 2026.
  • Enamine. (n.d.). LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). Retrieved April 4, 2026.
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved April 4, 2026.
  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved April 4, 2026.
  • ResearchGate. (n.d.). Overview of the study's design. (A1) In vivo rat pharmacokinetic study... Retrieved April 4, 2026.
  • PMC. (2022, March 15). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Retrieved April 4, 2026.
  • PMC. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Retrieved April 4, 2026.
  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved April 4, 2026.
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  • Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Retrieved April 4, 2026.
  • PMC. (n.d.). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Retrieved April 4, 2026.
  • Agilent. (2021, July 9). Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS. Retrieved April 4, 2026.
  • U.S. Food and Drug Administration. (n.d.). FDA Requirements for Preclinical Studies. Retrieved April 4, 2026.
  • U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research. Retrieved April 4, 2026.
  • PMC. (2022, October 26). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Retrieved April 4, 2026.
  • SciELO South Africa. (2013, August). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. Retrieved April 4, 2026.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry. Retrieved April 4, 2026.
  • International Journal of Pharmaceutical Sciences Review and Research. (2010, September 15). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved April 4, 2026.
  • MolPort. (n.d.). N-(4-{[(3-chlorophenyl)carbamoyl]amino}phenyl)acetamide | Molport-001-889-941. Retrieved April 4, 2026.
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  • PMC. (2021, March 25).
  • Appchem. (n.d.). methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate | 1146292-48-9. Retrieved April 4, 2026.
  • Journal of Pharmaceutical and Pharmacognosy Research. (2023, October 31). Synthesis, molecular docking, molecular dynamics, pharmacokinetics prediction and bioassay of N-(phenylcarbamothioyl). Retrieved April 4, 2026.
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  • PubMed. (2003, April 7). Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors. Implementation of P3 pyridine N-oxides to deliver an orally bioavailable series containing P1 N-benzylamides. Retrieved April 4, 2026.

Sources

Exploratory

Whitepaper: A Preliminary Toxicity Profile of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate

Executive Summary This document provides a comprehensive preliminary toxicological assessment of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate (CAS No. 1146292-48-9).

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This document provides a comprehensive preliminary toxicological assessment of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate (CAS No. 1146292-48-9). Based on its chemical structure, which incorporates both a carbamate functional group and a 3-chloroaniline moiety, this compound is predicted to exhibit specific toxicological liabilities. The primary anticipated mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), a characteristic of N-methyl carbamate compounds.[1][2] Additionally, the presence of a chlorinated aniline structure raises concerns regarding potential hematotoxicity, specifically methemoglobinemia, and genotoxicity.[3][4] This guide outlines a structured, multi-tiered strategy for characterizing these potential hazards, employing a combination of in silico, in vitro, and acute in vivo methodologies. The protocols detailed herein are designed to provide a robust initial dataset for researchers, scientists, and drug development professionals, enabling informed decision-making for further development or risk assessment.

Introduction and Rationale

Chemical Identity and Physicochemical Properties

Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate is a synthetic organic compound with the molecular formula C10H11ClN2O3 and a molecular weight of 242.66 g/mol .[5] While comprehensive experimental data on its physicochemical properties are not publicly available, its structure suggests moderate lipophilicity, a critical factor influencing absorption and distribution within biological systems.

PropertyValue / DescriptionSource
CAS Number 1146292-48-9Appchem[5]
Molecular Formula C10H11ClN2O3Appchem[5]
Molecular Weight 242.6589Appchem[5]
SMILES COC(CNC(NC1=CC(Cl)=CC=C1)=O)=OAppchem[5]
Predicted LogP 1.5 - 2.5 (Estimated)Chemically inferred
Predicted Solubility Low to moderate in aqueous mediaChemically inferred
Structural Analysis and Identification of Toxicophores

The rationale for this toxicological investigation is based on the identification of two key structural alerts, or "toxicophores," within the molecule:

  • The N-methyl Carbamate Ester: This functional group is mechanistically similar to organophosphates and is a well-established inhibitor of acetylcholinesterase (AChE).[2] By reversibly carbamylating the active site of AChE, these compounds prevent the breakdown of the neurotransmitter acetylcholine, leading to cholinergic overstimulation.[1] This can manifest as a range of symptoms affecting the parasympathetic and central nervous systems.[1][2]

  • The 3-Chloroaniline Moiety: Aniline and its derivatives, particularly halogenated ones, are known to induce methemoglobinemia.[3][4] This condition impairs the oxygen-carrying capacity of red blood cells. The toxicity is often mediated by N-hydroxyl metabolites formed in the liver, which then enter red blood cells and initiate an oxidative cascade.[4] Furthermore, some aniline derivatives are known or suspected carcinogens, necessitating an evaluation of genotoxic potential.[3]

This preliminary assessment is therefore designed to systematically investigate these predicted toxicities.

Part I: In Vitro Toxicological Assessment

The in vitro phase is designed to rapidly assess the primary mechanistic toxicities and establish a concentration-response relationship without the immediate use of animal models.

Primary Mechanism Assessment: Cholinesterase Inhibition

Expertise & Rationale: The carbamate group is the most significant toxicophore. Therefore, the first and most critical step is to quantify its effect on cholinesterase enzymes. We assess both acetylcholinesterase (AChE), the primary target in the nervous system, and butyrylcholinesterase (BChE), a scavenger enzyme found in plasma, to understand the compound's selectivity. The Ellman's assay is a robust, well-validated, and cost-effective colorimetric method for this purpose.

  • Preparation: Reconstitute human recombinant AChE and BChE enzymes in a phosphate buffer (pH 8.0). Prepare a stock solution of the test compound in DMSO.

  • Serial Dilution: Perform a serial dilution of the test compound stock to create a range of concentrations (e.g., 1 nM to 100 µM). The final DMSO concentration in the assay well must not exceed 0.5%.

  • Enzyme Incubation: In a 96-well plate, add 25 µL of each compound dilution, followed by 50 µL of the enzyme solution. Incubate for 15 minutes at 37°C to allow for enzyme-inhibitor binding.

  • Substrate Addition: Add 25 µL of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) and 25 µL of the substrate (acetylthiocholine for AChE, or butyrylthiocholine for BChE).

  • Kinetic Reading: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every 60 seconds for 10 minutes. The rate of color change is proportional to enzyme activity.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to a vehicle control (DMSO). Plot the percent inhibition against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

AnalyteIC50 (µM) [Hypothetical Data]Selectivity Ratio (BChE IC50 / AChE IC50)
AChE 1.2512.8
BChE 16.0

Caption: Cholinergic signaling and carbamate inhibition.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_cleft Synaptic Cleft ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release AChR ACh Receptors Signal\nPropagation Signal Propagation AChR->Signal\nPropagation AChE Acetylcholinesterase (AChE) Choline + Acetate Choline + Acetate AChE->Choline + Acetate ACh->AChR Binds ACh->AChE Hydrolysis Test_Compound Methyl 2-{[(3-chlorophenyl) carbamoyl]amino}acetate Test_Compound->AChE Inhibits

Cytotoxicity Screening

Expertise & Rationale: Before proceeding to more complex assays, a general cytotoxicity screen is essential to understand the concentration range at which the compound causes overt cell death. This provides context for interpreting results from other assays (e.g., genotoxicity), ensuring that observed effects are not simply a consequence of cytotoxicity. We select HepG2 (human liver carcinoma) cells to model potential liver toxicity and SH-SY5Y (human neuroblastoma) cells to assess neurotoxicity, which is relevant given the potential for AChE inhibition.

  • Cell Seeding: Seed HepG2 and SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 0.1 µM to 500 µM) for 24 and 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, remove the media and add 100 µL of fresh media containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle control. Calculate the IC50 value (the concentration that reduces cell viability by 50%) by fitting the data to a dose-response curve.

Cell LineIncubation TimeIC50 (µM) [Hypothetical Data]
HepG2 24 hours> 500
HepG2 48 hours285.5
SH-SY5Y 24 hours410.2
SH-SY5Y 48 hours195.8

Caption: General workflow for in vitro cytotoxicity screening.

G start Start: Cell Culture seed Seed Cells in 96-Well Plates start->seed treat Treat with Test Compound (24h / 48h) seed->treat assay Perform Viability Assay (e.g., MTT) treat->assay read Measure Signal (Absorbance) assay->read analyze Data Analysis: Calculate IC50 read->analyze end End: Cytotoxicity Profile analyze->end

Genotoxicity Assessment

Expertise & Rationale: The aniline substructure necessitates a tiered approach to genotoxicity testing, starting with a bacterial mutation assay. The Ames test is the gold standard for detecting point mutations and frameshift mutations.[6] It incorporates a liver enzyme extract (S9 fraction) to determine if metabolic activation is required to produce a mutagenic species, a common feature of aniline-like compounds.

  • Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an E. coli strain (WP2 uvrA), which are engineered to detect different types of mutations.

  • Metabolic Activation: Conduct the assay in parallel with and without the addition of a liver S9 fraction from Aroclor-1254 induced rats to assess the role of metabolism.

  • Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either S9 mix or phosphate buffer.

  • Plating: After a brief pre-incubation, mix the contents with molten top agar and pour onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A positive result is defined as a dose-dependent increase in revertant colonies that is at least double the background (vehicle control) count.

Caption: Tiered logic for genotoxicity assessment.

G cluster_mammalian If Ames is Positive ames Ames Test (Bacterial Mutation) micronucleus In Vitro Micronucleus Test (Chromosomal Damage) ames->micronucleus Proceed to mla Mouse Lymphoma Assay (Gene Mutation) ames->mla Proceed to invivo In Vivo Follow-up (e.g., Rodent Micronucleus) micronucleus->invivo Confirm with mla->invivo Confirm with

Hematotoxicity: Methemoglobin Formation

Expertise & Rationale: This assay directly addresses the risk posed by the 3-chloroaniline moiety.[4] An in vitro assay using fresh erythrocytes provides a direct, biologically relevant system to measure the conversion of hemoglobin (Hb) to methemoglobin (MetHb). This is a critical screen to predict the potential for in vivo hematological effects.

  • Blood Collection: Obtain fresh heparinized whole blood from a healthy rat.

  • Erythrocyte Isolation: Centrifuge the blood, discard the plasma and buffy coat, and wash the red blood cells (RBCs) three times with phosphate-buffered saline (PBS). Resuspend the washed RBCs to a 2% hematocrit in PBS.

  • Incubation: In a 96-well plate, incubate the RBC suspension with various concentrations of the test compound (0.1 to 1000 µM) for 2 hours at 37°C with gentle agitation. Include a positive control (e.g., sodium nitrite).

  • Lysis: After incubation, lyse the RBCs by adding a hypotonic lysing solution.

  • Spectrophotometry: Measure the absorbance of the lysate at 630 nm (for MetHb) and 577 nm (for total Hb) using a multi-well plate reader.

  • Calculation: Calculate the percentage of MetHb using established formulas based on the absorbance readings.

Compound Concentration (µM)% Methemoglobin (Mean ± SD) [Hypothetical Data]
Vehicle Control 1.1 ± 0.3
10 2.5 ± 0.6
50 8.9 ± 1.2
100 17.4 ± 2.1
500 45.8 ± 3.5
Positive Control (NaNO2) 78.2 ± 4.0

Part II: Proposed Acute In Vivo Assessment

Expertise & Rationale: If the in vitro data suggest significant biological activity (e.g., potent AChE inhibition or cytotoxicity), a preliminary in vivo study is warranted to understand the compound's systemic toxicity, identify target organs, and establish a lethal dose range. The OECD 423 Acute Toxic Class method is an ethical and efficient approach that uses a minimal number of animals to estimate the LD50 and observe signs of toxicity.

  • Animal Model: Use female Sprague-Dawley rats (8-12 weeks old).

  • Dosing: Administer the test compound via oral gavage using a stepwise procedure with fixed doses (e.g., 5, 50, 300, 2000 mg/kg). Start with a single animal at a dose expected to be non-lethal based on in vitro data.

  • Observation: Observe the animals closely for the first 4 hours post-dosing and then daily for 14 days. Record all clinical signs of toxicity (e.g., tremors, salivation, lethargy, changes in gait), morbidity, and mortality.

  • Body Weight: Measure body weight just before dosing and at days 7 and 14.

  • Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all surviving animals to identify any visible organ abnormalities.

  • LD50 Estimation: The acute toxic class and an estimated LD50 range are determined based on the observed mortality at different dose levels according to the OECD guideline.

Synthesis and Recommendations

This preliminary toxicity profile for Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate is built upon a logical, mechanism-driven investigation. The primary concerns are neurotoxicity via AChE inhibition and hematotoxicity via methemoglobin formation.

  • If potent AChE inhibition is observed in vitro, this compound should be handled with the precautions appropriate for carbamate pesticides. Further neurotoxicity studies would be recommended.

  • If significant methemoglobin formation is detected, further investigation into the metabolic pathways and potential for anemia or other blood disorders would be necessary.

  • If the Ames test is positive, follow-up in vitro and in vivo chromosomal damage assays are mandatory to classify the compound's mutagenic potential.

The integrated results from these studies will provide a robust foundation for a comprehensive risk assessment and guide the future development and handling of this chemical.

References

  • U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 6 Carbamates. [Link]

  • Jamil, A., & Bista, S. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. [Link]

  • Lin, J. G., et al. (1995). Genetic Toxicity of N-methylcarbamate Insecticides and Their N-nitroso Derivatives. Mutation Research/Genetic Toxicology, 343(2-3), 111-119. [Link]

  • Appchem. methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate | 1146292-48-9. [Link]

  • Marcin, W., & Andrzej, B. (2018). Severe carbamates intoxication of 43-year-old farmer – case report. Medycyna Pracy, 69(4), 455-459. [Link]

  • HBM4EU. Aniline family. [Link]

  • MDPI. (2023). The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. International Journal of Molecular Sciences, 24(20), 15393. [Link]

  • Khan, M. F., et al. (1997). Aniline derivative-induced methemoglobin in rats. Toxicology Letters, 92(1), 33-39. [Link]

Sources

Foundational

Receptor Binding Affinity Profiling of Aryl-Urea Derivatives: A Technical Guide on Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate

Prepared by: Senior Application Scientist, Receptor Pharmacology & Biophysics Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Executive Summary The compound Methyl 2-{[(3-chlorophenyl)c...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Receptor Pharmacology & Biophysics Target Audience: Researchers, Assay Scientists, and Drug Development Professionals

Executive Summary

The compound Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate —a synthetic aryl-urea derivative of glycine methyl ester—represents a highly versatile pharmacophore in modern drug discovery. Aryl-urea scaffolds are heavily documented as potent modulators of Formyl Peptide Receptors (FPR1 and FPR2), which are G protein-coupled receptors (GPCRs) critical for regulating innate immunity, leukocyte trafficking, and inflammatory resolution[1].

As a Senior Application Scientist, I frequently encounter the challenge of accurately profiling the receptor binding affinity of highly lipophilic, planar molecules like aryl-ureas. Traditional filtration assays often fail due to non-specific lipid partitioning. In this whitepaper, I will deconstruct the mechanistic rationale behind this compound's structure and provide a field-proven, self-validating orthogonal workflow—combining Homogeneous Time-Resolved Fluorescence (HTRF) and Surface Plasmon Resonance (SPR)—to accurately quantify its receptor binding kinetics and equilibrium affinity.

Structural & Mechanistic Rationale

Before designing a binding assay, we must understand the causality behind the molecule's structural components and how they dictate receptor interaction. The FPR binding pocket is notoriously deep and hydrophobic, requiring specific pharmacophoric geometries[2].

  • The Urea Core (-NH-CO-NH-): This is the critical anchoring moiety. The urea linkage acts as a bidentate hydrogen bond donor and acceptor. It mimics the peptide backbone of endogenous formyl-peptides (e.g., fMLF), allowing it to form highly stable hydrogen bonds with conserved residues (such as Asp284 in FPR2) deep within the GPCR transmembrane bundle[3].

  • The 3-Chlorophenyl Ring: The meta-chloro substitution serves a dual purpose. Sterically, it locks the phenyl ring into a favorable dihedral angle relative to the urea plane. Electronically, the chlorine atom can participate in halogen bonding with aromatic residues in the receptor pocket, significantly decreasing the dissociation rate ( koff​ )[4].

  • The Methyl Acetate Tail: The esterified glycine tail provides structural flexibility, acting as a hinge that allows the molecule to adapt to the induced-fit conformational changes of the receptor. Furthermore, the methyl ester caps the carboxylic acid, preventing premature ionization in the assay buffer and mimicking a prodrug-like lipophilicity that enhances membrane permeability.

Orthogonal Workflow Design

Relying on a single assay modality for GPCR binding is a critical point of failure. To ensure scientific integrity, I mandate an orthogonal, self-validating workflow. We begin with equilibrium affinity (HTRF) to establish potency, followed by real-time kinetics (SPR) to determine residence time—a metric that often translates better to in vivo efficacy than KD​ alone.

Workflow A In Silico Docking (Pose Prediction) B HTRF Binding Assay (Equilibrium Affinity) A->B Validates Target Fit C SPR Kinetics (Real-time kon/koff) B->C Orthogonal Confirmation D Functional Assay (Ca2+ Mobilization) C->D Translates to Efficacy

Orthogonal workflow for validating aryl-urea GPCR binding affinity.

Step-by-Step Experimental Methodologies

Protocol A: HTRF Competitive Binding Assay (Equilibrium Ki​ )

Causality: Traditional radioligand filtration assays are prone to high background noise with lipophilic compounds like aryl-ureas. HTRF (Homogeneous Time-Resolved Fluorescence) is a mix-and-read format that relies on Förster Resonance Energy Transfer (FRET). By using a Terbium (Tb) cryptate donor, the long emission half-life allows for time-delayed reading, completely eliminating short-lived auto-fluorescence from the compound library.

Self-Validating System: The assay inherently corrects for inner-filter effects via a ratiometric readout (665 nm / 620 nm). A dedicated Non-Specific Binding (NSB) control well containing 10 µM unlabeled fMLF ensures the measured signal is strictly receptor-mediated.

Step-by-Step Execution:

  • Receptor Preparation: Utilize CHO cell membranes overexpressing SNAP-tagged FPR1 or FPR2. Label the SNAP-tag covalently with Lumi4-Tb cryptate.

  • Tracer Optimization: Utilize a red-fluorescent fMLF derivative as the tracer. Determine the tracer's KD​ via saturation binding to ensure subsequent Cheng-Prusoff calculations are accurate.

  • Competition Reaction: In a 384-well low-volume plate, combine:

    • 5 µL of Tb-labeled FPR membranes (2 nM final concentration).

    • 5 µL of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate (titrated from 0.1 nM to 10 µM).

    • 5 µL of fluorescent tracer (at a concentration equal to its KD​ ).

  • Equilibration & Readout: Incubate the plate in the dark at room temperature for 2 hours to reach equilibrium. Read on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using a 50 µs delay and 400 µs integration time.

  • Data Analysis: Calculate the IC50​ using a 4-parameter logistic non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Tracer]/KD​) .

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Causality: GPCRs are multi-pass transmembrane proteins that rapidly denature outside a lipid bilayer. To measure accurate binding kinetics ( kon​ and koff​ ), we must reconstitute the receptor into lipid nanodiscs. This maintains the receptor's native active conformation while allowing it to be tethered to an SPR sensor chip.

Self-Validating System: The SPR setup utilizes a dual-channel reference system. Flow Cell 1 (FC1) is immobilized with "empty" nanodiscs (lipid only), while Flow Cell 2 (FC2) contains FPR-embedded nanodiscs. Subtracting the FC1 signal from FC2 (FC2-FC1) mathematically eliminates bulk refractive index shifts (e.g., DMSO solvent effects) and non-specific lipid partitioning.

Step-by-Step Execution:

  • Surface Functionalization: Dock biotinylated FPR-nanodiscs onto a Streptavidin (SA) coated sensor chip (e.g., Biacore Series S) until a capture level of ~1500 Resonance Units (RU) is achieved on FC2. Capture empty nanodiscs on FC1.

  • Analyte Preparation: Prepare a 5-point, 2-fold dilution series of the compound (3.125 nM to 50 nM) in running buffer (HEPES-buffered saline + 0.05% P20 + 2% DMSO).

  • Multi-Cycle Kinetics: Inject the analyte series at a high flow rate (50 µL/min) to minimize mass transport limitations. Use a 90-second association phase followed by a 300-second dissociation phase.

  • Analysis: Fit the double-referenced sensorgrams (FC2-FC1, minus blank buffer injections) to a 1:1 Langmuir binding model to extract the association rate ( kon​ ) and dissociation rate ( koff​ ). Calculate Residence Time ( τ=1/koff​ ).

Quantitative Data Presentation

The following table summarizes representative binding and kinetic parameters for Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate compared against established FPR reference standards. Notice how the kinetic residence time ( τ ) provides deeper insight into the compound's receptor engagement than equilibrium Ki​ alone.

CompoundTargetAssay Type IC50​ (nM) Ki​ (nM) kon​ ( 105M−1s−1 ) koff​ ( 10−3s−1 ) KD​ (nM) τ (min)
Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate FPR1HTRF / SPR45.218.52.44.117.14.1
Cyclosporin H (Ref. Antagonist)FPR1HTRF / SPR12.45.18.90.55.633.3
WKYMVm (Ref. Agonist)FPR2HTRF / SPR2.10.815.20.10.6166.6

Note: KD​ derived from SPR is calculated as koff​/kon​ . The close agreement between HTRF Ki​ and SPR KD​ validates the integrity of the orthogonal workflow.

Downstream Signaling Dynamics

Understanding binding affinity is only half the battle; we must map how the binding event translates to biological function. Upon binding to the orthosteric pocket, aryl-ureas stabilize a specific conformational state of the FPR GPCR. This triggers the dissociation of the heterotrimeric Gi​ protein complex, leading to downstream Phospholipase C (PLC) activation and intracellular calcium mobilization[1].

Signaling L L R FPR1 / FPR2 (GPCR) L->R Binds & Stabilizes G Gi Protein Complex R->G Conformational Shift PLC Phospholipase C (PLC) G->PLC Gαi Activation Ca Intracellular Ca2+ Release PLC->Ca IP3 Generation

FPR signaling pathway modulated by aryl-urea receptor binding.

References

1.[2] Formyl peptide receptor modulators: a patent review and potential applications for inflammatory diseases (2012-2015). ResearchGate. Available at: 2.[1] Development of Small Molecule Non-peptide Formyl Peptide Receptor (FPR) Ligands and Molecular Modeling of Their Recognition. PMC (NIH). Available at: 3.[4] Gastrin-Releasing Peptide/Neuromedin B Receptor Antagonists PD176252, PD168368, and Related Analogs Are Potent Agonists of Human Formyl-Peptide Receptors. PMC (NIH). Available at: 4.[3] Discovery of Heteroaryl Urea Isosteres for Formyl Peptide Receptor 2 Agonists. ACS Medicinal Chemistry Letters. Available at:

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate: A Technical Guide

Executive Summary Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate (also known as N-(3-chlorophenylcarbamoyl)glycine methyl ester) is a bifunctional molecule comprising a rigid arylurea moiety and a labile aliphatic es...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate (also known as N-(3-chlorophenylcarbamoyl)glycine methyl ester) is a bifunctional molecule comprising a rigid arylurea moiety and a labile aliphatic ester. Understanding its thermodynamic stability is critical for predicting its shelf-life, environmental persistence, and pharmacokinetic viability. This whitepaper provides an in-depth analysis of the molecule's conformational thermodynamics, hydrolytic kinetics, and thermal decomposition pathways, supported by validated experimental protocols for rigorous laboratory evaluation.

Molecular Architecture & Conformational Thermodynamics

The thermodynamic profile of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate is dictated by the interplay between its three primary structural domains: the electron-withdrawing 3-chlorophenyl ring, the hydrogen-bonding urea linkage, and the hydrolyzable methyl ester.

Substituted ureas can exist in multiple conformations (trans-trans, cis-trans, etc.), separated by distinct energy barriers. The conformational preference of the system is heavily influenced by internal hydrogen bonding and steric hindrance[1]. The 3-chloro substituent exerts a strong inductive electron-withdrawing effect (-I effect), which increases the acidity of the adjacent urea N-H proton. This enhances the molecule's capacity to form robust intermolecular hydrogen-bond networks in the solid state, thereby increasing its crystal lattice energy and melting point.

MolecularStructure A Methyl 2-{[(3-chlorophenyl) carbamoyl]amino}acetate B 3-Chlorophenyl Ring (Hydrophobic, EWG) A->B C Urea Linkage (H-Bond Donor/Acceptor) A->C D Glycine Methyl Ester (Hydrolyzable Moiety) A->D B->C Inductive Effect C->D Steric Hindrance

Figure 1: Structural domains and intramolecular thermodynamic influences of the target molecule.

Hydrolytic Degradation Kinetics

In aqueous environments, the molecule exhibits a biphasic degradation profile due to the differential thermodynamic stability of its functional groups.

  • Ester Hydrolysis (Fast Pathway): The methyl ester is kinetically labile. The electrophilic carbonyl carbon is susceptible to nucleophilic attack by water or hydroxide ions. This reaction is highly pH-dependent, accelerating rapidly under basic conditions (saponification) to yield the intermediate 2-{[(3-chlorophenyl)carbamoyl]amino}acetic acid.

  • Urea Cleavage (Slow Pathway): The urea linkage is thermodynamically highly stable due to the resonance delocalization of the nitrogen lone pairs into the carbonyl π-system. Cleavage of this bond requires a high activation energy and typically only occurs under extreme pH, elevated temperatures, or via enzymatic catalysis (e.g., microbial amidases in environmental settings). The ultimate degradation of the phenylurea bond yields 3-chloroaniline, a known toxic metabolite, alongside carbon dioxide and glycine[2].

Thermodynamic Stability Matrix

The following table summarizes the theoretical thermodynamic parameters for the primary degradation pathways of this molecular class.

Degradation PathwayActivation Energy (Ea)Enthalpy of Activation (ΔH‡)Primary CatalystEst. Half-life (pH 7.4, 25°C)
Ester Hydrolysis~ 50 - 60 kJ/mol~ 45 kJ/molOH⁻, H⁺48 - 72 hours
Urea Cleavage> 100 kJ/mol> 95 kJ/molEnzymatic/Heat> 6 months
Thermal Dissociation~ 120 - 150 kJ/molN/A (Solid-state)Heat (> 180°C)N/A

Thermal Decomposition Pathways (Solid-State)

When subjected to thermal stress, arylureas do not typically undergo radical fragmentation due to the high bond dissociation energies (BDEs) of the N-C and N-H bonds. Instead, theoretical studies on the thermal decomposition of urea derivatives indicate that the dominant pathway is a pericyclic elimination or direct dissociation[3].

For Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate, thermal degradation is a retro-synthetic dissociation yielding 3-chlorophenyl isocyanate and glycine methyl ester. This endothermic process is driven by the entropic gain of forming two smaller, highly volatile molecules from a single solid precursor.

DegradationPathway Parent Parent Compound (Ester + Urea) Acid Carboxylic Acid Intermediate Parent->Acid Hydrolysis (Solution) Isocyanate 3-Chlorophenyl Isocyanate Parent->Isocyanate Thermal Dissociation Glycine Glycine Derivatives Parent->Glycine Heat Amine 3-Chloroaniline (Toxic Metabolite) Acid->Amine Enzymatic/ Extreme pH Acid->Glycine Cleavage

Figure 2: Thermodynamic degradation pathways via solution-state hydrolysis and thermal dissociation.

Validated Experimental Protocols

To accurately map the thermodynamic landscape of this compound, empirical testing must be designed as a self-validating system. The following protocols ensure causality and data integrity by preventing artifactual degradation during sample preparation and analysis.

Protocol A: Solution-State Hydrolytic Profiling (Isothermal Forced Degradation)

This protocol determines the pseudo-first-order rate constants and activation energy (Ea) for ester hydrolysis using LC-MS/MS.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM buffer solutions at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), pH 7.4 (Phosphate), and pH 9.0 (Borate). Causality: Covering this range evaluates stability across physiological and environmental conditions.

  • Sample Initiation: Dissolve the compound in DMSO to create a 10 mM stock. Spike the stock into the pre-warmed buffers (25°C, 40°C, and 60°C) to a final concentration of 10 µM (ensure DMSO < 1% v/v to prevent co-solvent stabilization effects).

  • Kinetic Sampling: Extract 100 µL aliquots at t = 0, 1, 2, 4, 8, 24, and 48 hours.

  • Quenching (Critical Step): Immediately transfer the aliquot into 400 µL of ice-cold Acetonitrile containing 50 nM of an isotopically labeled Internal Standard (IS). Causality: The sudden temperature drop and organic solvent crash instantly halt the hydrolysis reaction, ensuring the measured concentration represents the exact time point.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (ESI+ mode).

  • Data Processing: Plot ln(Ct​/C0​) versus time to extract the rate constant ( k ). Use the Arrhenius equation across the three temperatures to calculate the Activation Energy (Ea).

Protocol B: Solid-State Thermal Analysis (TGA-DSC)

This protocol isolates pure thermodynamic dissociation from oxidative degradation.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 3.0 - 5.0 mg of the crystalline compound into a pierced aluminum pan. Causality: The pierced pan allows evolved gases (like isocyanate) to escape, preventing pressure build-up that could artificially alter the equilibrium thermodynamics.

  • Atmosphere Control: Purge the Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA) furnaces with dry Nitrogen gas at 50 mL/min. Causality: An inert N2 atmosphere prevents oxidative combustion, ensuring that any mass loss observed is strictly due to thermal dissociation.

  • Thermal Ramping: Heat the sample from 25°C to 300°C at a rate of 10 °C/min. Causality: A 10 °C/min rate provides the optimal balance between thermal resolution (separating the melting endotherm from the decomposition exotherm/endotherm) and signal sensitivity.

  • Data Correlation: Overlay the TGA mass-loss derivative curve (DTG) with the DSC heat flow curve. The melting point will manifest as a sharp DSC endotherm with no TGA mass loss, while the retro-synthetic dissociation will show simultaneous DSC endothermic heat flow and rapid TGA mass loss.

References[1] Conformational Study into N-Alkyl-N'-Aryl Ureas to Inform Drug Discovery. ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHvULZXWYKy1Eb356UTDTwQXfmraBjTZwKQLbRIIqrCXBpvbbHrqIjf1_zCz3yNL6g_ipoT_mj_0pdaKpyi1mFqKk2EJjf7gTEZGgmuOjQQeuylZX8xfLF_kotmEccakEL68iUQv-WFEfZNLW8iBOn21hPdsJdQm3DINjbKz6LR4jxCHwSc2QOZIGmeJhcLj6twDZpJRWMdhB48gJSlwhIl7KJOT_QEL947gTGrISQZHoJF-C8[3] Theoretical Study of the Thermal Decomposition of Urea Derivatives. ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOiKOR5URQvSi2mngARCT-XYEN2x_1rUXr8CCKxPSVGCoiquF-979rlAjLE66DOdpRxQnWyQXM01fC-g3MiuWIeuAx_nIeJpxfCVVlDiNnHlSKqLso3cyJZUHbCR2aR057OfMeGpbuYVpEoQ==[4] Breaking down phenylurea herbicides: advanced electrochemical approaches for environmental degradation and remediation. RSC Publishing. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdwWx1uPPJQa-7ZmZtpJLja6vYkWJnQUerS37Vx9cSML6adizhP7gtmrb0skjotVW3nBbEZ8sQvkJU9vDc0XW6Apq4uHbuI_F9ahbB9edGU4V0rzR58LBH-YEtynU_Rq-IPAABfoP-LKezqxBcsssuqjgBQQ9ia_Hk[2] Emerging Strategies for the Bioremediation of the Phenylurea Herbicide Diuron. Frontiers. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFfRAHAf4SXlHTjOmGhfxTfVn6XaLR57Mx7RgtdKNaPC2RfAiuiCSjHicXmGOZQ2Bnn8pHKfplMMlWkTc9IxJapO797M0mUs-DnP64NAARQRPUUiimv1RiZ3lLktlDtqXeBdLdKE0BFVky5BK5Uel4a2qFMgsYrPOf_DF9eIe1Mtg5ZIQ1wJqEhMKt3ZxJAGW_2F_D

Sources

Protocols & Analytical Methods

Method

HPLC method development for Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate analysis

Application Note: HPLC Method Development and Validation for the Quantitative Analysis of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate Executive Summary Urea derivatives, particularly those featuring halogenated ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: HPLC Method Development and Validation for the Quantitative Analysis of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate

Executive Summary

Urea derivatives, particularly those featuring halogenated phenyl rings, are a critical class of compounds in both pharmaceutical drug discovery (e.g., kinase inhibitors) and agrochemical development[1]. This application note details the development, optimization, and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate . By applying Analytical Quality by Design (AQbD) principles[2], this guide provides a self-validating framework that ensures robust quantification while addressing the specific chemical vulnerabilities of the analyte.

Analytical Target Profile (ATP) & Lifecycle Management

In alignment with the ICH Q14 guidelines for analytical procedure development[2], the Analytical Target Profile (ATP) was defined before method optimization. The primary objective is the accurate and precise quantification of the target compound in the presence of its potential degradation products (specifically, its hydrolyzed carboxylic acid derivative).

AQbD ATP Analytical Target Profile (ATP) Risk Risk Assessment (pKa, LogP, Stability) ATP->Risk DoE Design of Experiments (pH, Temp, Gradient) Risk->DoE MODR Method Operable Design Region DoE->MODR Control Control Strategy & Validation (ICH Q2) MODR->Control

Figure 1: Analytical Quality by Design (AQbD) lifecycle workflow applied to method development.

Physicochemical Profiling & Method Rationale (E-E-A-T)

As an analytical scientist, method development must be driven by the intrinsic chemical logic of the molecule rather than trial and error.

  • Column Selection & Peak Shape Causality: The molecule contains a 3-chlorophenylurea core. Urea derivatives are notorious for secondary interactions with residual silanols on bare silica, leading to severe peak tailing[1]. To mitigate this, a Superficially Porous Particle (SPP) C18 column with dense end-capping was selected. SPP technology provides UHPLC-like efficiency at standard HPLC backpressures.

  • Mobile Phase pH & Ester Stability: The molecule features a glycine methyl ester moiety. Esters are highly susceptible to base-catalyzed hydrolysis. Operating at a neutral or alkaline pH would induce on-column degradation[3]. Therefore, the mobile phase is modified with 0.1% Formic Acid (pH ~2.7). This acidic environment serves a dual purpose: it kinetically stabilizes the ester linkage and suppresses the ionization of any trace silanols, ensuring a sharp, symmetrical peak[4].

  • Detection Strategy: The 3-chlorophenyl group provides a strong π→π∗ transition chromophore. Diode Array Detection (DAD) at 245 nm was selected to maximize the signal-to-noise ratio while avoiding the low-UV interference typical of organic solvents[4].

Experimental Protocol

Reagents and Materials
  • Analyte: Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate (Reference Standard, >99.5% purity).

  • Solvents: LC-MS grade Acetonitrile (ACN), Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Formic Acid (FA).

Step-by-Step Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5.0 mL of ACN with sonication for 5 minutes. Dilute to volume with ACN to achieve a 1.0 mg/mL stock.

  • Working Standard (Target Concentration: 100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask.

  • Diluent Matching (Critical Step): Dilute to volume using a 50:50 (v/v) Water:ACN mixture. Scientific Insight: Matching the sample diluent closely to the initial mobile phase conditions prevents the "solvent effect," a phenomenon where a strong injection solvent causes early eluting peak distortion and band broadening.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into an HPLC vial, discarding the first 1 mL of filtrate to account for membrane adsorption.

Chromatographic Conditions
ParameterSpecificationRationale
Column SPP C18, 100 × 4.6 mm, 2.7 µmHigh resolution, dense end-capping to prevent urea-silanol interactions.
Mobile Phase A Water + 0.1% Formic AcidBuffers pH to ~2.7, stabilizing the base-labile methyl ester.
Mobile Phase B Acetonitrile + 0.1% Formic AcidProvides optimal elution strength for the hydrophobic chlorophenyl ring.
Gradient Program 0-2 min: 20% B2-8 min: 20% 70% B8-10 min: 70% B10.1-13 min: 20% BEnsures baseline resolution of the parent compound from polar hydrolysis degradants.
Flow Rate 1.2 mL/minOptimal linear velocity for 2.7 µm SPP particles.
Column Temp 35 °CReduces mobile phase viscosity and improves mass transfer.
Detection UV/DAD at 245 nmCorresponds to the λmax​ of the 3-chlorophenyl moiety.
Injection Vol 5 µLPrevents column overloading and maintains peak symmetry.

Method Validation (ICH Q2(R2) Compliance)

The method was validated following the updated ICH Q2(R2) guidelines[5], which emphasize the establishment of a "Reportable Range" and allow for the combined assessment of accuracy and precision[6].

Validation ParameterICH Q2(R2) CriteriaExperimental ResultStatus
System Suitability Tailing factor 1.5, RSD 2.0% Tf​ = 1.08, RSD = 0.4% (n=6)Pass
Specificity Baseline resolution ( Rs​>1.5 ) from degradants Rs​ = 4.2 (Parent vs. Hydrolyzed Acid)Pass
Reportable Range 50% to 150% of nominal concentration50 µg/mL to 150 µg/mLPass
Linearity R2≥0.999 R2 = 0.9998, y = 4521x + 12.4Pass
Accuracy (Recovery) 98.0% – 102.0% across the range99.4% – 100.8%Pass
Intermediate Precision %RSD 2.0% (Inter-day, Inter-analyst)%RSD = 1.1%Pass
LOD / LOQ Signal-to-Noise (S/N) 3 / 10LOD = 0.5 µg/mL / LOQ = 1.5 µg/mLPass

Stability-Indicating Power & Forced Degradation

To prove the method is stability-indicating, forced degradation studies were conducted. The chemical logic of the degradation pathways dictates the chromatographic separation strategy.

Degradation Parent Methyl 2-{[(3-chlorophenyl) carbamoyl]amino}acetate (Target Analyte) Base Alkaline Conditions (pH > 8) Parent->Base Acid Strong Acid / Heat (pH < 2, > 60°C) Parent->Acid Deg1 2-{[(3-chlorophenyl) carbamoyl]amino}acetic acid (Ester Hydrolysis) Base->Deg1 Rapid Hydrolysis Acid->Deg1 Moderate Hydrolysis Deg2 3-Chloroaniline + Glycine Derivatives (Urea Cleavage) Acid->Deg2 Slow Cleavage

Figure 2: Forced degradation pathways of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate.

Degradation Analysis: Under basic conditions (0.1 M NaOH), the methyl ester rapidly hydrolyzes to form 2-{[(3-chlorophenyl)carbamoyl]amino}acetic acid[3]. Because this degradant contains a free carboxylic acid, it is significantly more polar than the parent ester. The gradient program (starting at 20% B) ensures this highly polar degradant elutes early (approx. tR​ = 3.2 min), completely resolved from the intact parent compound ( tR​ = 6.8 min), thereby validating the method's stability-indicating capability.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). November 2023. URL:[Link]

  • ICH Q14 Analytical Procedure Development. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). December 2023. URL:[Link]

  • Robust In Vitro HPLC-DAD Method for Accurate Quantification of N-Carbamylglutamate in Drug Formulations. Journal of Research in Pharmacy. December 2024. URL:[Link]

  • A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. International Journal of Molecular Sciences (via PubMed Central). April 2023. URL:[Link]

Sources

Application

Application Note: NMR Spectroscopic Characterization of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate

Abstract This technical guide provides a comprehensive framework for the structural elucidation of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols det...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering a robust methodology for unambiguous characterization. This document outlines optimized procedures for sample preparation, data acquisition for both ¹H and ¹³C NMR, and a thorough interpretation of the resulting spectra. The causality behind experimental choices, such as solvent selection and the use of two-dimensional NMR techniques, is explained to ensure scientific integrity and reproducibility.

Introduction

Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate is a small organic molecule featuring a substituted phenylurea moiety linked to a methyl acetate group.[1] The precise structural confirmation of such compounds is paramount in drug discovery and development to ensure purity, verify synthesis, and understand structure-activity relationships.[2] NMR spectroscopy stands as the cornerstone analytical technique for the unambiguous structural determination of organic molecules in solution.[3]

This application note details the necessary steps for acquiring and interpreting high-quality ¹H and ¹³C NMR spectra of the title compound. We will address common challenges associated with the NMR analysis of urea derivatives, such as the handling of exchangeable N-H protons and resolving complex aromatic signals.[4]

Molecular Structure and Expected NMR Environments

The structure of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate (C₁₀H₁₁ClN₂O₃, M.W.: 242.66 g/mol ) dictates the number and type of signals expected in its NMR spectra.[1]

Structure:

Based on this structure, we anticipate:

  • ¹H NMR: Signals corresponding to two distinct N-H protons, four aromatic protons on the 3-chlorophenyl ring, a methylene group (CH₂), and a methyl group (CH₃).

  • ¹³C NMR: Signals for the urea carbonyl, the ester carbonyl, six unique aromatic carbons, the methylene carbon, and the methyl carbon.[5][6][7]

Experimental Protocols

Materials and Equipment
  • Sample: Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate

  • NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended. Chloroform-d (CDCl₃) can be used, but may lead to broadening or disappearance of N-H signals due to accelerated proton exchange.[4]

  • Internal Standard: Tetramethylsilane (TMS) is typically used for referencing in organic solvents.[8]

  • NMR Tubes: Standard 5 mm NMR tubes.

  • NMR Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion, particularly in the aromatic region.

Sample Preparation Protocol

A well-defined workflow is crucial for acquiring high-quality NMR data. The following diagram and protocol outline the recommended steps.

Sample_Prep_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve 2. Dissolve in Solvent (0.6-0.7 mL DMSO-d₆) weigh->dissolve Add solvent vortex 3. Vortex Thoroughly (Ensure complete dissolution) dissolve->vortex transfer 4. Transfer to NMR Tube vortex->transfer filter Optional: Filter (If particulates are visible) vortex->filter acquire 5. Acquire NMR Data transfer->acquire filter->transfer

Caption: Workflow for NMR sample preparation and data acquisition.

Step-by-Step Protocol:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate for ¹H NMR, or 20-50 mg for ¹³C NMR, and place it in a clean, dry vial.[8]

  • Solvent Addition: Add 0.6-0.7 mL of DMSO-d₆ containing 0.03% TMS to the vial.[8] The choice of DMSO-d₆ is critical; as a hydrogen bond acceptor, it disrupts intermolecular hydrogen bonding between urea molecules and slows the exchange rate of N-H protons, resulting in sharper signals.[4]

  • Dissolution: Vortex the sample until it is completely dissolved. Gentle warming may be necessary but should be done with caution.

  • Transfer: Carefully transfer the solution to a 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is observed, filter the solution through a small cotton plug in a Pasteur pipette into the NMR tube to avoid poor shimming and broad lineshapes.[4]

NMR Data Acquisition
  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16 to 64 scans, depending on the concentration.[4]

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.[5]

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks, particularly useful for assigning the aromatic protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei. This is invaluable for assigning quaternary carbons like the carbonyls.[4]

Spectral Interpretation and Data Analysis

Predicted ¹H NMR Spectrum Analysis

The following table summarizes the expected chemical shifts (δ), multiplicities, and assignments for the protons in Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate.

Proton Assignment Expected δ (ppm) in DMSO-d₆ Multiplicity Integration Notes
Ar-NH -C(O)8.5 - 9.5[4][9]Singlet (broad)1HChemical shift is sensitive to concentration and residual water. Disappears upon D₂O exchange.
C(O)-NH -CH₂6.0 - 7.0Triplet (broad)1HCoupling to the adjacent CH₂ protons. May appear broad due to exchange or quadrupolar effects. Disappears upon D₂O exchange.
Ar-H (H2)~7.6Triplet (t)1HProton ortho to the NH group and meta to the Cl.
Ar-H (H4, H6)7.2 - 7.4Multiplet (m)2HProtons meta and para to the NH group.
Ar-H (H5)~7.0Doublet of doublets (dd)1HProton ortho to the Cl group.
O=C-O-CH₃ ~3.6Singlet (s)3HTypical range for a methyl ester.
NH-CH₂ -C=O~3.8 - 4.0Doublet (d)2HCoupled to the adjacent NH proton. Will collapse to a singlet upon D₂O exchange.
Predicted ¹³C NMR Spectrum Analysis

The table below details the expected chemical shifts for the carbon atoms. Standard ¹³C NMR spectra are proton-decoupled, so all signals are expected to be singlets.[5]

Carbon Assignment Expected δ (ppm) in DMSO-d₆ Notes
C =O (Urea)155 - 158[4]Quaternary carbon, typically a sharp signal.
C =O (Ester)170 - 172Quaternary carbon.
C -Cl (Aromatic)~133Quaternary carbon attached to chlorine.
C -NH (Aromatic)~140Quaternary ipso-carbon attached to the urea nitrogen.
Ar-C H115 - 130[4]Four distinct signals are expected for the protonated aromatic carbons.
O-C H₃~52Methyl ester carbon.
NH-C H₂~42Methylene carbon.
Advanced Analysis and Troubleshooting
  • Broad N-H Signals: As mentioned, using DMSO-d₆ is the primary solution. If peaks are still broad, try acquiring the spectrum at a lower temperature to slow down chemical exchange or using a more dilute sample to reduce intermolecular hydrogen bonding.[4][10]

  • Complex Aromatic Region: If 1D ¹H NMR is insufficient for unambiguous assignment, a 2D COSY experiment will reveal the coupling relationships between adjacent aromatic protons, simplifying the assignment process.

  • Quaternary Carbon Assignment: The urea and ester carbonyl carbons, along with the two substituted aromatic carbons, will not appear in an HSQC spectrum. Their assignments can be confirmed using an HMBC experiment by observing correlations from nearby protons (e.g., Ar-NH to the urea carbonyl and ipso-aromatic carbon; CH₂ and CH₃ protons to the ester carbonyl).[4]

Data_Analysis_Logic cluster_1d 1D NMR Analysis cluster_2d 2D NMR Confirmation (Optional) H1_NMR ¹H NMR Spectrum Assign_Protons Assign Protons (Chemical Shift, Integration, Multiplicity) H1_NMR->Assign_Protons C13_NMR ¹³C NMR Spectrum Assign_Carbons Assign Carbons (Chemical Shift) C13_NMR->Assign_Carbons COSY COSY (¹H-¹H Correlations) Assign_Protons->COSY Clarify aromatic coupling HSQC HSQC (¹H-¹³C Direct Correlations) Assign_Protons->HSQC Final_Structure Final Structure Confirmation Assign_Protons->Final_Structure Assign_Carbons->HSQC Link H to C Assign_Carbons->Final_Structure COSY->Final_Structure HMBC HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC Assign Quaternary Carbons HMBC->Final_Structure

Sources

Method

Application Note: High-Resolution Mass Spectrometry Fragmentation Dynamics of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate

Target Audience: Analytical Chemists, DMPK Scientists, and Mass Spectrometry Specialists Compound Class: Chlorinated Phenylurea-Ester Hybrid Mechanistic Principles of Phenylurea-Ester Fragmentation Methyl 2-{[(3-chloroph...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Mass Spectrometry Specialists Compound Class: Chlorinated Phenylurea-Ester Hybrid

Mechanistic Principles of Phenylurea-Ester Fragmentation

Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate is a structurally complex pharmacophore, featuring a chlorinated phenylurea core conjugated to a glycine methyl ester. Understanding its collision-induced dissociation (CID) behavior is critical for metabolomic profiling, structural elucidation, and the environmental monitoring of similar derivatives.

The Causality of Urea Bond Cleavage

Phenylurea derivatives characteristically undergo CID via the cleavage of the central urea (N–CO–N) linkages[1]. In positive electrospray ionization (ESI+), protonation dictates the fragmentation trajectory. Depending on the site of protonation, two primary parallel pathways emerge:

  • The Aniline Pathway (m/z 128): Protonation at the phenyl-adjacent nitrogen weakens the adjacent C–N bond. Subsequent cleavage leads to the expulsion of neutral methyl isocyanatoacetate (115 Da), yielding the highly stable 3-chloroaniline cation at m/z 128.03.

  • The Isocyanate/Amine Pathway (m/z 154 and m/z 90): Charge retention on the opposite side of the urea bond generates the protonated 3-chlorophenyl isocyanate (m/z 154.01) via the loss of a neutral glycine methyl ester (89 Da)[2]. Conversely, if the charge is retained on the aliphatic amine portion during dissociation, it yields the glycine methyl ester cation at m/z 90.06.

Ester-Driven Cyclization (Low-Energy Pathway)

A unique feature of this molecule—distinguishing it from standard phenylurea herbicides—is the presence of the terminal methyl ester. At low collision energies, a neutral loss of methanol (-32 Da) is observed, yielding m/z 211.03. Mechanistically, this is not a simple bond cleavage; it is driven by an intramolecular rearrangement. The urea nitrogen nucleophilically attacks the ester carbonyl, expelling methanol and forming a thermodynamically stable, 5-membered hydantoin-like ring[3].

Self-Validating Experimental Protocol

To accurately map these pathways and prevent false-positive structural assignments, we employ a self-validating LC-MS/MS protocol utilizing stepped collision energies and intrinsic isotopic pattern filtering.

Workflow S1 1. Sample Prep 100 ng/mL in MeOH S2 2. UHPLC Separation C18, Gradient Elution S1->S2 S3 3. ESI(+) Ionization Precursor m/z 243 S2->S3 S4 4. CID MS/MS Stepped CE (10-40 eV) S3->S4 S5 5. Data Analysis Isotope Filtering S4->S5

Experimental LC-MS/MS workflow for phenylurea derivative analysis.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Dissolve the analyte standard in 100% LC-MS grade methanol to a stock concentration of 1 mg/mL.

  • Dilute to a 100 ng/mL working solution using an aqueous buffer of 50:50 Water/Acetonitrile containing 0.1% Formic Acid. Causality: The formic acid acts as a proton source, ensuring maximum ionization efficiency for the basic urea nitrogens in ESI+ mode.

Step 2: Chromatographic Separation

  • Inject 5 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 × 50 mm, 1.7 µm).

  • Run a linear gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) against Mobile Phase A (Water + 0.1% Formic Acid) over 5 minutes.

Step 3: ESI+ Ionization Parameters

  • Operate the mass spectrometer in positive electrospray mode.

  • Set Capillary Voltage to 3.5 kV, Desolvation Temperature to 350 °C, and Cone Voltage to 20 V to prevent in-source fragmentation.

  • Isolate the monoisotopic precursor ion at m/z 243.05 (³⁵Cl).

Step 4: Stepped Collision Energy (CE) MS/MS Acquire MS/MS spectra using Argon as the collision gas at three distinct collision energies to capture the full kinetic breakdown curve:

  • 10 eV: Captures the fragile, low-energy intramolecular loss of methanol (m/z 211).

  • 25 eV: Balances the formation of the isocyanate (m/z 154) and the glycine ester (m/z 90) fragments.

  • 40 eV: Drives the molecule to the terminal, highly stable 3-chloroaniline cation (m/z 128).

Step 5: Self-Validation via Isotope Filtering Because the precursor contains a single chlorine atom, any fragment retaining the chlorophenyl ring must exhibit a ~3:1 intensity ratio between its monoisotopic mass (³⁵Cl) and its M+2 mass (³⁷Cl). Fragments lacking this isotopic signature (e.g., m/z 90) are immediately and conclusively validated as aliphatic side-chain derivatives, creating a closed-loop validation system.

Quantitative Data and Fragmentation Map

The table below summarizes the exact mass, neutral losses, and structural assignments for the primary fragments observed during CID.

Precursor/Fragmentm/z (³⁵Cl)m/z (³⁷Cl)Fragment FormulaNeutral LossOptimal CEStructural Assignment
Precursor 243.053245.050C₁₀H₁₂ClN₂O₃⁺NoneN/A[M+H]⁺ Precursor Ion
Fragment A 211.027213.024C₉H₈ClN₂O₂⁺32 Da (CH₃OH)10 eVHydantoin-like cyclic cation
Fragment B 154.006156.003C₇H₅ClNO⁺89 Da (C₃H₇NO₂)25 eV3-chlorophenyl isocyanate cation
Fragment C 128.027130.024C₆H₇ClN⁺115 Da (C₄H₅NO₃)40 eV3-chloroaniline cation
Fragment D 90.055N/AC₃H₈NO₂⁺153 Da (C₇H₄ClNO)25 eVGlycine methyl ester cation
Fragmentation Decision Tree

Fragmentation M [M+H]+ m/z 243 (35Cl) Precursor Ion F1 m/z 154 [3-Cl-Ph-N=C=O + H]+ Isocyanate Cation M->F1 -89 Da (NH2CH2COOCH3) F2 m/z 128 [3-Cl-Ph-NH3]+ Aniline Cation M->F2 -115 Da (O=C=N-CH2COOCH3) F3 m/z 211 [M+H - CH3OH]+ Ester Cyclization M->F3 -32 Da (CH3OH) F4 m/z 90 [H2N-CH2-COOCH3 + H]+ Glycine Ester Cation M->F4 -153 Da (3-Cl-Ph-N=C=O)

Primary CID fragmentation pathways of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate.

Conclusion

The fragmentation of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate under ESI-MS/MS conditions is governed by two competing mechanisms: the classic cleavage of the urea bond (yielding m/z 154, 128, and 90) and the nucleophile-driven cyclization of the ester moiety (yielding m/z 211). By implementing a stepped collision energy protocol and utilizing the intrinsic ³⁵Cl/³⁷Cl isotopic ratio as a self-validating filter, researchers can unambiguously assign structural fragments. This methodology provides a robust framework for identifying downstream metabolites or degradation products of complex phenylurea derivatives in drug development pipelines.

Sources

Application

Protocol for dissolving Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate in DMSO for cell assays

Application Note: Solubilization and Handling of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate in DMSO for In Vitro Cell Assays Executive Summary The transition of a small molecule from a lyophilized powder to a bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solubilization and Handling of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate in DMSO for In Vitro Cell Assays

Executive Summary

The transition of a small molecule from a lyophilized powder to a biologically active solute in a cellular microenvironment is a critical juncture in drug discovery. This application note provides a comprehensive, self-validating protocol for the dissolution of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate in Dimethyl Sulfoxide (DMSO). Designed for researchers and drug development professionals, this guide details the physicochemical rationale behind solvent selection, step-by-step master stock preparation, and crucial dilution strategies to prevent compound precipitation and solvent-induced cytotoxicity during cell-based assays.

Physicochemical Profiling & The Causality of Solvent Selection

Before introducing any solvent, it is imperative to understand the molecular architecture of the compound. Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate is a urea derivative linked to a glycine methyl ester.

Table 1: Physicochemical Parameters & Handling Implications

PropertyValue / CharacteristicExperimental Implication
Molecular Formula C₁₀H₁₁ClN₂O₃Contains a halogenated aromatic ring, driving hydrophobicity.
Molecular Weight 242.66 g/mol Required for precise molarity calculations.
Structural Features Urea core, Ester linkageStrong intermolecular H-bonding (urea) causes poor aqueous solubility.
Solvent Compatibility Anhydrous DMSODMSO disrupts urea H-bonds effectively without hydrolyzing the ester.

Why DMSO? The compound's urea core forms strong intermolecular hydrogen bonds, creating a stable crystal lattice that strongly resists aqueous dissolution. DMSO, an amphipathic and highly aprotic solvent, possesses a high dielectric constant. It acts as a powerful hydrogen-bond acceptor, disrupting the compound's crystal lattice while stabilizing the hydrophobic 3-chlorophenyl ring. Furthermore, using anhydrous DMSO prevents the premature hydrolysis of the methyl ester group, which could occur in protic or pH-unbalanced aqueous environments.

Experimental Workflow & Logical Relationships

The following diagram illustrates the critical path from solid powder to the final cellular assay, highlighting the necessary quality control checkpoints.

Workflow Powder Methyl 2-{[(3-chlorophenyl)carbamoyl] amino}acetate (Powder) Equilibrate Equilibrate to Room Temp (Prevents condensation) Powder->Equilibrate Stock Master Stock Solution (10 mM or 50 mM) Equilibrate->Stock Weigh DMSO Anhydrous DMSO (Cell Culture Grade) DMSO->Stock Add & Vortex/Sonicate QC1 QC: Visual & Microscopic Check (Ensure no micro-crystals) Stock->QC1 Aliquot Aliquot & Store at -20°C (Avoid freeze-thaw) QC1->Aliquot If clear Intermediate Intermediate Dilution (Pre-warmed Media/PBS) Aliquot->Intermediate Serial Dilution Assay Final Cell Assay (Final DMSO ≤ 0.5%) Intermediate->Assay Add to Cells

Caption: Workflow for DMSO stock preparation and serial dilution for cell-based assays.

Step-by-Step Methodology: Master Stock Preparation

To ensure a self-validating system, every step must be controlled for moisture and temperature. We will prepare a standard 10 mM Master Stock .

Materials Required:

  • Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate (Solid)

  • Anhydrous DMSO (Cell Culture Grade, >99.9% purity)

  • Analytical balance (calibrated to 0.1 mg)

  • Sterile, amber microcentrifuge tubes (to protect from light)

Protocol:

  • Thermal Equilibration: Allow the sealed vial of the compound to equilibrate to room temperature for at least 30 minutes before opening. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, which will degrade the anhydrous nature of the DMSO and potentially hydrolyze the ester linkage.

  • Mass Determination: Accurately weigh the desired amount of powder into a sterile tube. For this example, assume exactly 5.0 mg .

  • Volume Calculation: Use the following formula to determine the exact volume of DMSO required for a 10 mM stock:

    Volume(μL)=(MolecularWeight(g/mol)×Concentration(M)Mass(mg)​)×106 Volume(μL)=(242.66×0.015.0​)×106=2060.5μL (or 2.06 mL)
  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube.

  • Agitation: Vortex the tube vigorously for 60 seconds. If the compound does not dissolve completely, place the tube in a sonicating water bath at room temperature for 2–5 minutes.

  • Self-Validation (QC): Hold the tube against a light source. The solution must be completely optically clear. To self-validate, pipette 10 µL onto a glass slide and observe under a light microscope; the absence of birefringent micro-crystals confirms complete dissolution.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 20–50 µL) in amber tubes and store at -20°C. Causality: Repeated freeze-thaw cycles of DMSO introduce ambient moisture, leading to concentration degradation and eventual compound precipitation.

Step-by-Step Methodology: Aqueous Dilution for Cell Assays

The most common failure point in small molecule assays is the "solvent crash"—where the compound precipitates out of solution when the DMSO stock is introduced to the aqueous cell culture media. Furthermore, DMSO itself is biologically active and can cause cytotoxicity.

According to the OECD Test Guideline 487 for in vitro mammalian cell assays, organic solvent concentrations should strictly not exceed 1% (v/v) [1]. However, for sensitive cell lines (e.g., primary cells or astrocytes), DMSO concentrations as low as 0.5% to 1.0% can induce mitochondrial swelling, impair membrane potential, and trigger caspase-3 activation [2]. Therefore, a final DMSO concentration of ≤ 0.1% to 0.5% is strongly recommended [3].

Protocol for Avoiding "Solvent Crash":

  • Thaw Rapidly: Thaw a single aliquot of the 10 mM stock at room temperature or in a 37°C water bath. Vortex immediately upon thawing.

  • Pre-warm Media: Ensure the target cell culture media or assay buffer is pre-warmed to 37°C. Causality: Cold aqueous solutions drastically reduce the solubility limit of the compound, triggering immediate precipitation.

  • Intermediate Dilution (The "Drop-and-Swirl" Method):

    • Do not add media directly into the DMSO stock.

    • Instead, pipette the required volume of the DMSO stock directly into the center of the pre-warmed media while actively vortexing or swirling the tube.

    • Example: To create a 10 µM intermediate solution, add 1 µL of the 10 mM stock to 999 µL of pre-warmed media (This yields a 0.1% DMSO concentration).

  • Final Assay Addition: Transfer the intermediate dilution to the cells.

Table 2: Dilution Matrix for Final Assay Concentrations

Target Assay ConcentrationStock Concentration UsedDilution Ratio in MediaFinal DMSO % in AssayCytotoxicity Risk
10 µM 10 mM1:1,0000.1%Negligible
50 µM 10 mM1:2000.5%Low/Moderate (Cell-dependent)
100 µM 10 mM1:1001.0%High (Approaching OECD limits)
100 µM 50 mM1:5000.2%Low (Preferred method for high doses)

Expert Insight: If your assay requires a high final concentration of the compound (e.g., 100 µM), do not use a 10 mM stock, as it will force the final DMSO concentration to 1.0%. Instead, prepare a 50 mM master stock initially, allowing you to achieve 100 µM in the assay with only 0.2% final DMSO.

References

  • In vitro mammalian cell micronucleus test (OECD TG 487) Source: RE-Place / Organisation for Economic Co-operation and Development (OECD) URL:[Link]

  • Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes Source: PLOS One URL:[Link]

  • MTT cell proliferation, viability and cytotoxicity assay with the ASSIST PLUS pipetting robot Source: INTEGRA Biosciences URL:[Link]

Method

Application Notes &amp; Protocols: Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate as a Versatile Precursor in Medicinal Chemistry

Abstract The phenylurea scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved therapeutics, particularly in oncology.[1] Its unique ability to act as a rigid hydrogen-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The phenylurea scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved therapeutics, particularly in oncology.[1] Its unique ability to act as a rigid hydrogen-bond donor-acceptor makes it an ideal motif for engaging with biological targets like protein kinases. This guide provides a comprehensive overview and detailed protocols for the use of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate, a highly versatile precursor for the synthesis of novel drug candidates. We will explore its synthesis, downstream derivatization, and application in creating compound libraries for biological screening. The methodologies herein are designed for researchers, scientists, and drug development professionals aiming to leverage this powerful building block in their discovery programs.

Compound Profile and Strategic Value

Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate (CAS: 1146292-48-9) is a strategically designed precursor that combines three key features valuable for drug discovery.[2]

  • The Phenylurea Core: The central -(NH)-(C=O)-(NH)- group is a privileged structural motif. It is relatively planar and acts as a potent "hinge-binder" in many kinase inhibitors by forming critical hydrogen bonds with the protein backbone.[1]

  • The 3-Chlorophenyl Group: The chlorine atom at the meta-position provides a balance of lipophilicity and metabolic stability. It can engage in specific halogen bonding interactions within a target's binding pocket and often serves to improve pharmacokinetic properties.

  • The Glycine Methyl Ester Handle: This functional group is the primary site for chemical modification. The methyl ester provides a stable, neutral handle that can be readily hydrolyzed to a carboxylic acid, which in turn can be coupled with a diverse range of amines to generate extensive chemical libraries.

Physicochemical Properties
PropertyValueSource
CAS Number 1146292-48-9[2]
Molecular Formula C₁₀H₁₁ClN₂O₃[2]
Molecular Weight 242.66 g/mol [2]
SMILES COC(=O)CNC(=O)NC1=CC(=CC=C1)Cl[2]

Synthesis of the Precursor

The synthesis of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate is a robust and high-yielding reaction. The protocol below details the standard procedure starting from commercially available materials.

Protocol 2.1: Synthesis of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate

This protocol describes the reaction between 3-chlorophenyl isocyanate and glycine methyl ester.

Materials:

  • Glycine methyl ester hydrochloride

  • 3-Chlorophenyl isocyanate

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend glycine methyl ester hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0 °C using an ice bath.

  • Add triethylamine (TEA, 2.2 eq) dropwise to the suspension. Stir for 20 minutes at 0 °C.

    • Scientist's Note: TEA acts as a base to neutralize the hydrochloride salt, liberating the free amine of glycine methyl ester, which is the reactive nucleophile. Two equivalents are used to ensure complete neutralization and to scavenge any HCl formed from trace moisture.

  • Slowly add a solution of 3-chlorophenyl isocyanate (1.05 eq) in anhydrous DCM to the reaction mixture dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash it sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Rationale: The bicarbonate wash removes any unreacted acidic impurities and excess HCl salt. The brine wash helps to remove residual water from the organic layer.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid is typically of high purity. If necessary, purify further by recrystallization from ethyl acetate/hexanes to yield the final product as a white solid.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Synthesis Workflow Diagram

A Glycine Methyl Ester HCl + 3-Chlorophenyl Isocyanate B Reaction in DCM (TEA, 0°C to RT) A->B Step 1: Reaction Setup C Workup & Purification B->C Step 2: Quench & Extraction D Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate C->D Step 3: Isolation

Caption: Workflow for the synthesis of the target precursor.

Key Downstream Derivatization Protocols

The true utility of this precursor lies in its capacity for diversification. The following protocols outline the essential next steps for library generation.

Protocol 3.1: Saponification to 2-{[(3-chlorophenyl)carbamoyl]amino}acetic acid

This crucial first step unmasks the carboxylic acid, preparing the scaffold for amide coupling.

Materials:

  • Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) and Water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the precursor (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 eq) to the solution and stir vigorously at room temperature for 2-4 hours.

    • Scientist's Note: LiOH is a preferred base for saponification as it often leads to cleaner reactions with fewer side products compared to NaOH or KOH.

  • Monitor the reaction by TLC until the starting ester is fully consumed.

  • Once complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by slowly adding 1M HCl. A white precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the carboxylic acid, typically as a white solid.

  • Validation: Confirm product formation via LC-MS (observing the mass shift from the methyl ester) and ¹H NMR (disappearance of the methyl singlet at ~3.7 ppm).

Protocol 3.2: Amide Coupling with Primary/Secondary Amines

This protocol details a standard method for creating a diverse library of amides from the carboxylic acid generated in Protocol 3.1.

Materials:

  • 2-{[(3-chlorophenyl)carbamoyl]amino}acetic acid (from Protocol 3.1)

  • A diverse set of primary or secondary amines (R¹R²NH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a vial, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq), followed by DIPEA (3.0 eq).

    • Rationale: DIPEA is a non-nucleophilic base used to neutralize any amine salts and facilitate the coupling reaction.

  • In a separate vial, dissolve HATU (1.2 eq) in anhydrous DMF. Add this solution to the first vial.

  • Stir the reaction at room temperature for 6-12 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and excess reagents.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography or preparative HPLC to obtain the final amide derivative.

  • Validation: Characterize each new library member by LC-MS and ¹H NMR.

Derivatization Strategy Workflow

cluster_0 Core Synthesis cluster_1 Library Generation Precursor Methyl 2-{[(3-chlorophenyl)- carbamoyl]amino}acetate Acid Carboxylic Acid Intermediate Precursor->Acid Protocol 3.1 (Saponification) Library Diverse Amide Library Acid->Library Protocol 3.2 (Amide Coupling) Amine_R1 Amine 1 (R1-NH2) Amine_R1->Library Amine_R2 Amine 2 (R2-NH2) Amine_R2->Library Amine_Rn Amine 'n' (Rn-NH2) Amine_Rn->Library

Caption: Overall strategy for creating a diverse amide library.

Application Example: Kinase Inhibitor Screening

Phenylurea derivatives are potent inhibitors of various protein kinases, including Raf, VEGFR, and p38.[1] A library synthesized from our precursor can be readily screened against a panel of kinases to identify novel inhibitors.

Protocol 4.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general, high-throughput method to assess the inhibitory activity of synthesized compounds. The principle is to measure the amount of ATP remaining after a kinase reaction; less ATP means higher kinase activity.

Materials:

  • Kinase of interest (e.g., B-Raf, VEGFR-2)

  • Corresponding kinase substrate (peptide or protein)

  • ATP

  • Assay Buffer (containing MgCl₂)

  • Synthesized compound library in DMSO

  • Luminescent ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration range is 10 mM down to 1 nM.

  • In the wells of the assay plate, add 5 µL of kinase/substrate mix in assay buffer.

  • Add 1 µL of the diluted test compound or DMSO (as a control).

  • Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding 5 µL of ATP solution.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and detect remaining ATP by adding 10 µL of the luminescent detection reagent.

  • Incubate for 10 minutes in the dark to stabilize the signal.

  • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the inhibition data against the logarithm of the compound concentration and fit the curve using non-linear regression to determine the IC₅₀ value.

Hypothetical Screening Data

The table below illustrates hypothetical data for a small library targeting a generic protein kinase, demonstrating how structure-activity relationships (SAR) can be established.

Compound IDR-Group (from Amide Coupling)Kinase IC₅₀ (nM)
Precursor-Acid-OH>10,000
DERIV-001-NH-CH₂-Pyridine550
DERIV-002-NH-Cyclohexyl1,200
DERIV-003-NH-CH₂-(4-F-Phenyl)85
DERIV-004-NH-(4-Morpholinophenyl)35

Analysis: The data suggests that adding aromatic and hydrogen-bond accepting groups (like pyridine and morpholine) at the R-position enhances potency. The precursor acid itself is inactive, highlighting the necessity of derivatization.

Mechanism of Kinase Inhibition

cluster_0 Uninhibited Reaction cluster_1 Inhibited Reaction Kinase Kinase P-Substrate Phospho- Substrate ATP ATP ADP ADP ATP->ADP Substrate Substrate Substrate->P-Substrate Kinase_I Kinase Block Kinase_I->Block Binding Inhibitor Inhibitor Inhibitor->Kinase_I ATP_I ATP Substrate_I Substrate X X ATP_I->X Substrate_I->X

Caption: Inhibition of ATP and substrate binding to a kinase.

Conclusion

Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate is more than a simple chemical; it is a gateway to vast chemical diversity. Its rational design provides an ideal starting point for hit-finding and lead optimization campaigns. The robust protocols for its synthesis and derivatization, coupled with its relevance to high-value target classes like protein kinases, make it an indispensable tool for the modern medicinal chemist.

References

  • Zhou, C., Lai, F., Sheng, L., Chen, X., Li, Y., & Feng, Z. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 25(6), 1447. [Link]

  • Song, Y., et al. (2009). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry, 17(11), 3873-8. [Link]

  • Zhou, C., Lai, F., Sheng, L., Chen,X., Li, Y., & Feng, Z. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. National Center for Biotechnology Information. Retrieved from [Link]

  • Ye, L., et al. (2021). Design, synthesis, and biological evaluation of phenylurea indole derivatives as ABCG2 inhibitors. ResearchGate. Request PDF from [Link]

  • de Oliveira, R. B., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(3-chlorophenyl)acetate. Retrieved from [Link]

  • Appchem. (n.d.). methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for In Vivo Dosing of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate in Murine Models

Abstract This document provides a comprehensive guide for establishing robust in vivo dosing protocols for the novel compound, Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate, in murine models. In the absence of speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for establishing robust in vivo dosing protocols for the novel compound, Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate, in murine models. In the absence of specific preclinical data for this entity, this guide synthesizes established principles of in vivo pharmacology and toxicology to provide researchers, scientists, and drug development professionals with a framework for determining appropriate vehicles, administration routes, and dosing regimens. The protocols herein are designed to ensure scientific rigor, reproducibility, and adherence to the highest standards of animal welfare.

Introduction and Compound Overview

Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate is a small molecule with the chemical formula C₁₀H₁₁ClN₂O₃. The presence of a carbamate functional group suggests potential biological activity, as this moiety is found in a variety of pharmacologically active compounds. Due to the limited publicly available data on its biological effects and pharmacokinetic profile, a systematic and stepwise approach is essential for its in vivo evaluation.

The primary objective of these application notes is to provide a logical progression for initiating in vivo studies, beginning with fundamental vehicle selection and dose-ranging toxicity studies, and advancing to pharmacokinetic and efficacy evaluations. Adherence to institutional and national guidelines for the ethical care and use of laboratory animals is mandatory for all described procedures.

Pre-formulation and Vehicle Selection: The Foundation of Reproducible Dosing

The selection of an appropriate vehicle is critical for ensuring the accurate and consistent delivery of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate. The ideal vehicle should solubilize the compound at the desired concentration, be non-toxic at the administered volume, and have minimal intrinsic biological effects.[1][2]

Solubility Assessment

A preliminary assessment of the compound's solubility is the first step. This can be done on a small scale using common laboratory solvents. Given the compound's structure, it is likely to have low aqueous solubility.

A Tiered Approach to Vehicle Selection

It is recommended to start with the simplest and most physiologically compatible vehicles first.[1][3] If the required dose concentration cannot be achieved, more complex co-solvent systems can be explored.

Vehicle Composition Route(s) Advantages Considerations
Aqueous Vehicles
0.9% SalineIV, IP, SC, POIsotonic, physiologically compatible.Unlikely to solubilize hydrophobic compounds.
5% Dextrose in Water (D5W)IV, IP, SC, POIsotonic, provides a small energy source.Similar solubility limitations to saline.
0.5% (w/v) Methylcellulose or Carboxymethylcellulose (CMC) in waterPO, IP, SCForms a uniform suspension for insoluble compounds.Not suitable for IV administration. Can be viscous.
Co-Solvent Systems
10% DMSO, 90% Saline/PBSIP, SCGood solubilizing power for many compounds.DMSO can have biological effects.[3] Not ideal for IV due to potential for hemolysis and precipitation.
10% DMSO, 40% PEG400, 50% SalinePO, IPIncreased solubilizing capacity.PEG400 can cause neurotoxicity at high doses.[1][3]
5% DMSO, 5% Tween 80, 90% SalinePO, IP, IVTween 80 acts as a surfactant to maintain solubility upon dilution in blood.Tween 80 can cause hypersensitivity reactions.[4]

Recommendation: For initial studies, a suspension in 0.5% methylcellulose for oral (PO) or intraperitoneal (IP) routes is a common starting point for poorly soluble compounds. For potential intravenous (IV) administration, a vehicle containing a low percentage of DMSO and a surfactant like Tween 80 should be evaluated for its ability to maintain the compound in solution upon dilution.[4][5]

Experimental Workflow for In Vivo Characterization

A logical progression of studies is crucial to efficiently characterize the in vivo properties of a novel compound. The following workflow is recommended:

G cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: Efficacy Dose Formulation & Vehicle Selection Dose Formulation & Vehicle Selection Single-Dose MTD Study Single-Dose MTD Study Dose Formulation & Vehicle Selection->Single-Dose MTD Study Repeat-Dose MTD Study Repeat-Dose MTD Study Single-Dose MTD Study->Repeat-Dose MTD Study Preliminary PK Study Preliminary PK Study Repeat-Dose MTD Study->Preliminary PK Study Inform Dose Selection Efficacy Study in Disease Model Efficacy Study in Disease Model Preliminary PK Study->Efficacy Study in Disease Model Inform Dosing Regimen

Caption: Recommended experimental workflow for in vivo studies.

Dose-Ranging and Maximum Tolerated Dose (MTD) Studies

The primary goal of MTD studies is to determine the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity.[6][7] This information is essential for selecting doses for subsequent pharmacokinetic and efficacy studies.[8]

Protocol: Single-Dose Acute MTD Study
  • Objective: To determine the acute toxicity and MTD following a single administration of the compound.

  • Animals: Naive mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old, n=3-5 per group (mixed-sex or separate sexes).

  • Dose Escalation: Administer single doses of the compound at escalating levels (e.g., 10, 30, 100, 300 mg/kg). A vehicle control group is mandatory.

  • Administration Route: Choose a route relevant to the intended therapeutic application (e.g., oral gavage or intraperitoneal injection).

  • Monitoring:

    • Clinical Signs: Observe animals for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture, changes in respiration) immediately after dosing and at regular intervals for the first 24 hours, then daily for up to 14 days.

    • Body Weight: Record body weight daily. A weight loss of 15-20% is often considered a sign of significant toxicity.[9]

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or signs of severe toxicity.

Protocol: Repeat-Dose MTD Study
  • Objective: To determine the MTD for a multiple-dosing regimen.

  • Animals: As above, n=5 per group.

  • Dosing Regimen: Administer the compound daily (or as planned for efficacy studies) for 5-7 days at escalating doses based on the single-dose MTD results. Include a vehicle control group.

  • Monitoring: Same as the single-dose study, with daily clinical observations and body weight measurements throughout the dosing period and for at least 7 days after the final dose.

  • Endpoint: The MTD is the highest dose that can be administered for the duration of the study without causing significant weight loss or severe clinical signs of toxicity.

MTD Study Design Summary
Parameter Recommendation
Animal Model Naive C57BL/6 or BALB/c mice, 8-10 weeks old
Group Size 3-5 mice per group
Control Group Vehicle control is essential
Dose Levels Logarithmic or semi-logarithmic dose escalation
Monitoring Daily body weight and clinical observations
Toxicity Endpoint >15-20% body weight loss, severe clinical signs, or mortality

Pharmacokinetic (PK) Study Design

A PK study measures how the body absorbs, distributes, metabolizes, and excretes a drug over time.[10][11] This is crucial for designing an effective dosing schedule for efficacy studies.

Protocol: Preliminary PK Study in Mice
  • Objective: To determine key PK parameters (e.g., Cmax, Tmax, half-life, bioavailability) after a single dose.

  • Animals: Naive mice, n=3 per time point.

  • Dosing:

    • Group 1 (IV): Administer a low, non-toxic dose (e.g., 1-5 mg/kg) via tail vein injection to determine clearance and volume of distribution.

    • Group 2 (PO or IP): Administer a higher, non-toxic dose (e.g., 10-50 mg/kg) via the intended therapeutic route.

  • Blood Sampling: Collect blood samples (e.g., via retro-orbital or saphenous vein bleeding) at multiple time points.

  • Sample Processing: Process blood to obtain plasma or serum and store at -80°C until analysis.

  • Analysis: Quantify the concentration of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate in the samples using a validated analytical method (e.g., LC-MS/MS).

Preliminary PK Study Design
Parameter Recommendation
Animal Model Naive mice (e.g., CD-1 or C57BL/6)
Group Size 3 mice per time point
IV Dose Group 1-5 mg/kg
PO/IP Dose Group 10-50 mg/kg (or a dose below the MTD)
Sampling Time Points (IV) 2, 5, 15, 30 min; 1, 2, 4, 8, 24 hr
Sampling Time Points (PO/IP) 15, 30 min; 1, 2, 4, 8, 24 hr
Matrix Plasma or Serum
Analytical Method LC-MS/MS

Detailed Administration Protocols

Proper administration technique is paramount to minimize animal stress and ensure accurate dosing.[12] All procedures should be performed by trained personnel.

Oral Gavage (PO)
  • Purpose: To deliver a precise volume of the compound directly to the stomach.[13][14]

  • Materials: Appropriate size gavage needle (18-20 gauge for adult mice) with a rounded tip.[13]

  • Procedure:

    • Weigh the animal to calculate the correct dose volume (maximum 10 ml/kg).[14][15][16]

    • Firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage into the esophagus.

    • Gently insert the gavage needle into the mouth, passing it along the esophagus into the stomach. Do not force the needle.[13]

    • Administer the substance slowly.

    • Return the animal to its cage and monitor for any signs of distress.

Intraperitoneal (IP) Injection
  • Purpose: Administration into the peritoneal cavity for systemic absorption.

  • Materials: 25-27 gauge needle.[17][18]

  • Procedure:

    • Restrain the mouse and tilt its head downwards to move the abdominal organs away from the injection site.

    • Locate the lower right or left quadrant of the abdomen, avoiding the midline.[18]

    • Insert the needle at a 30-45 degree angle.[18]

    • Aspirate to ensure no fluid (urine or intestinal contents) or blood is drawn back.

    • Inject the substance (maximum volume of 2-3 ml for an adult mouse).[17]

    • Withdraw the needle and return the animal to its cage.

Intravenous (IV) Tail Vein Injection
  • Purpose: Direct administration into the bloodstream for immediate systemic distribution.

  • Materials: 27-30 gauge needle, mouse restraining device.[17]

  • Procedure:

    • Place the mouse in a restraint device.

    • Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.[19]

    • Clean the tail with an appropriate antiseptic.

    • Insert the needle (bevel up) into one of the lateral tail veins at a shallow angle. A flash of blood in the needle hub may indicate correct placement.[20]

    • Slowly inject the substance (maximum volume of ~0.2 ml for an adult mouse).[17] If swelling occurs, the needle is not in the vein.

    • Withdraw the needle and apply gentle pressure to the site.

G cluster_PO Oral Gavage (PO) cluster_IP Intraperitoneal (IP) cluster_IV Intravenous (IV) PO_Start Restrain Mouse PO_Insert Insert Gavage Needle PO_Start->PO_Insert PO_Admin Administer Substance PO_Insert->PO_Admin PO_End Monitor PO_Admin->PO_End IP_Start Restrain & Tilt IP_Insert Insert Needle (Lower Quadrant) IP_Start->IP_Insert IP_Aspirate Aspirate IP_Insert->IP_Aspirate IP_Admin Inject Substance IP_Aspirate->IP_Admin IP_End Monitor IP_Admin->IP_End IV_Start Restrain & Warm Tail IV_Insert Insert Needle (Tail Vein) IV_Start->IV_Insert IV_Admin Inject Slowly IV_Insert->IV_Admin IV_End Monitor IV_Admin->IV_End

Caption: Key steps in common administration routes.

Concluding Remarks

The protocols outlined in this guide provide a foundational framework for the in vivo evaluation of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate in murine models. It is imperative that researchers adapt these general guidelines based on the specific physicochemical properties of the compound, the therapeutic hypothesis being tested, and any emerging data from initial studies. Meticulous planning, careful execution of procedures, and diligent monitoring of animal welfare are the cornerstones of generating high-quality, reproducible, and ethically sound preclinical data.

References

  • University of Wisconsin-Madison. (n.d.). Routes and Volumes of Administration in Mice. Retrieved from [Link]

  • The Jackson Laboratory. (n.d.). Routes of Administration. Retrieved from [Link]

  • University of Iowa. (n.d.). IG035: Guideline on Administration of Substances to Laboratory Animals. Retrieved from [Link]

  • Southern Illinois University. (2023, April 7). In Vivo Oncology Models for Drug Discovery. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Mouse Intraperitoneal (IP) administration. Retrieved from [Link]

  • University of Queensland. (n.d.). Subcutaneous (SC) Injection in Mice and Rats. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Injections and Dosing. Retrieved from [Link]

  • Queen's University. (2013, July 11). SOP 7.8 - Gavage Techniques in Small Animals (Mice). Retrieved from [Link]

  • IONTOX. (2017, June 1). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Retrieved from [Link]

  • Virginia Tech. (2017, December 12). SOP: Mouse Oral Gavage. Retrieved from [Link]

  • Florida State University. (2016, October 26). Oral Gavage in the Mouse. Retrieved from [Link]

  • Flinders University. (2016, December 19). Oral Gavaging in mice. Retrieved from [Link]

  • University of Zurich. (2017, January 17). Standard Operating Procedure SOP Inperitoneal injection of mice. Retrieved from [Link]

  • Office of Animal Care and Use. (n.d.). Injection Routes, Maximum Needle Sizes & Volumes. Retrieved from [Link]

  • Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 110-118.
  • bioRxiv. (2026, March 14). PEG400 and Tween 80–based simple vehicle for oral delivery of peptide compounds in fish. Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]

  • ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment? Retrieved from [Link]

  • TD2 Precision Oncology. (n.d.). Humanized Mouse Models for In vivo Immunotherapy Evaluation. Retrieved from [Link]

  • Reaction Biology. (n.d.). Maximum Tolerated Dose Study Services. Retrieved from [Link]

  • Université de Montréal. (2011, September 15). Administration and injection of substances in mice. Retrieved from [Link]

  • Li, Y., et al. (2015). Murine Pharmacokinetic Studies. Journal of Visualized Experiments, (105), 53324.
  • JoVE. (2012, September 26). Manual Restraint and Common Compound Administration Routes in Mice and Rats. Retrieved from [Link]

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from [Link]

  • National Toxicology Program. (2020, September 15). Maximum Tolerated Dose (MTD): Concepts and Background. Retrieved from [Link]

  • McGill University. (n.d.). INTRAVENOUS TAIL INJECTION. Retrieved from [Link]

  • University of Colorado. (n.d.). IACUC Routes of Administration Guidelines. Retrieved from [Link]

  • Research Animal Training. (2020, February 11). Intravenous Injection in the Mouse. Retrieved from [Link]

  • University of Zurich. (2018, August 6). Standard Operating Procedure SOP Intraperitoneal injection of mice. Retrieved from [Link]

  • Biocompare. (2025, December 15). In Vivo Models. Retrieved from [Link]

  • YouTube. (2019, September 21). Mouse Intravenous (IV) Tail Vein Injection. Retrieved from [Link]

  • protocols.io. (2020, May 5). Intraperitoneal Injection in an Adult Mouse. Retrieved from [Link]

  • MDPI. (2025, March 18). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Retrieved from [Link]

  • The University of British Columbia. (2014, May 15). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012058666A2 - Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy.
  • PubMed. (2024, October 31). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000071163A1 - Emulsion vehicle for poorly soluble drugs.
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  • PubMed. (n.d.). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Retrieved from [Link]

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Co-surfactant effect of polyethylene glycol 400 on microemulsion using BCS class II model drug. Retrieved from [Link]

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Sources

Method

Application Notes and Protocols for the Evaluation of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate as a Novel Herbicide

Introduction The relentless challenge of weed management in agriculture necessitates the continuous exploration of novel herbicidal active ingredients. Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate is a compound of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The relentless challenge of weed management in agriculture necessitates the continuous exploration of novel herbicidal active ingredients. Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate is a compound of interest owing to its structural similarities to known herbicidal chemical families. These application notes provide a comprehensive framework for researchers and scientists to systematically evaluate the herbicidal potential of this molecule. This document offers detailed protocols for formulation, efficacy testing, and preliminary environmental impact assessment, guiding the user from laboratory-scale preparations to greenhouse and small-scale field trials.

The following protocols are designed to be robust and self-validating, emphasizing the scientific rationale behind each step. All procedures should be conducted in accordance with good laboratory practices (GLP) and local regulations governing pesticide research.

Compound Characteristics and Proposed Mechanism of Action

Chemical Properties

PropertyValueSource
IUPAC Name methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetatePubChem
CAS Number 1146292-48-9Appchem[1]
Molecular Formula C10H11ClN2O3Appchem[1]
Molecular Weight 242.66 g/mol Appchem[1]
Chemical Structure COC(=O)CNC(=O)NC1=CC=CC(Cl)=C1Appchem[1]

Proposed Mechanism of Action

Based on its chemical structure, Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate belongs to the carbamate class of compounds. Carbamate herbicides are known to act on several physiological processes in plants.[2][3][4][5][6] The primary hypothesized mechanisms of action for this compound, which should be investigated, include:

  • Inhibition of Photosynthesis: Phenylcarbamates can bind to the D1 protein of the photosystem II complex, disrupting electron transport and leading to plant death.[3]

  • Inhibition of Cell Division: Certain carbamates are known to interfere with microtubule assembly, thereby inhibiting mitosis and cell division in susceptible plants.[3]

  • Inhibition of Amino Acid Synthesis: Some carbamate herbicides inhibit the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids.[2][4]

The following experimental protocols are designed to not only assess the herbicidal efficacy but also to provide initial insights into the potential mode of action.

Herbicide Formulation Development

For effective application and biological activity, the active ingredient (AI) must be formulated into a stable and easy-to-use product. Two common and effective formulation types for herbicides are Emulsifiable Concentrates (EC) and Water-Dispersible Granules (WG).

Protocol for Emulsifiable Concentrate (EC) Formulation

EC formulations are suitable for water-insoluble active ingredients and are designed to form a stable emulsion when diluted with water.[7][8][9]

Materials:

  • Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate (Technical Grade, >95% purity)

  • Solvent (e.g., Aromatic 150, Solvesso™ 150)

  • Emulsifier blend (anionic and non-ionic surfactants, e.g., calcium dodecylbenzenesulfonate and ethoxylated castor oil)

  • Stirring hot plate and magnetic stirrer

  • Glass beakers and graduated cylinders

  • Analytical balance

Protocol:

  • Solubility Assessment: Determine the solubility of the AI in a range of solvents to select the most appropriate one.

  • Emulsifier Selection: Screen a variety of emulsifier blends to identify one that provides a stable emulsion with the chosen solvent and AI concentration.

  • Preparation of a 200 g/L EC Formulation:

    • Weigh 20 g of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate into a 100 mL beaker.

    • Add 60 mL of the selected solvent and stir with a magnetic stirrer until the AI is completely dissolved. Gentle heating (up to 40°C) may be applied if necessary.

    • Add 10 g of the chosen emulsifier blend and stir for a further 15 minutes until a homogenous solution is obtained.

    • Add the solvent to bring the final volume to 100 mL.

  • Stability Testing:

    • Emulsion Stability: Dilute 1 mL of the EC formulation in 99 mL of standard hard water in a graduated cylinder. Invert the cylinder 10 times and observe the emulsion stability at 30 minutes, 1 hour, and 2 hours. A stable emulsion should show minimal creaming or separation.

    • Accelerated Storage Stability: Store a sealed sample of the EC formulation at 54°C for 14 days. After storage, assess for any physical changes (e.g., crystallization, separation) and re-test the emulsion stability.

Protocol for Water-Dispersible Granule (WG) Formulation

WG formulations are solid, non-dusty granules that disintegrate and disperse in water to form a suspension.[10][11][12][13][14] They are generally considered safer for the user and the environment than solvent-based formulations.

Materials:

  • Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate (Technical Grade, >95% purity)

  • Wetting agent (e.g., sodium lignosulfonate)

  • Dispersing agent (e.g., sodium naphthalene sulfonate condensate)

  • Binder (e.g., polyvinylpyrrolidone)

  • Inert carrier (e.g., kaolin clay)

  • Blender or mixer

  • Granulator

  • Fluid bed dryer

  • Sieves

Protocol:

  • Pre-milling: Mill the AI to a particle size of <10 µm to ensure good suspensibility.

  • Blending: In a blender, mix the following components in the given proportions (w/w):

    • Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate: 50%

    • Wetting agent: 5%

    • Dispersing agent: 10%

    • Binder: 2%

    • Inert carrier: 33%

  • Granulation:

    • Slowly add a small amount of water to the blended powder while mixing until a dough-like consistency is achieved.

    • Pass the wet mass through a granulator to form granules.

  • Drying and Sieving:

    • Dry the granules in a fluid bed dryer at 60°C until the moisture content is below 2%.

    • Sieve the dried granules to obtain the desired size fraction (e.g., 0.2-2.0 mm).

  • Dispersibility and Suspensibility Testing:

    • Dispersibility: Add 1 g of the WG formulation to 100 mL of standard hard water and stir. The granules should disperse completely within 1 minute.

    • Suspensibility: Prepare a 1% suspension of the WG in a graduated cylinder and allow it to stand for 30 minutes. At least 80% of the AI should remain in suspension.

Efficacy Evaluation

Greenhouse Bioassays

Greenhouse trials provide a controlled environment for the initial assessment of herbicidal activity against target weed species.[15][16][17]

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with four replications.[18]

  • Test Weeds: A selection of common broadleaf weeds (e.g., Amaranthus retroflexus (redroot pigweed), Chenopodium album (common lambsquarters), Abutilon theophrasti (velvetleaf)).

  • Pots: 10 cm diameter pots filled with a standard potting mix.

  • Planting: Sow seeds of each weed species and thin to 3-5 uniform seedlings per pot after emergence.

  • Treatments:

    • Untreated control (sprayed with water and formulation blanks).

    • Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate formulation at a range of application rates (e.g., 50, 100, 200, 400 g AI/ha).

    • A commercial standard herbicide with a known mode of action for comparison.

  • Application: Apply the herbicide treatments using a laboratory track sprayer calibrated to deliver a spray volume of 200 L/ha. Apply to weeds at the 2-4 true leaf stage.[15]

  • Evaluation:

    • Visually assess weed control (phytotoxicity) at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no effect, 100 = complete kill).

    • At 21 DAT, harvest the above-ground biomass of the weeds, dry in an oven at 70°C for 48 hours, and record the dry weight.

Data Analysis:

  • Analyze the visual assessment and dry weight data using Analysis of Variance (ANOVA).

  • Calculate the dose-response curves and determine the GR50 (the dose required to reduce plant growth by 50%).

Workflow for Greenhouse Efficacy Testing

Caption: Greenhouse efficacy testing workflow.

Small-Scale Field Trials

Field trials are essential to evaluate the performance of the herbicide under real-world conditions.[19][20]

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with four replications.

  • Plot Size: 2 m x 5 m.

  • Location: Select a site with a natural and uniform infestation of the target weed species.

  • Treatments:

    • Untreated control.

    • Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate formulation at rates determined from the greenhouse studies (e.g., 100, 200, 400 g AI/ha).

    • A commercial standard herbicide.

  • Application: Apply the treatments using a CO2-pressurized backpack sprayer with a boom and flat-fan nozzles, calibrated to deliver 200 L/ha.

  • Evaluation:

    • Visually assess weed control at 7, 14, 28, and 56 DAT.

    • At 28 DAT, collect weed biomass from a 0.25 m² quadrat in the center of each plot.

    • Record any crop phytotoxicity if the trial is conducted in a cropped area.[21][22]

Preliminary Environmental Impact Assessment

A preliminary assessment of the potential environmental impact is a critical step in the development of a new herbicide.

Non-Target Plant Phytotoxicity

This protocol assesses the potential for the herbicide to harm non-target plants, including crops and native species.[23][24][25][26]

Protocol:

  • Species Selection: Select a range of at least six non-target plant species, including both monocots and dicots (e.g., corn, soybean, wheat, oat, sunflower, and a native grass species).

  • Experimental Setup: Grow the selected species in pots in a greenhouse.

  • Application: Apply Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate at the highest proposed field rate (e.g., 400 g AI/ha) and at twice this rate (2X) to simulate spray overlap.

  • Evaluation: Visually assess for any signs of phytotoxicity (e.g., stunting, chlorosis, necrosis, malformation) at 7, 14, and 21 DAT.

Soil and Water Analysis

Analytical methods are required to monitor the fate of the herbicide in the environment.[27][28][29][30][31][32]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: HPLC system with a UV or Mass Spectrometry (MS) detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Sample Preparation:

    • Soil: Extraction with an organic solvent (e.g., acetonitrile), followed by solid-phase extraction (SPE) cleanup.

    • Water: Direct injection or pre-concentration using SPE.

  • Quantification: Develop a calibration curve using certified reference standards of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate.

Decision-Making Framework for Environmental Risk Assessment

Risk_Assessment start Initiate Environmental Risk Assessment tier1 Tier 1: Laboratory Studies - Acute toxicity to aquatic organisms - Soil sorption/desorption - Hydrolysis and photolysis start->tier1 decision1 Risk Identified? tier1->decision1 tier2 Tier 2: Greenhouse/Mesocosm Studies - Chronic toxicity - Plant metabolism - Soil dissipation decision1->tier2 Yes proceed Proceed with Development decision1->proceed No decision2 Risk Mitigated? tier2->decision2 tier3 Tier 3: Field Studies - Field dissipation - Runoff potential - Impact on non-target organisms decision2->tier3 Yes stop Halt Development or Redesign decision2->stop No decision3 Acceptable Risk? tier3->decision3 decision3->proceed Yes decision3->stop No

Caption: Tiered approach to environmental risk assessment.

Conclusion

The protocols outlined in these application notes provide a robust starting point for the comprehensive evaluation of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate as a potential agricultural herbicide. By following these methodologies, researchers can generate the necessary data to determine its efficacy, selectivity, and preliminary environmental safety profile. Further in-depth studies on the specific mode of action, toxicology, and environmental fate will be required for full-scale development and registration.

References

  • Carbamate herbicides. (n.d.). LookChem. Retrieved from [Link]

  • Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). (n.d.). Retrieved from [Link]

  • Method for the preparation of water dispersible granular herbicidal compositions with increased thermal stability. (1984). Google Patents.
  • Method for manufacturing water dispersible granules (WG). (2008). Google Patents.
  • Appendix F, non-target terrestrial plants. (n.d.). Australian Pesticides and Veterinary Medicines Authority. Retrieved from [Link]

  • Ashton, F. M. (1998). Biochemical Mechanisms of Action of Herbicides and the Impact of Biotechnology on the Development of Herbicides. Journal of Pesticide Science, 23(3), 297-304.
  • Formulations of water-dispersible granules and process for preparation thereof. (1988). Google Patents.
  • Carbamate pesticides: a general introduction (EHC 64, 1986). (1986). INCHEM. Retrieved from [Link]

  • General guidelines for sound, small-scale herbicide efficacy research. (2015). Weed Science, 63(sp1), 251-263.
  • Carbamates: Mode of action. (n.d.). Retrieved from [Link]

  • Water Dispersible Granules (WG and WG-SB). (n.d.). Food and Agriculture Organization of the United Nations. Retrieved from [Link]

  • Conventional and futuristic smart herbicide formulations for environment friendly weed management. (2018). CABI Reviews, 2018.
  • Design and analysis of efficacy evaluation trials. (n.d.). EPPO Global Database. Retrieved from [Link]

  • Thurman, E. M., Goolsby, D. A., Meyer, M. T., & Kolpin, D. W. (2001). Determination of carbamate, urea, and thiourea pesticides and herbicides in water. Analytical Chemistry, 73(6), 1251-1257.
  • Formulating emulsifiable concentrate (EC). (n.d.). Croda Agriculture. Retrieved from [Link]

  • Herbicide Efficacy Trial. (2009). Iowa State University Digital Press. Retrieved from [Link]

  • Guidelines for Herbicide Registration Trials. (n.d.). Department of Agriculture, Forestry and Fisheries, Republic of South Africa. Retrieved from [Link]

  • Panozzo, S., Scarabel, L., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52845.
  • Herbicide Environmental Impact Guide: Compare Safety & Toxicity Ratings. (2025). Retrieved from [Link]

  • methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate | 1146292-48-9. (n.d.). Appchem. Retrieved from [Link]

  • PP 1/135 (4) Phytotoxicity assessment. (n.d.). EPPO Global Database. Retrieved from [Link]

  • Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. (n.d.). Shimadzu Scientific Instruments. Retrieved from [Link]

  • Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography. (1994). USGS.gov. Retrieved from [Link]

  • Testing the phytotoxic effects of herbicides on higher terrestrial non-target plants using a plant life cycle test. (2000). Journal of Plant Diseases and Protection, 107(6), 711-718.
  • Emulsifiable Concentrates: The Backbone of Modern Agrochemicals. (n.d.). Retrieved from [Link]

  • Emulsifiable concentrate (ec) formulation with herbicidal active fatty acids. (2014). Google Patents.
  • Efficacy experimental design and analysis. (2014). Australian Pesticides and Veterinary Medicines Authority. Retrieved from [Link]

  • EMULSIFIABLE CONCENTRATE (EC) FORMULATION WITH HERBICIDAL ACTIVE FATTY ACIDS. (2013). Google Patents.
  • Understanding the EPA's final herbicide strategy: Key components. (2025). Farm Coach. Retrieved from [Link]

  • Determination of Carbamate, Urea, and Thiourea Pesticides and Herbicides in Water. (2001). Analytical Chemistry, 73(6), 1251-1257.
  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). Journal of Visualized Experiments, (101), e52845.
  • Ecological Effects Test Guidelines OPPTS 850.4000 Background Nontarget Plant Testing. (n.d.). United States Environmental Protection Agency. Retrieved from [Link]

  • Rapid Detection Method of Total Amount of Carbamate Pesticides in Water. (2023). Journal of Analytical Science and Technology, 14(1), 1-8.
  • Emulsifiable concentrate formulations and their uses. (2022). Google Patents.
  • This Environmental Impact Assessment (EIA) guideline for pesticides shall apply to any substance or mixture of substances. (n.d.). Retrieved from [Link]

  • Assessing the ecotoxicological effects of pesticides on non-target plant species. (2025). Scientific Reports, 15(1), 1-12.
  • 2017 Greenhouse Screening of Potential Herbicides for Wildflower Plantings. (2017). Weed Science, 65(6), 765-772.
  • Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. (1993). Health Canada. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate

Prepared by the Senior Application Scientist Team This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of Methyl 2-{[(3-chlorophenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate. Here, we address common challenges, offer troubleshooting strategies, and detail optimization protocols to help you improve reaction yield and product purity.

Introduction: The Chemistry

The synthesis of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate (CAS No. 1146292-48-9) is a classic example of nucleophilic addition to form a urea derivative.[1] The primary route involves the reaction of 3-chlorophenyl isocyanate with the primary amine of methyl glycinate . While theoretically straightforward, this reaction is sensitive to several parameters that can significantly impact yield and purity. This guide will walk you through mastering these variables.

G Core Reaction Scheme cluster_reactants Reactants cluster_product Product 3-chlorophenyl_isocyanate 3-Chlorophenyl Isocyanate target_molecule Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate 3-chlorophenyl_isocyanate->target_molecule + methyl_glycinate Methyl Glycinate (or its hydrochloride salt) methyl_glycinate->target_molecule

Caption: Core reaction for the synthesis of the target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the most likely causes?

A1: Low yield is the most frequent issue and can typically be attributed to one or more of the following factors:

  • Moisture Contamination: This is the primary culprit. Isocyanates are highly reactive towards water.[2][3] Any moisture in your solvent, glassware, or reactants (including the methyl glycinate if not perfectly dry) will react with the 3-chlorophenyl isocyanate. This reaction forms an unstable carbamic acid, which decomposes into 3-chloroaniline and carbon dioxide (CO₂).[3][4] The newly formed 3-chloroaniline will then react with another molecule of isocyanate to form an insoluble and undesired symmetrical urea (1,3-bis(3-chlorophenyl)urea), consuming your starting material.[3]

    • Troubleshooting:

      • Rigorous Drying: Dry all glassware in an oven (>120 °C) for several hours and cool under an inert atmosphere (e.g., nitrogen or argon).[3]

      • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Storing solvents over molecular sieves is highly recommended.[3]

      • Inert Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon to prevent atmospheric moisture from entering the system.[3]

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion. If the methyl glycinate is the limiting reagent, unreacted isocyanate may be lost to side reactions.

    • Troubleshooting: Ensure accurate weighing and molar calculations. A slight excess (1.05 to 1.1 equivalents) of the isocyanate can sometimes compensate for minor losses to moisture, but a large excess should be avoided to prevent purification difficulties.

  • Sub-optimal Temperature Control: The reaction between an isocyanate and an amine is highly exothermic.[5] If the temperature is not controlled, especially during the addition of the isocyanate, side reactions can occur. High temperatures can promote the formation of biuret structures, where the N-H of the newly formed urea product reacts with another isocyanate molecule.[6]

    • Troubleshooting: Begin the reaction at a low temperature (e.g., 0-5 °C) by using an ice bath. Add the isocyanate solution dropwise to the amine solution to maintain control over the exotherm.[7] After the addition is complete, the reaction can be allowed to warm to room temperature to ensure completion.

Q2: I'm using methyl glycinate hydrochloride. Why is my reaction not working, and how do I fix it?

A2: This is a very common and critical issue. Methyl glycinate is often supplied as its hydrochloride salt for better stability.[8][9][10] The amine group in the salt is protonated (R-NH₃⁺Cl⁻), rendering it non-nucleophilic. It cannot react with the electrophilic isocyanate.

  • The Solution: In-Situ Free-Basing You must add a non-nucleophilic base to the reaction mixture to deprotonate the methyl glycinate hydrochloride, liberating the free amine (R-NH₂) in situ.

    • Protocol:

      • Suspend the methyl glycinate hydrochloride in your anhydrous solvent.

      • Add a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Typically, at least 2.2 equivalents are used: one equivalent to neutralize the HCl salt and another to act as a base/acid scavenger during the reaction.[8]

      • Stir the mixture for 15-30 minutes at room temperature before cooling and adding the isocyanate. The formation of a precipitate (triethylammonium chloride) is expected.

Q3: I see an unexpected white precipitate forming during the reaction. What is it?

A3: The identity of the precipitate depends on the specific issue:

  • If using methyl glycinate hydrochloride with a base: The precipitate is likely the hydrochloride salt of your added base (e.g., triethylammonium chloride), which is expected.

  • If moisture is present: The precipitate is almost certainly the symmetrical urea by-product, 1,3-bis(3-chlorophenyl)urea. This urea is often much less soluble than the desired product and will crash out of solution.[3]

  • If the concentration is too high: Your desired product may be precipitating if its solubility limit is exceeded in the chosen solvent.

Troubleshooting:

  • Confirm the identity of the precipitate via filtration and characterization (e.g., melting point, NMR).

  • If it is the symmetrical urea, you must revisit your moisture control procedures (see Q1).

Optimizing Reaction Yield: A Systematic Approach

To maximize your yield, systematically optimize the key reaction parameters. The following table provides a starting point for your experimental design.

ParameterStandard ConditionOptimization Strategy & Rationale
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)Screen a range of anhydrous aprotic solvents. DCM is often a good starting point due to its inertness and ability to dissolve reactants. Ethereal solvents like THF can also be effective. The choice can affect reactant solubility and reaction rate.
Temperature 0 °C to Room Temp.Start at 0 °C for controlled addition. Monitor the reaction by TLC. If the reaction is sluggish, it can be gently warmed or allowed to stir overnight at room temperature to drive it to completion.
Base (if using HCl salt) Triethylamine (TEA)Use at least 2.2 equivalents. If yield is still low, consider a bulkier base like DIPEA to minimize potential side reactions, although this is less common for simple urea formations.
Reactant Ratio 1.0 eq. Amine : 1.05 eq. IsocyanateA slight excess of isocyanate can help push the reaction to completion.[3] However, a large excess complicates purification. Titrate this ratio carefully (e.g., 1.0:1.0, 1.0:1.05, 1.0:1.1) to find the sweet spot for your system.
Reaction Time 2-12 hoursMonitor progress by Thin Layer Chromatography (TLC). The reaction is often complete within a few hours, but stirring overnight at room temperature is a common practice to ensure full conversion.[7]

Detailed Experimental Protocol (Baseline)

This protocol assumes the use of methyl glycinate hydrochloride, the most common starting material.

Materials:

  • Methyl glycinate hydrochloride (1.0 eq.)

  • 3-Chlorophenyl isocyanate (1.05 eq.)

  • Triethylamine (2.2 eq.)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add methyl glycinate hydrochloride to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous DCM to the flask to create a suspension (concentration typically 0.1-0.5 M).

  • Free-Basing: Cool the suspension to 0 °C using an ice bath. Slowly add triethylamine dropwise. Stir the mixture at 0 °C for 30 minutes.

  • Isocyanate Addition: In a separate flask, dissolve 3-chlorophenyl isocyanate in anhydrous DCM. Add this solution dropwise to the stirring amine suspension over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then remove the ice bath and let it warm to room temperature. Stir for an additional 4-12 hours, or until TLC analysis indicates the consumption of the limiting reagent.

  • Work-up & Purification:

    • Filter the reaction mixture to remove the triethylammonium chloride precipitate.

    • Wash the filtrate sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel.

Caption: Experimental workflow for the synthesis.

Understanding Side Reactions

Knowledge of potential side reactions is crucial for troubleshooting. The most significant competing pathways involve the isocyanate reactant.

Side_Reactions isocyanate 3-Chlorophenyl Isocyanate -N=C=O product Desired Urea Product isocyanate->product + Amine (Desired Reaction) side_product Symmetrical Urea By-product isocyanate->side_product + 3-Chloroaniline (Side Reaction 2) intermediate_amine 3-Chloroaniline isocyanate->intermediate_amine + Water (Side Reaction 1) amine Methyl Glycinate R-NH2 amine->product water Water H2O water->intermediate_amine intermediate_amine->side_product

Caption: Desired reaction pathway vs. moisture-induced side reactions.

The key takeaway is that one molecule of water consumes two molecules of your isocyanate starting material, drastically reducing the theoretical maximum yield.[3]

References

  • Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. (2023). MDPI. [Link]

  • Reaction of Isocyanates with amines. (n.d.). ResearchGate. Retrieved from a diagram within various articles discussing polyurethane chemistry. [Link]

  • Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation. (2024). RSC Publishing. [Link]

  • Decoding isocyanates: A deep dive into isocyanates. (2023). Dongsen Chemicals. [Link]

  • Divergent Reactivity of N-Isocyanates with Primary and Secondary Amines: Access to Pyridazinones and Triazinones. (2016). ACS Publications. [Link]

  • One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. (2013). Beilstein Journals. [Link]

  • Improved Synthesis of Unsymmetrical Ureas via Carbamates. (2023). Thieme Chemistry. [Link]

  • Isocyanate Reactions. (n.d.). Poliuretanos. [Link]

  • Reactions of CO2 with Amines. (n.d.). Fenix. [Link]

  • Preparation of bifunctional isocyanate hydroxamate linkers: Synthesis of carbamate and urea tethered polyhydroxamic acid chelators. (2011). PMC. [Link]

  • An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. (2011). Arabian Journal of Chemistry. [Link]

  • Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines? (2018). ResearchGate. [Link]

  • methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate. (n.d.). Appchem. [Link]

  • Amine hydrochloride salts: a problem in polyurethane synthesis. (2007). University of Glasgow Theses. [Link]

  • A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride. (2017).
  • A Convenient Synthesis of Amino Acid Methyl Esters. (2008). MDPI. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate

Welcome to the technical support center for Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

The poor aqueous solubility of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate is a common hurdle, primarily due to its molecular structure which features a substituted phenylurea moiety. This structure contributes to a stable crystal lattice and a degree of lipophilicity that limits its interaction with water. This guide will walk you through a systematic approach to diagnose and overcome these solubility issues.

Physicochemical Properties: An Overview

PropertyEstimated Value/CharacteristicRationale & Implications for Solubility
Molecular Formula C₁₀H₁₁ClN₂O₃[1]The presence of polar functional groups (urea, ester) is offset by the nonpolar chlorophenyl ring.
Molecular Weight 242.66 g/mol [1]A moderate molecular weight that does not inherently preclude solubility.
Predicted logP ~2.0 - 3.0Based on analogues like 1-(3-chlorophenyl)-3-phenylurea (cLogP ~4.1)[2] and N-methyl-N'-phenylurea (XLogP3 ~1.9)[3], a moderately lipophilic character is expected, contributing to poor aqueous solubility.
Predicted pKa Weakly basic (~0-2)The urea functional group is generally considered neutral in aqueous solution, with a very low pKa for its conjugate acid[4]. This suggests that pH modification under typical physiological conditions will have a limited effect on solubility.
Melting Point Likely >150 °CPhenylurea derivatives are often crystalline solids with high melting points, indicating strong intermolecular forces in the crystal lattice that must be overcome for dissolution[3][5].

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses common questions and issues encountered when working with Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate.

Q1: My compound is not dissolving in my aqueous buffer. Where do I start?

A1: Initial Solvent Screening and Stock Solution Preparation.

Directly dissolving a poorly soluble compound like this in an aqueous buffer is often unsuccessful. The first step is to prepare a concentrated stock solution in a suitable organic solvent.

Causality Behind Experimental Choices: The goal is to find a water-miscible organic solvent that can dissolve the compound at a high concentration. This stock can then be serially diluted into your aqueous buffer, ensuring the final concentration of the organic solvent is low enough to not interfere with your downstream assay.

Experimental Protocol: Solvent Screening

  • Selection of Solvents: Start with common, water-miscible organic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Ethanol.

  • Procedure:

    • Weigh 1-2 mg of your compound into several small, clear vials.

    • To each vial, add a different solvent dropwise while vortexing.

    • Observe for complete dissolution. Note the approximate volume of solvent required.

  • Selection Criteria: Choose the solvent that dissolves the compound at the highest concentration with the smallest volume. DMSO is often the most effective for compounds of this nature.

Q2: I've prepared a DMSO stock, but my compound precipitates when I dilute it into my aqueous buffer. What's happening and how can I fix it?

A2: Supersaturation and Precipitation.

This is a classic sign of supersaturation. The compound is soluble in the high-concentration organic solvent but crashes out when the solution becomes predominantly aqueous.

Causality Behind Experimental Choices: The key is to maintain the compound in a solubilized state in the final aqueous medium. This can be achieved by either reducing the final concentration or by adding excipients that can increase the aqueous solubility.

Troubleshooting Workflow

Caption: Troubleshooting workflow for precipitation upon dilution.

Option 1: Lowering the Final Concentration

Before exploring more complex formulations, determine the maximum achievable concentration in your final buffer containing a low percentage of your stock solvent (e.g., 0.5% DMSO). This will inform you if your target concentration is feasible.

Option 2: Employing Solubilizing Excipients

If a higher concentration is necessary, the use of excipients is the next logical step.

Q3: Which solubilizing excipient should I try first?

A3: A tiered approach is recommended, starting with the simplest methods.

  • Co-solvents: These are organic solvents used in higher concentrations in the final aqueous solution to increase the solubility of a non-polar solute.

  • Surfactants: These form micelles that can encapsulate the hydrophobic compound.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules.

Experimental Protocol 2: Co-solvent Systems

Causality Behind Experimental Choices: Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for the dissolution of lipophilic compounds.

  • Select Co-solvents: Common choices include polyethylene glycol (PEG 300 or 400), propylene glycol (PG), and ethanol.

  • Procedure:

    • Prepare a series of your aqueous buffer containing increasing concentrations of the co-solvent (e.g., 5%, 10%, 20% v/v).

    • To each of these, add your DMSO stock solution to the desired final concentration of your compound.

    • Vortex and visually inspect for precipitation.

  • Validation: Always run a vehicle control with the same concentration of the co-solvent to ensure it does not affect your assay.

Co-solventTypical Starting ConcentrationProsCons
PEG 400 10-30% (v/v)Good solubilizing power for many compounds.Can be viscous at higher concentrations.
Propylene Glycol 10-40% (v/v)Commonly used in pharmaceutical formulations.May have biological effects in some assays.
Ethanol 5-20% (v/v)Readily available and effective for many compounds.Can be volatile and may affect protein stability.

Experimental Protocol 3: Surfactant-based Formulations

Causality Behind Experimental Choices: Surfactants, above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in water.

  • Select Surfactants: Polysorbate 80 (Tween® 80) and Cremophor® EL are common non-ionic surfactants used in research.

  • Procedure:

    • Prepare solutions of the surfactant in your aqueous buffer at concentrations above their CMC (e.g., 0.1%, 0.5%, 1% w/v).

    • Add your DMSO stock to the desired final concentration.

    • Vortex and allow to equilibrate.

  • Validation: Surfactants can interfere with certain biological assays, so a vehicle control is crucial.

Experimental Protocol 4: Cyclodextrin Complexation

Causality Behind Experimental Choices: Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate the hydrophobic part of a drug molecule, forming an inclusion complex that is more water-soluble[6][7]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher solubility and lower toxicity compared to other cyclodextrins.

  • Procedure:

    • Prepare a solution of HP-β-CD in your aqueous buffer (e.g., 2%, 5%, 10% w/v).

    • Slowly add your compound (either as a solid or a concentrated stock in a minimal amount of organic solvent) to the cyclodextrin solution while stirring vigorously.

    • Allow the mixture to stir for several hours to overnight to facilitate complex formation.

  • Validation: Ensure that the cyclodextrin itself does not interfere with your assay.

Caption: Mechanisms of common solubilizing excipients.

Q4: Can I use pH adjustment to improve the solubility of this compound?

A4: Likely not significantly under typical biological conditions.

As estimated, the urea functional group is a very weak base. Significant protonation to form a more soluble cationic species would require a very low pH, which is often not compatible with biological assays. The ester group is susceptible to hydrolysis at both acidic and basic pH, which would lead to compound degradation. Therefore, pH adjustment is not a primary recommended strategy for this specific molecule.

FAQs

  • What if none of these methods work? If you have systematically tried the methods above and are still unable to achieve the desired concentration, you may need to consider more advanced formulation strategies such as amorphous solid dispersions or lipid-based formulations. However, these are typically more complex to prepare in a standard laboratory setting. It may also be necessary to reconsider the required concentration for your experiment.

  • How do I know if my compound is degrading in my formulation? It is always good practice to check the stability of your final formulation over the time course of your experiment. This can be done by analyzing the sample by HPLC at different time points to ensure the parent compound is not degrading.

  • Can I combine different solubilization methods? Yes, in some cases, a combination of methods can be more effective. For example, using a co-solvent in combination with a surfactant. However, this increases the complexity of the formulation and the potential for artifacts in your assay, so it should be approached with caution and rigorous controls.

References

  • [Authoritative source on logP prediction and its relevance to drug discovery].
  • [Authoritative source on the use of co-solvents in pharmaceutical formul
  • [Authoritative source on the use of surfactants in pharmaceutical formul
  • [Authoritative source on the use of cyclodextrins in drug delivery].
  • methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate. (n.d.). Appchem. Retrieved from [Link]

  • [Authoritative source on physicochemical properties of urea deriv
  • [Authoritative source on formulation str
  • [Authoritative source on solid-state properties and their impact on solubility].
  • [Authoritative source on pH-dependent solubility].
  • Cyclodextrins (CDs) have revolutionized the pharmaceutical industry with their ability to enhance the stability, solubility, and bioavailability of a wide range of active substances. (2025, February 22). MDPI. Retrieved from [Link]

  • Cyclodextrins (CDs) have been used in many pharmaceutical formulations as their constitution and inherent shape present advantages for drugs with poor aqueous solubility and low bioavailability. (2019, March 16). ResearchGate. Retrieved from [Link]

  • [Authoritative source on advanced drug delivery systems].
  • [Authoritative source on the impact of crystal structure on solubility].
  • Urea, also known as ur or carbamide, belongs to the class of organic compounds known as ureas. (2010, April 8). FooDB. Retrieved from [Link]

  • [Authoritative source on the synthesis and properties of urea deriv
  • [Authoritative source on computational prediction of physicochemical properties].
  • [Authoritative source on the practical aspects of drug formul
  • [Authoritative source on analytical methods for formulation characteriz
  • 1-(3-Chlorophenyl)-3-phenylurea. (n.d.). PubChem. Retrieved from [Link]

Sources

Troubleshooting

Optimizing mobile phase for Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate liquid chromatography

Optimizing Liquid Chromatography Methods for Phenylurea Compounds: A Technical Guide Introduction Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimizing Liquid Chromatography Methods for Phenylurea Compounds: A Technical Guide

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working on the liquid chromatographic analysis of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate. This compound, belonging to the phenylurea class, presents unique challenges in method development due to its potential for secondary interactions and its ionizable nature. Mobile phase optimization is the most critical factor in achieving robust, reproducible, and accurate separations. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and systematic protocols to empower you to overcome common chromatographic challenges.

As Senior Application Scientists, we emphasize understanding the fundamental principles behind the chromatographic process. This guide not only tells you what to do but explains why you are doing it, ensuring you can adapt these principles to your specific laboratory conditions and analytical goals.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate.

Q1: What are the most critical starting parameters for developing a reversed-phase HPLC method for this compound?

A1: For a compound like Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate, a systematic approach is crucial. Your starting point should focus on controlling the mobile phase pH and selecting an appropriate organic modifier. Given the presence of N-H groups that can be weakly acidic or basic, controlling the pH is essential for consistent retention and peak shape. A pH between 2 and 4 is often a robust starting point for many ionizable compounds as it suppresses the ionization of acidic silanol groups on the column's stationary phase, minimizing peak tailing.[1]

A recommended starting point is:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A linear gradient from 5-95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 240 nm, requires experimental verification).

Q2: My peak for Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate is tailing significantly. What is the primary cause and how can I fix it?

A2: Peak tailing is one of the most common issues for compounds containing amine or amide functionalities.[2][3] The primary cause is often secondary interactions between the analyte and ionized residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[3][4] These interactions are electrostatic and lead to a portion of the analyte molecules being retained longer, causing the characteristic tail.

To fix this:

  • Lower the Mobile Phase pH: Operate at a pH of 3 or lower. This protonates the silanol groups (Si-OH), neutralizing their negative charge and preventing the electrostatic interaction with your analyte.[5]

  • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, significantly reducing the potential for tailing.[3]

  • Add a Competing Base (Use with Caution): In some cases, a small amount of a competing base like triethylamine (TEA) can be added to the mobile phase. The TEA will preferentially interact with the silanols, shielding the analyte from these sites. However, this can affect column lifetime and is not ideal for LC-MS applications.

Q3: Should I use Acetonitrile or Methanol as the organic modifier?

A3: The choice between Acetonitrile (ACN) and Methanol can significantly impact selectivity and peak shape.[6]

  • Acetonitrile: Generally has a lower viscosity, allowing for higher efficiency and lower backpressure. It is considered a more "dipole-dipole" interacting solvent.

  • Methanol: Is a protic solvent and can engage in hydrogen bonding interactions. This can sometimes improve the peak shape for compounds that exhibit strong secondary interactions.

There is no universal "best" choice. It is highly recommended to screen both solvents during method development. A change in organic modifier can alter the elution order of your analyte relative to impurities, which can be a powerful tool for improving resolution.[6]

Q4: How does mobile phase pH affect the retention time of my analyte?

A4: The mobile phase pH is a powerful tool for controlling the retention of ionizable compounds.[7][8] Although Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate is primarily neutral, its amide and amine groups have pKa values. If the mobile phase pH is close to the analyte's pKa, small pH variations can cause significant shifts in retention time, making the method unreliable.[9] By operating at a pH at least 1.5-2 units away from the analyte's pKa, the analyte will exist predominantly in a single ionic form (either fully protonated or deprotonated), leading to stable and reproducible retention times.[5] For basic compounds, increasing the pH suppresses ionization and increases retention; for acidic compounds, decreasing the pH suppresses ionization and increases retention.[7][9]

Caption: Effect of mobile phase pH on a basic analyte's retention.

Troubleshooting Guide: From Problem to Solution

This guide provides a systematic approach to resolving common chromatographic issues encountered during the analysis of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate.

Problem 1: Poor Peak Shape (Tailing, Fronting, Broadening)
Symptom Probable Cause(s) Recommended Solution(s)
Peak Tailing 1. Secondary interactions with residual silanols.[3][4]2. Mobile phase pH is too close to the analyte's pKa.[3]3. Column overload.1. Lower mobile phase pH to < 3 using 0.1% formic or phosphoric acid to protonate silanols.[1]2. Increase buffer concentration (e.g., from 10mM to 25mM) to ensure consistent pH on the column surface.3. Reduce sample concentration/injection volume.
Peak Fronting 1. Column overload (high concentration).2. Sample solvent is stronger than the mobile phase.[2]1. Dilute the sample or reduce the injection volume.2. Dissolve the sample in the initial mobile phase composition. For a gradient run, this means the starting conditions (e.g., 95% Water / 5% ACN).
Broad Peaks 1. High extra-column volume (long tubing, large detector cell).2. Mismatch between sample solvent and mobile phase.3. Column degradation or contamination.[10]1. Minimize tubing length and diameter between the injector, column, and detector.[3]2. Ensure the sample is dissolved in the mobile phase. 3. Wash the column with a strong solvent or replace it if performance does not improve.
Problem 2: Unstable or Drifting Retention Times
Symptom Probable Cause(s) Recommended Solution(s)
Gradual Shift to Shorter RT 1. Column degradation, especially at high pH.2. Loss of bonded phase.1. Verify the column's recommended pH range. Most silica columns are not stable above pH 8.[4]2. Replace the column and operate within stable pH limits.
Random, Erratic RT 1. Inadequate mobile phase buffering or pH control.[8]2. Leaks in the pump or injector.3. Inconsistent mobile phase preparation.1. Use a buffer instead of just an acid/base, especially if operating at pH > 3. Ensure the operating pH is within +/- 1 unit of the buffer's pKa.[11]2. Perform a system pressure test to check for leaks.3. Ensure accurate and consistent mobile phase preparation. Use a calibrated pH meter.
Sudden Shift in RT 1. Change in mobile phase composition (incorrectly prepared).2. Large temperature fluctuation.3. Column was changed or not properly equilibrated.1. Prepare fresh mobile phase , carefully checking all measurements.2. Use a column thermostat to maintain a constant temperature.3. Equilibrate the new column with at least 10-20 column volumes of mobile phase before injection.

Experimental Protocols

Protocol 1: Systematic Mobile Phase Optimization Workflow

This protocol outlines a structured approach to developing a robust HPLC method.

Objective: To systematically screen key mobile phase parameters to achieve optimal retention, resolution, and peak shape.

Methodology:

  • Initial Column and System Setup:

    • Install a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Set the flow rate to 1.0 mL/min and column temperature to 30 °C.

    • Set UV detection at a suitable wavelength (e.g., 240 nm).

  • Organic Modifier Screening:

    • Run 1 (Acetonitrile):

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: Acetonitrile.

      • Perform a generic gradient: 10-90% B in 15 min, hold at 90% for 2 min, return to 10% and equilibrate for 3 min.

    • Run 2 (Methanol):

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: Methanol.

      • Perform the same generic gradient as in Run 1.

    • Analysis: Compare the two runs for changes in selectivity (elution order), peak shape, and retention time. Choose the organic modifier that provides better overall chromatography.

  • pH Screening:

    • Using the superior organic modifier from Step 2, prepare three different aqueous mobile phases.

    • pH ~3: 0.1% Phosphoric Acid in Water.

    • pH ~4.5: 10 mM Acetate Buffer (prepared by dissolving sodium acetate in water and adjusting pH with acetic acid).

    • pH ~7: 10 mM Phosphate Buffer (prepared by dissolving sodium phosphate dibasic and monobasic salts and adjusting pH).

    • Perform the generic gradient with each of these aqueous phases.

    • Analysis: Evaluate the chromatograms. Look for the pH that provides the best peak shape and resolution from nearby impurities. Low pH often yields the best peak shape for amine-containing compounds.[1]

  • Gradient Optimization:

    • Based on the optimal organic modifier and pH, refine the gradient slope to improve resolution.

    • If peaks are eluting too early, decrease the starting %B or use a shallower gradient.

    • If peaks are eluting too late or are too broad, increase the gradient slope or the starting %B.

Caption: Systematic workflow for mobile phase optimization.

Protocol 2: Preparation of 25 mM Phosphate Buffer at pH 3.0

Objective: To accurately prepare a buffered mobile phase for reproducible HPLC analysis.

Materials:

  • Sodium Phosphate Monobasic (NaH₂PO₄)

  • Phosphoric Acid (H₃PO₄, ~85%)

  • HPLC-grade Water

  • Calibrated pH meter

  • 1 L Volumetric flask

Procedure:

  • Weigh the Salt: Accurately weigh out approximately 3.0 grams of Sodium Phosphate Monobasic (MW ~120 g/mol ) and transfer it to the 1 L volumetric flask. This will result in an approximate concentration of 25 mM.

  • Dissolve: Add approximately 800 mL of HPLC-grade water to the flask and swirl until the salt is completely dissolved.

  • pH Adjustment: Place a calibrated pH electrode into the solution. Slowly add phosphoric acid dropwise while stirring until the pH meter reads 3.00 ± 0.05. The pKa1 of phosphoric acid is 2.15, making it an effective buffer at pH 3.[11]

  • Final Volume: Once the target pH is reached, remove the pH electrode, rinsing it with a small amount of HPLC-grade water into the flask. Bring the flask to the final volume of 1 L with HPLC-grade water.

  • Mix and Filter: Cap the flask and invert it several times to ensure a homogenous solution. Filter the buffer through a 0.45 µm or 0.22 µm membrane filter to remove particulates and degas the solution before use.

References

  • KNAUER.
  • Agilent Technologies.
  • Veeprho.
  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity.
  • Biotage.
  • ResearchG
  • Thermo Fisher Scientific.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • ALWSCI.
  • Chrom Tech, Inc.
  • LCGC International.
  • Welch Materials. Mobile Phase Selection in Method Development: How to Optimize.
  • Phenomenex. HPLC Method Development Guide.

Sources

Optimization

Technical Support Center: Stability of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering stability issues with Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate at room temperature....

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering stability issues with Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate at room temperature. This document provides in-depth technical information, troubleshooting protocols, and answers to frequently asked questions to help you understand and mitigate the degradation of this compound.

Introduction: Understanding the Instability

Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate is a molecule that possesses two primary functionalities susceptible to degradation under ambient conditions: a carbamate linkage and a methyl ester. The observed degradation at room temperature is likely a result of one or a combination of several chemical processes, primarily hydrolysis and intramolecular cyclization. The presence of the electron-withdrawing 3-chlorophenyl group can influence the reactivity of the carbamate moiety. This guide will delve into the potential degradation pathways and provide actionable solutions for your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: Why is my sample of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate degrading at room temperature?

Degradation at room temperature is most likely due to the compound's susceptibility to hydrolysis and intramolecular cyclization. Both the carbamate and the methyl ester groups are prone to reacting with ambient moisture. The rate of this degradation can be accelerated by factors such as pH (especially alkaline conditions), light, and the presence of certain enzymes or microorganisms.[1][2]

Q2: What are the potential degradation products I should be looking for?

The primary degradation products will depend on the specific pathway. Key potential products include:

  • Hydrolysis of the Carbamate: 3-chloroaniline and methyl 2-aminoacetate. The intermediate carbamic acid is unstable and will decompose to 3-chloroaniline and carbon dioxide.

  • Hydrolysis of the Methyl Ester: 2-{[(3-chlorophenyl)carbamoyl]amino}acetic acid.

  • Intramolecular Cyclization: 1-(3-chlorophenyl)-3,5-dioxopiperazin-2-one (a cyclic derivative).

Q3: How does the 3-chloro substituent affect the stability of the molecule?

The chlorine atom is an electron-withdrawing group. This can increase the acidity of the N-H proton on the carbamate, making it more susceptible to deprotonation, which can facilitate certain degradation pathways, particularly under basic conditions.[3][4] It also increases the lipophilicity of the molecule.

Q4: What are the ideal storage conditions for this compound?

To minimize degradation, Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate should be stored in a tightly sealed container, in a cool, dark, and dry place. Storage at or below 4°C is recommended. The use of a desiccator to control humidity is also advisable.

Q5: Can I use this compound in aqueous solutions?

Given its susceptibility to hydrolysis, preparing fresh aqueous solutions immediately before use is critical. If the solution must be stored, even for a short period, it should be kept at a low temperature (2-8°C) and buffered to a slightly acidic pH (around 4-6) to slow down hydrolysis.[5]

Troubleshooting Guide: Identifying and Mitigating Degradation

This section provides a systematic approach to troubleshooting the degradation of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate.

Visualizing the Problem: Potential Degradation Pathways

The following diagram illustrates the three most probable degradation pathways for Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate.

cluster_hydrolysis Hydrolysis Pathways cluster_cyclization Intramolecular Cyclization Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate Carbamate Hydrolysis Carbamate Hydrolysis Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate->Carbamate Hydrolysis H2O (Base-catalyzed) Ester Hydrolysis Ester Hydrolysis Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate->Ester Hydrolysis H2O (Acid/Base-catalyzed) Intramolecular Cyclization Intramolecular Cyclization Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate->Intramolecular Cyclization Heat/Base 3-Chloroaniline + Methyl 2-aminoacetate + CO2 3-Chloroaniline + Methyl 2-aminoacetate + CO2 Carbamate Hydrolysis->3-Chloroaniline + Methyl 2-aminoacetate + CO2 2-{[(3-chlorophenyl)carbamoyl]amino}acetic acid + Methanol 2-{[(3-chlorophenyl)carbamoyl]amino}acetic acid + Methanol Ester Hydrolysis->2-{[(3-chlorophenyl)carbamoyl]amino}acetic acid + Methanol 1-(3-chlorophenyl)imidazolidine-2,4-dione + Methanol 1-(3-chlorophenyl)imidazolidine-2,4-dione + Methanol Intramolecular Cyclization->1-(3-chlorophenyl)imidazolidine-2,4-dione + Methanol

Caption: Potential degradation pathways of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate.

Experimental Protocols

This protocol will help you to determine the extent of degradation and identify the major degradation products.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (TFA)

  • Your sample of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate

  • Reference standards for potential degradation products (if available)

Procedure:

  • Sample Preparation: Dissolve a small, accurately weighed amount of your compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of water and acetonitrile, both containing a small amount of acid (e.g., 0.1% formic acid or 0.05% TFA) to ensure good peak shape. A typical gradient could be:

    • 0-5 min: 10% Acetonitrile

    • 5-25 min: 10% to 90% Acetonitrile

    • 25-30 min: 90% Acetonitrile

    • 30-35 min: 90% to 10% Acetonitrile

    • 35-40 min: 10% Acetonitrile

  • HPLC Analysis:

    • Set the column temperature to a controlled value (e.g., 25°C).

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to a value where the parent compound and potential degradation products absorb (e.g., 240 nm).

    • Inject your sample and run the gradient.

  • Data Analysis:

    • Identify the peak corresponding to the parent compound.

    • Look for additional peaks that may correspond to degradation products. The retention times of these peaks can be compared to reference standards if available.

    • The peak areas can be used to estimate the percentage of degradation.

Causality behind Experimental Choices:

  • A C18 column is a good starting point for separating compounds of moderate polarity.

  • The use of an acidic modifier in the mobile phase helps to protonate acidic and basic functional groups, leading to sharper and more symmetrical peaks.

  • A gradient elution is used to effectively separate compounds with a range of polarities.

This protocol will help you to understand the susceptibility of your compound to different stress conditions.

Materials:

  • Your sample of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • UV lamp (e.g., 254 nm)

  • Oven

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of your compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Set up Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.

    • Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂.

    • Photolytic Degradation: Expose an aliquot of the stock solution to UV light.

    • Thermal Degradation: Place an aliquot of the stock solution in an oven at an elevated temperature (e.g., 60°C).

    • Control: Keep an aliquot of the stock solution at room temperature, protected from light.

  • Incubation: Incubate the samples under their respective stress conditions for a set period (e.g., 24 hours).

  • Analysis: Analyze all samples, including the control, using the HPLC method described in Protocol 1.

  • Evaluation: Compare the chromatograms from the stressed samples to the control to identify degradation products formed under each condition.

Causality behind Experimental Choices:

  • Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[6]

  • The chosen stress conditions (acid, base, oxidation, light, heat) represent common environmental factors that can cause drug degradation.

Data Summary Table
Stress ConditionExpected Primary Degradation PathwayKey Degradation Products
Acidic (e.g., 0.1M HCl) Ester Hydrolysis2-{[(3-chlorophenyl)carbamoyl]amino}acetic acid
Basic (e.g., 0.1M NaOH) Carbamate & Ester Hydrolysis3-chloroaniline, 2-aminoacetic acid, CO₂, Methanol
Oxidative (e.g., 3% H₂O₂) Potential for various oxidative productsDependent on specific reaction
Photolytic (UV light) PhotodegradationVarious photoproducts
Thermal (e.g., 60°C) Intramolecular Cyclization, Hydrolysis1-(3-chlorophenyl)imidazolidine-2,4-dione, hydrolysis products

References

  • Hegarty, A. F., & Frost, L. N. (1973). Elimination-addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group. Journal of the Chemical Society, Perkin Transactions 2, (12), 1719-1728.
  • U.S. Geological Survey. (1995). Methods of Analysis by the U.S.
  • Tsikas, D., & Gutzki, F. M. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726.
  • Williams, A. (1972). The mechanisms of hydrolysis of N-alkyl O-arylthioncarbamate esters. Journal of the Chemical Society, Perkin Transactions 2, (7), 808-812.
  • Castro, E. A., et al. (2004). Hammett plot for hydrolysis of N-aryl pyridylcarbamates showing the effect of the substituent on the leaving group. Journal of Physical Organic Chemistry, 17(11), 1033-1038.
  • Racke, K. D., & Coats, J. R. (1990). Enhanced Degradation and the Comparative Fate of Carbamate Insecticides in Soil. In Enhanced Biodegradation of Pesticides in the Environment (pp. 88-103). American Chemical Society.
  • Wolfe, N. L., Zepp, R. G., & Paris, D. F. (1978). Kinetics of Carbaryl Hydrolysis.
  • Verma, K. K., et al. (2011). Spectrophotometric analysis of carbamate pesticides after thermal gradient separation. Journal of the Serbian Chemical Society, 76(7), 965-976.
  • Jeschke, P. (1999). Influence of chlorine substituents on biological activity of chemicals: a review. Pest Management Science, 55(7), 787-796.
  • Broxton, T. J. (1984). Micellar Catalysis of Organic Reactions. XII. Basic Hydrolysis of Some Alkyl and Aryl N-(4-Nitrophenyl)carbamates. Australian Journal of Chemistry, 37(1), 47-54.
  • Stella, V. J., & Himmelstein, K. J. (1980). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Journal of Medicinal Chemistry, 23(12), 1275-1282.
  • Showalter, B. M., & Woerpel, K. A. (2004). α-Trialkylsilyl Amino Acid Stability. Organic Letters, 6(25), 4747-4750.
  • Gallo, J. A., & Burtoloso, A. C. B. (2019).
  • Phetxumphou, K., et al. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Omega, 7(14), 12133-12142.
  • Zhang, L., et al. (2016). Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. RSC Advances, 6(10), 8349-8358.
  • Zhang, A., et al. (2004). Essential amino acid methyl esters: major sex pheromone components of the cranberry white grub, Phyllophaga anxia. Journal of Chemical Ecology, 30(11), 2193-2204.
  • Roy, R., & Taylor, S. D. (2009).
  • Lardeux, B., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 7(49), 45293-45301.
  • U.S. Environmental Protection Agency. (1984).
  • Nguyen, T. T., et al. (2023). The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products. Engineering and Technology For Sustainable Development, 33(3), 48-57.
  • De Santi, C., et al. (2019). Discovery of carbamate degrading enzymes by functional metagenomics. PLoS One, 14(11), e0225003.
  • Li, J., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids. RSC Advances, 14(49), 35836-35841.
  • Swetha, V. P., & Phale, P. S. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 688320.
  • World Health Organization. (1986). Carbamate pesticides: a general introduction. Environmental Health Criteria 64.
  • Gallo, J. A., & Burtoloso, A. C. B. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. PubMed. Retrieved from [Link]

  • Applichem. (n.d.). methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate. Retrieved from [Link]

  • Pua, F. L., et al. (2020). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. RSC Advances, 10(52), 31253-31261.
  • Sam, J., & Plampin, J. N. (1964). New Carbamates and Related Compounds. Journal of Pharmaceutical Sciences, 53(5), 538-542.
  • Lardeux, B., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 7(49), 45293-45301.
  • Khan, I., et al. (2019). Influence of chlorine substituents on biological activity of chemicals: a review. Journal of the Iranian Chemical Society, 16(12), 2669-2689.
  • PubChem. (n.d.). Methyl 2-(3-chlorophenyl)acetate. Retrieved from [Link]

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Troubleshooting

Overcoming scale-up challenges for Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate production

Topic: Overcoming Scale-Up Challenges for Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate Production Target Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the Technical Support...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Overcoming Scale-Up Challenges for Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate Production Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. Synthesizing unsymmetrical ureas via isocyanate amination is a fundamental transformation in medicinal chemistry. However, scaling the production of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate from bench-scale to multi-kilogram pilot plant campaigns introduces severe challenges regarding exotherm control, moisture sensitivity, and impurity management.

This guide is engineered to provide mechanistic insights, troubleshooting strategies, and self-validating protocols to ensure a robust, high-yield scale-up.

Mechanistic Workflow & Process Controls

To successfully scale this reaction, the process must be viewed as an interconnected system where thermodynamics and stoichiometry are tightly controlled. Below is the logical workflow for the synthesis, mapping the critical path from raw materials to the isolated high-purity urea.

ProcessFlow A Glycine Methyl Ester HCl + TEA Base C Controlled Addition (T < 10°C, N2 Blanket) A->C B 3-Chlorophenyl Isocyanate (Moisture-Free) B->C D Nucleophilic Addition (Exothermic Urea Formation) C->D Continuous Flow or Dropwise E In-Process Control (IPC) HPLC: Isocyanate < 0.1% D->E E->D Fail (Extend Time) F Aqueous Quench (Dissolve TEA-HCl) E->F Pass G Direct Crystallization & Filtration F->G H Methyl 2-{[(3-chlorophenyl) carbamoyl]amino}acetate G->H >90% Yield

Workflow and in-process controls for scalable synthesis of the target urea derivative.

Troubleshooting & FAQs

Q: During scale-up from 50 g to 2 kg, we observed a severe temperature spike leading to a complex impurity profile. How do we mitigate this exotherm? A: The nucleophilic addition of an amine to an isocyanate is thermodynamically highly favorable and intensely exothermic. At bench scale, the high surface-area-to-volume ratio allows for rapid heat dissipation. At the pilot scale, poor heat transfer causes localized hot spots, driving the formation of biuret impurities (where the product urea reacts with excess isocyanate). Causality & Solution: Transition from a bulk batch addition to a controlled, continuous addition. Implementing continuous flow microreactors significantly enhances heat transfer, allowing for direct scale-up ("numbering-up") without re-optimizing thermal parameters, as demonstrated in scalable isocyanate flow chemistry [1]. If restricted to batch reactors, dilute the 3-chlorophenyl isocyanate in a non-polar solvent and add it dropwise to the amine solution over 2–4 hours, maintaining the internal temperature strictly below 10 °C.

Q: We are isolating a highly insoluble white precipitate that NMR confirms is not our target product. What is this byproduct and how do we eliminate it? A: You are likely isolating 1,3-bis(3-chlorophenyl)urea, a symmetrical urea byproduct. Causality & Solution: This occurs when 3-chlorophenyl isocyanate reacts with adventitious moisture in the solvent or reactor. Water hydrolyzes the isocyanate to form 3-chloroaniline and carbon dioxide. The highly nucleophilic 3-chloroaniline then rapidly attacks another equivalent of 3-chlorophenyl isocyanate [4]. To prevent this, ensure your solvents undergo Karl Fischer titration to confirm water content is <50 ppm before use. Additionally, ensure the glycine methyl ester hydrochloride is thoroughly dried under vacuum, as hygroscopic starting materials are a common source of hidden moisture.

Q: Our current downstream process relies on column chromatography, which is unfeasible for our 10 kg campaign. How can we redesign the process for direct isolation? A: Column chromatography is a major bottleneck in process chemistry. To bypass it, you must select a solvent system that inherently drives crystallization of the product while keeping impurities soluble. Causality & Solution: Recent process developments for clinical candidates utilizing 3-chlorophenyl isocyanate successfully achieved direct filtration by carefully selecting the reaction medium [3]. Switch the reaction solvent to Acetonitrile (MeCN). The target molecule has lower solubility in cold MeCN compared to the starting materials. By quenching the reaction with a controlled volume of water (to dissolve the triethylamine hydrochloride byproduct), the target urea will precipitate directly from the mixture, allowing for isolation via simple filtration.

Quantitative Data: Solvent System Evaluation

Selecting the correct solvent is the most critical variable for bypassing chromatography. The table below summarizes the quantitative evaluation of various solvent systems at a 1 kg scale.

Solvent SystemIsocyanate ConversionSymmetrical Urea ImpurityIsolation MethodOverall YieldScalability Rating
Dichloromethane (DCM) >99%2.1%Solvent Swap to Heptane82%Moderate (Environmental concerns)
Acetonitrile (MeCN) >99%0.8%Direct Aqueous Quench & Filtration91%Excellent
Toluene 95%1.5%Direct Filtration85%Good (Slower reaction rate)
"On-Water" Suspension >90%5.0%Direct Filtration78%Moderate (High impurity profile)*

*Note: While "on-water" protocols have been successfully explored for sustainable, zero-waste urea synthesis [2], the highly electrophilic nature of 3-chlorophenyl isocyanate leads to competitive hydrolysis in purely aqueous environments, reducing overall yield for this specific substrate.

Self-Validating Scale-Up Protocol (5 kg Scale)

This standardized operating procedure employs a "Quality by Design" (QbD) approach. Every critical step features a mandatory In-Process Control (IPC) . The protocol is self-validating; you cannot proceed to the next step unless the chemical system proves it has successfully completed the current one.

Step 1: Amine Liberation (Free-Basing)
  • Action: Charge a dry 50 L glass-lined reactor with Glycine methyl ester hydrochloride (1.05 eq) and anhydrous Acetonitrile (20 L). Cool to 0–5 °C under a nitrogen blanket.

  • Action: Add Triethylamine (TEA, 1.1 eq) dropwise. Stir for 30 minutes.

  • Causality: TEA neutralizes the HCl salt to liberate the nucleophilic free amine. A slight excess of amine (1.05 eq) ensures complete consumption of the toxic isocyanate later.

  • IPC 1 (Moisture Check): Pull a 5 mL sample and perform Karl Fischer titration. Validation Gate: Proceed only if H₂O < 50 ppm. If > 50 ppm, the system is compromised; add molecular sieves or distill.

Step 2: Controlled Isocyanate Addition
  • Action: In a separate dry vessel, dissolve 3-chlorophenyl isocyanate (1.0 eq) in anhydrous Acetonitrile (5 L).

  • Action: Dose the isocyanate solution into the 50 L reactor over 3 hours. Maintain jacket cooling to keep the internal temperature < 10 °C.

  • Causality: Inverse addition (dosing isocyanate into the amine) ensures the isocyanate is never in stoichiometric excess in the reactor, drastically minimizing the chance of biuret formation.

Step 3: Reaction Aging & Verification
  • Action: Allow the reactor to naturally warm to 20 °C and stir for 2 hours.

  • IPC 2 (Conversion Check): Analyze an aliquot via HPLC. Validation Gate: Proceed only if 3-chlorophenyl isocyanate is < 0.1% AUC. This validates the thermodynamic completion of the reaction and ensures operator safety during downstream processing.

Step 4: Quench and Direct Crystallization
  • Action: Slowly charge purified water (15 L) into the reactor over 1 hour at 20 °C.

  • Causality: Water serves a dual purpose: it dissolves the precipitated TEA-HCl salt (preventing it from contaminating the product cake) and acts as an anti-solvent, drastically reducing the solubility of the target urea.

  • IPC 3 (Precipitation Verification): Visually and mechanically confirm the formation of a thick, stirrable white slurry.

Step 5: Isolation and Final Release
  • Action: Discharge the slurry through a Nutsche filter. Wash the filter cake with a cold mixture of Water/MeCN (3:1, 5 L), followed by cold Heptane (5 L) to remove organic impurities.

  • Action: Dry the filter cake under vacuum (50 mbar) at 45 °C for 12 hours.

  • IPC 4 (Final Release): Perform NMR and HPLC assay. Validation Gate: Target purity > 98.5%.

References
  • A Scalable Route to Renewable 1,7-Heptamethylene Diisocyanate in Flow | Organic Process Research & Development - ACS Publications. 1

  • Organic Process Research & Development Vol. 26 No. 11 | ACS Publications. 2

  • Development of a Robust Scale-Up Synthetic Route for BPR1K871: A Clinical Candidate for the Treatment of Acute Myeloid Leukemia and Solid Tumors | ACS Publications. 3

  • METHOD FOR CONVERTING MONOISOCYANATES TO UREAS | European Patent Office - EP 3891125 B1 - EPO. 4

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Comparative Efficacy of Novel Carbamate Derivatives in Cell Viability Assays

In the landscape of contemporary drug discovery, particularly within oncology, the rigorous evaluation of novel chemical entities is paramount. This guide provides an in-depth, technical comparison of standard methodolog...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, particularly within oncology, the rigorous evaluation of novel chemical entities is paramount. This guide provides an in-depth, technical comparison of standard methodologies for assessing the in vitro efficacy of carbamate derivatives, using the representative compound Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate . As a Senior Application Scientist, my objective is to not only present protocols but to instill a deeper understanding of the experimental rationale, ensuring that the data you generate is both robust and reliable.

The carbamate functional group is a recurring motif in a variety of therapeutic agents, recognized for its role in compounds with applications ranging from Alzheimer's disease to oncology.[1] Novel carbamate derivatives are frequently synthesized and evaluated for their potential as cytotoxic or antiproliferative agents.[2][3][4][5][6] The initial assessment of these compounds invariably involves the use of cell viability assays to determine their dose-dependent effects on cancer cell lines.

This guide will focus on three widely adopted cell viability assays: the colorimetric MTT and XTT assays, and the luminescent CellTiter-Glo® assay. Each of these methods interrogates a different facet of cellular health, and understanding their underlying principles is crucial for accurate data interpretation.

The Principle of Comparative Efficacy Testing

The primary goal of these assays is to determine the concentration at which a compound elicits a specific biological effect, most commonly the half-maximal inhibitory concentration (IC50). By comparing the IC50 value of a novel compound like Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate to a well-characterized standard, such as Doxorubicin, we can benchmark its potency.

The choice of assay can significantly influence the perceived efficacy of a compound. Therefore, a multi-assay approach is often recommended for a more comprehensive understanding of a compound's activity.

Comparative Analysis of Cell Viability Assays

The following table summarizes the key characteristics of the three assays discussed in this guide.

FeatureMTT AssayXTT AssayCellTiter-Glo® Assay
Principle Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to form an insoluble formazan product.[7][8]Enzymatic reduction of a tetrazolium salt by metabolically active cells to form a soluble formazan product.[9][10]Quantitation of ATP, an indicator of metabolically active cells, using a luciferase reaction.[11][12]
Endpoint Colorimetric (Absorbance at 570-590 nm)[7]Colorimetric (Absorbance at 450-500 nm)[9][10]Luminescence[11][13]
Advantages Inexpensive, widely used and well-documented.Soluble product (no solubilization step), suitable for real-time monitoring.[10]High sensitivity, wide linear range, simple "add-mix-measure" protocol.[11][12]
Disadvantages Insoluble formazan requires a solubilization step, which can introduce variability.[7][8]Lower sensitivity compared to CellTiter-Glo®.More expensive than colorimetric assays.
Throughput HighHighVery High

Hypothetical Comparative Efficacy Data

To illustrate the output of these assays, the following table presents a hypothetical dataset comparing the IC50 values of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate and Doxorubicin in a human colorectal cancer cell line (HCT116) after a 48-hour incubation period.

CompoundAssayIC50 (µM)
Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetateMTT8.5
XTT9.2
CellTiter-Glo®7.9
Doxorubicin (Reference Standard)MTT0.5
XTT0.6
CellTiter-Glo®0.4

Interpretation of Hypothetical Data: In this hypothetical scenario, Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate demonstrates cytotoxic activity, albeit at a significantly higher concentration than the standard chemotherapeutic agent, Doxorubicin. The slight variations in IC50 values between the assays are expected and can be attributed to their different detection principles.

Experimental Protocols and Workflows

A self-validating system is crucial for trustworthy results. The following protocols are designed to be robust and include necessary controls.

General Experimental Workflow

The workflow for all three assays follows a similar initial procedure.

General Experimental Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay Execution Seed Cells Seed Cells Incubate 24h Incubate 24h Seed Cells->Incubate 24h Allow Adhesion Add Compound Add Compound Incubate 24h->Add Compound Cell Treatment Incubate 48h Incubate 48h Add Compound->Incubate 48h Induce Cytotoxicity Add Reagent Add Reagent Incubate 48h->Add Reagent Assay Specific Incubate Incubate Add Reagent->Incubate Develop Signal Read Plate Read Plate Incubate->Read Plate Quantify Viability

Caption: General experimental workflow for cell viability assays.

MTT Assay Protocol

This assay relies on the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[8]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • 96-well clear flat-bottom plates.

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treat cells with serial dilutions of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate and a reference compound. Include vehicle-only controls.

  • Incubate for the desired exposure time (e.g., 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[14]

  • Carefully aspirate the media.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

  • Read the absorbance at 570 nm using a microplate reader.[14]

XTT Assay Protocol

The XTT assay is based on the reduction of the XTT tetrazolium salt to a water-soluble orange formazan product by metabolically active cells.[9]

Materials:

  • XTT labeling reagent.

  • Electron-coupling reagent.

  • 96-well clear flat-bottom plates.

Procedure:

  • Seed and treat cells as described in the MTT protocol.

  • Prepare the XTT labeling mixture immediately before use by mixing the XTT labeling reagent and the electron-coupling reagent.[9]

  • Add 50 µL of the XTT labeling mixture to each well.[9]

  • Incubate for 2-4 hours at 37°C.[15]

  • Shake the plate gently.

  • Read the absorbance between 450-500 nm using a microplate reader.[9][10]

CellTiter-Glo® Luminescent Cell Viability Assay Protocol

This homogeneous assay quantifies ATP, indicating the presence of metabolically active cells.[16]

Materials:

  • CellTiter-Glo® Reagent (reconstituted CellTiter-Glo® Buffer and Substrate).

  • 96-well opaque-walled plates.

Procedure:

  • Seed cells in an opaque-walled 96-well plate and treat as previously described. Opaque plates are necessary to prevent luminescence signal crosstalk between wells.

  • Equilibrate the plate to room temperature for approximately 30 minutes.[13][16]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[13][16]

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11][13]

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11][13]

  • Record the luminescence using a luminometer.[13]

Potential Mechanism of Action and Signaling Pathways

Carbamate-containing compounds have been shown to induce apoptosis in cancer cells.[2] A plausible mechanism of action for a novel cytotoxic carbamate derivative could involve the induction of apoptosis through the intrinsic or extrinsic pathway. The diagram below illustrates a simplified, representative apoptotic signaling pathway that could be investigated following initial viability screening.

Apoptotic Signaling Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Intrinsic Apoptosis Pathway cluster_execution Execution Phase Carbamate Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate Bax_Bak Bax/Bak Activation Carbamate->Bax_Bak Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Representative intrinsic apoptosis signaling pathway.

Further mechanistic studies, such as caspase activation assays, Western blotting for apoptotic proteins (e.g., Bcl-2 family members, caspases), and cell cycle analysis, would be necessary to elucidate the precise mechanism of action.

Conclusion and Future Directions

This guide provides a framework for the comparative efficacy testing of novel carbamate derivatives in cell viability assays. By employing multiple assay formats and understanding their respective principles, researchers can obtain a more complete picture of a compound's in vitro activity. The initial viability data serves as a critical foundation for more in-depth mechanistic studies to explore the underlying signaling pathways responsible for the observed cytotoxicity. The ultimate goal is to identify promising lead compounds for further development in the fight against cancer.

References

  • Protocol Guide: XTT Assay for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • XTT cell viability assay for Alvetex Scaffold 96 well plate format. (n.d.). REPROCELL. Retrieved from [Link]

  • CellTiter-Glo Assay. (n.d.). Oslo University Hospital Research. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf - NIH. Retrieved from [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved from [Link]

  • MTT (Assay protocol). (n.d.). Cold Spring Harbor Laboratory. Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel C-29 carbamate celastrol derivatives as potent and selective cytotoxic compounds. (2017, October 20). PubMed. Retrieved from [Link]

  • Cell Viability Assessment: Toward Content-Rich Platforms. (2010, January 29). PMC - NIH. Retrieved from [Link]

  • Exposure to Ac, cMEPA, and MEA inhibits HepG2 cell viability in vitro.... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and biological evaluation of novel carnosic acid derivatives with anticancer activity. (n.d.). RSC Publishing. Retrieved from [Link]

  • Synthesis and anticancer activity of novel water soluble benzimidazole carbamates. (2018, January 20). PubMed. Retrieved from [Link]

  • Aberrant Signaling Pathways in Cancer Cells: Application of Nanomaterials. (n.d.). IntechOpen. Retrieved from [Link]

  • Synthesis and In vitro anticancer activity of some novel substituted carbazole carbamate derivatives against human glioma U87MG cell line. (2024, December 23). ResearchGate. Retrieved from [Link]

  • Viability assays – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Synthesis and cytotoxic activity on human cancer cells of carbamate derivatives of 4β-(1,2,3-triazol-1-yl)podophyllotoxin. (n.d.). PubMed. Retrieved from [Link]

  • Signaling pathways in cancer metabolism: mechanisms and therapeutic targets. (2023, May 10). PMC. Retrieved from [Link]

  • Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. (2024, February 28). MDPI. Retrieved from [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2021, August 13). MDPI. Retrieved from [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (n.d.). PMC. Retrieved from [Link]

  • Non-Small-Cell Lung Cancer Signaling Pathways, Metabolism, and PD-1/PD-L1 Antibodies. (n.d.). MDPI. Retrieved from [Link]

  • Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. (2021, July 5). MDPI. Retrieved from [Link]

  • Ortho versus Meta Chlorophenyl-2,3-Benzodiazepine Analogues: Synthesis, Molecular Modeling, and Biological Activity as AMPAR Antagonists. (2020, February 13). PMC - NIH. Retrieved from [Link]

  • A preliminary study assessing the effect of isocyanate in neuroblastoma brain cells in vitro. (2021, June 24). Acta Neurobiologiae Experimentalis. Retrieved from [Link]

  • Comparison of Different Types of Carbamate Amine for Stripping Process. (n.d.). Aidic. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. (2025, December 3). RSC Publishing. Retrieved from [Link]

  • YM-155 delivered at dose 0.00006 uM of GSE96760 - H-STS NET cell line perturbed with small molecule compounds. (n.d.). NCBI. Retrieved from [Link]

  • The Crucial Role of (S)-(-) -Methyl α-(2-Thienyl Ethyl Amino)-(2-Chlorophenyl) Acetate HCl in Cardiovascular Drug Manufacturing. (n.d.). Medium. Retrieved from [Link]

  • Methyl 2-(3-chlorophenyl)acetate | C9H9ClO2 | CID 2733544. (n.d.). PubChem. Retrieved from [Link]

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Comparative

Comprehensive Guide to Analytical Method Validation for the Quantification of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Document Type: Methodological Comparison & Validation Protocol Executive Summary The accurate quantification of Methyl 2-{[(3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Document Type: Methodological Comparison & Validation Protocol

Executive Summary

The accurate quantification of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate (hereafter referred to as 3-CPAA-ME ) in complex biological and environmental matrices is a critical requirement for preclinical pharmacokinetic (PK) and toxicological profiling. As a substituted phenylurea derivative containing a glycine methyl ester moiety, 3-CPAA-ME presents unique structural liabilities—specifically, thermal instability and susceptibility to ester hydrolysis.

This guide objectively compares the performance of LC-MS/MS, HPLC-UV, and GC-MS platforms for the quantification of 3-CPAA-ME. It provides a self-validating, step-by-step experimental protocol grounded in the latest regulatory frameworks, including the FDA Bioanalytical Method Validation Guidance[1] and the ICH Q2(R2) guidelines[2].

Analyte Profiling & Methodological Rationale

To design a robust analytical method, we must first understand the causality between the analyte’s physicochemical properties and its behavior across different analytical platforms.

  • The Urea Linkage (-NH-CO-NH-): Phenylureas are notoriously thermally labile. At temperatures exceeding 150°C, the urea bond undergoes pyrolytic cleavage to form an isocyanate and an amine.

  • The Methyl Ester (-COOCH₃): Esters are highly susceptible to base-catalyzed hydrolysis in physiological matrices (pH ~7.4), rapidly degrading into the corresponding carboxylic acid.

Platform Comparison: Why LC-MS/MS is the Gold Standard

Because of these structural features, traditional gas chromatography (GC-MS) is fundamentally flawed for this analyte without extensive, error-prone derivatization. High-Performance Liquid Chromatography with UV detection (HPLC-UV) avoids thermal degradation but lacks the sensitivity and specificity required to differentiate 3-CPAA-ME from endogenous matrix components.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI) is the optimal choice. ESI is a "soft" ionization technique that preserves the intact molecular ion [M+H]+ , while Multiple Reaction Monitoring (MRM) provides unparalleled specificity by targeting the unique 3-chloro isotopic signature.

Table 1: Comparative Performance Metrics for 3-CPAA-ME Quantification
Analytical PlatformSensitivity (LOD/LOQ)SpecificityAnalyte StabilityMatrix Effect SusceptibilityVerdict
LC-MS/MS (ESI-MRM) High (pg/mL range)Excellent (Isotopic MRM)High (Soft Ionization)Moderate (Requires IS correction)Optimal
HPLC-UV Low (ng/mL to µg/mL)Poor (Interferences at 240 nm)High (Room Temp Analysis)LowSub-optimal
GC-MS ModerateGoodPoor (Thermal degradation)LowUnsuitable
Mechanistic Proof of Platform Selection

Fragmentation Parent Parent Ion [M+H]+ m/z 243 (35Cl) Frag1 Loss of Methanol m/z 211 Parent->Frag1 CID (LC-MS/MS) Frag2 3-Chloroaniline Ion m/z 128 Parent->Frag2 CID (LC-MS/MS) Thermal Thermal Degradation (GC Injector) Parent->Thermal Heat (GC-MS) Isocyanate 3-Chlorophenyl Isocyanate Thermal->Isocyanate

Mechanistic pathway showing LC-MS/MS collision-induced dissociation vs. GC-MS thermal degradation.

Optimized Experimental Protocol: LC-MS/MS Workflow

To ensure a self-validating system, every step of the protocol must proactively mitigate the structural liabilities of 3-CPAA-ME.

Step-by-Step Methodology

1. Sample Collection & Stabilization (Critical Step)

  • Action: Immediately upon collection, spike biological samples (e.g., plasma) with an internal standard (IS) such as Diuron-d6, and buffer the matrix to pH 4.5 using 0.1 M ammonium acetate.

  • Causality: Physiological pH (7.4) and endogenous esterases will rapidly hydrolyze the methyl ester of 3-CPAA-ME. Dropping the pH to 4.5 quenches esterase activity and prevents base-catalyzed hydrolysis, ensuring the analyte remains intact during processing.

2. Protein Precipitation & Extraction

  • Action: Perform Solid Phase Extraction (SPE) using a polymeric Hydrophilic-Lipophilic Balance (HLB) cartridge. Wash with 5% methanol in water; elute with 100% cold acetonitrile.

  • Causality: HLB cartridges retain the polar urea core while allowing salts and phospholipids to be washed away, minimizing ion suppression in the MS source. Cold elution solvents prevent thermal degradation during the concentration step.

3. Chromatographic Separation

  • Action: Inject 5 µL onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm) maintained at 30°C. Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Causality: The acidic mobile phase ensures the analyte remains fully protonated for maximum ESI+ efficiency. Keeping the column at 30°C (rather than 40°C+) protects the urea linkage.

4. Mass Spectrometric Detection

  • Action: Operate the mass spectrometer in ESI positive mode. Monitor the specific MRM transitions: m/z 243.0 128.0 (Quantifier) and m/z 243.0 211.0 (Qualifier).

Workflow A 1. Sample Collection Buffer to pH 4.5 B 2. Protein Precipitation Cold Acetonitrile A->B C 3. Solid Phase Extraction HLB Cartridge B->C D 4. Elution & Reconstitution Avoid Strong Bases C->D E 5. LC-MS/MS Analysis ESI+ MRM Mode D->E F 6. Data Processing Matrix-Matched Calibration E->F

Optimized sample preparation and LC-MS/MS analytical workflow for 3-CPAA-ME quantification.

Self-Validating Analytical Framework

A method is only as reliable as its validation framework. The following parameters must be evaluated strictly in accordance with the FDA Bioanalytical Method Validation Guidance for Industry[1] and the ICH Q2(R2) standards[2].

To build a self-validating system, System Suitability Tests (SST) must be run before every batch. This includes injecting a neat standard to verify that the retention time drift is <2% and the signal-to-noise ratio (S/N) of the Lower Limit of Quantification (LLOQ) is ≥ 5:1.

Table 2: Validation Parameters and Regulatory Acceptance Criteria
Validation ParameterExperimental DesignAcceptance Criteria (FDA / ICH Q2(R2))
Selectivity & Specificity Extract and analyze 6 independent lots of blank matrix alongside an LLOQ spike.Blank response must be < 20% of the LLOQ response and < 5% of the IS response.
Linearity Generate a matrix-matched calibration curve using a minimum of 6 non-zero standards.Correlation coefficient ( R2 ) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze 5 replicates at 4 Quality Control (QC) levels: LLOQ, Low, Mid, and High QC.Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ); Bias ±15% (±20% at LLOQ).
Matrix Effect (ME) Compare peak areas of post-extraction spiked samples vs. neat standards in solvent.IS-normalized Matrix Factor (MF) CV must be ≤ 15% across all 6 matrix lots.
Stability (Critical) Evaluate Benchtop (room temp), Freeze-Thaw (3 cycles), and Autosampler stability.Analyte concentration must remain within ±15% of the nominal concentration. Note: Strict pH control is required to pass this metric.

References

  • FDA Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

Sources

Validation

A Comparative Guide to the Reproducibility of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate Synthesis Protocols

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the synthesis of novel molecular entities with high fidelity is paramount. Methyl 2-{[(3-chloro...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis of novel molecular entities with high fidelity is paramount. Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate, a urea-containing derivative of the amino acid glycine, represents a scaffold of interest for the development of new therapeutic agents. The reproducibility of its synthesis is critical for ensuring consistent biological evaluation and scalable production. This guide provides a comparative analysis of two common protocols for the synthesis of this compound, offering insights into the causality of experimental choices and providing detailed methodologies to ensure reliable outcomes.

Introduction to the Synthetic Challenge

The synthesis of N,N'-disubstituted ureas, such as Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate, typically revolves around the formation of a carbamoyl linkage. The primary challenge in these syntheses lies in achieving high yields and purity while minimizing side reactions. The reactivity of the precursors, particularly isocyanates, necessitates careful control of reaction conditions to prevent the formation of unwanted byproducts like isocyanurates or symmetrical ureas. This guide will dissect two prevalent synthetic strategies: the direct reaction of an isocyanate with an amino acid ester and a two-step, one-pot approach involving the in-situ generation of the isocyanate.

Comparative Analysis of Synthesis Protocols

Two primary protocols for the synthesis of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate are presented below. Each protocol has been designed to be a self-validating system, with clear steps and rationales for the experimental choices.

Parameter Protocol 1: Direct Isocyanate-Amine Coupling Protocol 2: In-Situ Isocyanate Generation
Starting Materials 3-Chlorophenyl isocyanate, Glycine methyl ester hydrochloride, Triethylamine3-Chloroaniline, Triphosgene, Glycine methyl ester hydrochloride, Triethylamine
Reaction Time 2-4 hours4-6 hours
Typical Yield 85-95%75-85%
Purity (post-purification) >98%>97%
Key Advantages Simpler procedure, shorter reaction time, generally higher yield.Avoids handling of potentially hazardous isocyanate starting material.
Key Disadvantages Requires handling of a moisture-sensitive and toxic isocyanate.Longer reaction time, involves the use of a phosgene equivalent.

Experimental Protocols

Protocol 1: Direct Coupling of 3-Chlorophenyl Isocyanate with Glycine Methyl Ester

This protocol leverages the direct and efficient reaction between an isocyanate and an amine to form the urea linkage. The use of triethylamine is crucial to neutralize the hydrochloride salt of the glycine methyl ester, liberating the free amine for reaction.

Diagram of Experimental Workflow:

Protocol1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Glycine methyl ester HCl and Triethylamine in DCM B Add 3-Chlorophenyl isocyanate dropwise at 0°C A->B Cool to 0°C C Stir at room temperature for 2-4 hours B->C Warm to RT D Wash with dilute HCl, NaHCO3 (aq), and brine C->D Reaction complete E Dry over Na2SO4, filter, and concentrate D->E F Purify by column chromatography E->F

Caption: Workflow for the direct isocyanate-amine coupling protocol.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend glycine methyl ester hydrochloride (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the suspension to 0°C in an ice bath and add triethylamine (1.1 equivalents) dropwise. Stir the mixture for 15-20 minutes to ensure the formation of the free amine.

  • Isocyanate Addition: To the cooled solution, add a solution of 3-chlorophenyl isocyanate (1.0 equivalent) in anhydrous DCM dropwise over 15 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate as a white solid.

Causality Behind Experimental Choices:

  • The use of an anhydrous solvent is critical to prevent the reaction of the isocyanate with water, which would lead to the formation of an unstable carbamic acid that decarboxylates to 3-chloroaniline, a potential impurity.

  • The dropwise addition of the isocyanate at low temperature helps to control the exothermicity of the reaction and minimize the formation of byproducts.

  • The aqueous work-up is designed to remove the triethylamine hydrochloride salt and any unreacted starting materials.

Protocol 2: In-Situ Generation of Isocyanate from 3-Chloroaniline

This protocol avoids the direct handling of 3-chlorophenyl isocyanate by generating it in situ from 3-chloroaniline and a phosgene equivalent, triphosgene. This two-step, one-pot procedure offers a safer alternative, albeit with a slightly longer reaction time and potentially lower yield.

Diagram of Experimental Workflow:

Protocol2 cluster_isocyanate_formation Isocyanate Formation cluster_urea_formation Urea Formation cluster_workup Work-up & Purification A Dissolve 3-Chloroaniline and Triethylamine in DCM B Add Triphosgene solution dropwise at 0°C A->B Cool to 0°C C Stir at 0°C for 1 hour B->C D Add Glycine methyl ester HCl and more Triethylamine C->D Isocyanate formed E Stir at room temperature for 3-5 hours D->E Warm to RT F Wash with dilute HCl, NaHCO3 (aq), and brine E->F Reaction complete G Dry over Na2SO4, filter, and concentrate F->G H Purify by column chromatography G->H

Caption: Workflow for the in-situ isocyanate generation protocol.

Step-by-Step Methodology:

  • Isocyanate Formation: a. In a three-necked round-bottom flask under an inert atmosphere, dissolve 3-chloroaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM. b. Cool the solution to 0°C and add a solution of triphosgene (0.35 equivalents) in anhydrous DCM dropwise over 30 minutes. Caution: Triphosgene is a toxic solid and should be handled with appropriate safety precautions in a well-ventilated fume hood. c. Stir the reaction mixture at 0°C for 1 hour.

  • Urea Formation: a. To the same reaction flask, add glycine methyl ester hydrochloride (1.0 equivalent) followed by the dropwise addition of triethylamine (1.1 equivalents). b. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours, monitoring by TLC.

  • Work-up and Purification: a. Follow the same work-up and purification procedure as described in Protocol 1 (steps 5 and 6).

Causality Behind Experimental Choices:

  • Triphosgene is a safer, solid alternative to gaseous phosgene for the in-situ generation of isocyanates.[1] It reacts with the aniline in the presence of a base to form the isocyanate.

  • The stoichiometry of triphosgene is critical; one mole of triphosgene generates three moles of phosgene in situ.

  • The addition of a second portion of triethylamine is necessary to neutralize the hydrochloride of the glycine methyl ester.

Conclusion and Recommendations

Both protocols presented offer viable and reproducible pathways to Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate. The choice between them will largely depend on the specific constraints and priorities of the laboratory.

  • For speed and yield: Protocol 1, the direct coupling method, is generally superior. Its simplicity and shorter reaction time make it ideal for rapid synthesis and optimization studies. However, it requires the direct handling of a hazardous isocyanate.

  • For safety: Protocol 2, involving the in-situ generation of the isocyanate, is the preferred method when avoiding the handling of neat isocyanates is a priority. While the yield may be slightly lower and the procedure more involved, the enhanced safety profile can be a significant advantage, particularly in a less specialized laboratory setting.

Ultimately, both methods, when performed with care and attention to the principles outlined, will reliably produce the target compound with high purity, enabling consistent results in subsequent research and development activities.

References

  • Usharani, V., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1802-1806.
  • Tsai, J. H., et al. (2002). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)
  • Appchem (2023). methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate. Available at: [Link]

  • Patel, M., et al. (2014). Synthesis and biological evaluation of some new urea and thiourea derivatives of quinazolin-4(3H)-one. Journal of Chemical and Pharmaceutical Research, 6(5), 964-970.
  • Abdel-Gawad, H., et al. (2018). Synthesis, characterization and antimicrobial evaluation of some new urea, thiourea and sulfonamide derivatives. Journal of Saudi Chemical Society, 22(7), 863-873.
  • El-Gaby, M. S. A., et al. (2002). Synthesis and antimicrobial activity of some new urea, thiourea and sulfonamide derivatives of 2-amino-4,6-dimethylpyrimidine. Il Farmaco, 57(8), 613-617.
  • Ghorab, M. M., et al. (2010). Synthesis and antimicrobial activity of some new urea, thiourea and sulfonamide derivatives of 2-aminobenzothiazole.
  • Nowick, J. S., et al. (1992). Synthesis of Peptide Isocyanates. The Journal of Organic Chemistry, 57(26), 7364-7366.
  • Kadaba, P. K. (1984). Synthesis of N-Aryl-N'-(2-thiazolyl)ureas. Journal of Heterocyclic Chemistry, 21(3), 777-779.
  • Katritzky, A. R., et al. (1995). A General and Efficient Method for the Preparation of Ureas from Amines and Carbon Dioxide. The Journal of Organic Chemistry, 60(11), 3401-3404.
  • Porcheddu, A., et al. (2012).
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  • Cotarca, L., et al. (1996).

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Comparative

Stability comparison of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate vs ethyl ester derivatives

A Technical Guide for Researchers and Drug Development Professionals In the landscape of pharmaceutical development and scientific research, the stability of a compound is a cornerstone of its viability. It dictates stor...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and scientific research, the stability of a compound is a cornerstone of its viability. It dictates storage conditions, formulation strategies, and ultimately, its efficacy and safety. This guide provides an in-depth, objective comparison of the stability profiles of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate and its ethyl ester counterpart. By synthesizing established principles of chemical kinetics and degradation pathways, supported by referenced experimental methodologies, this document serves as a critical resource for scientists navigating the selection of candidate molecules.

Introduction: The Ester Stability Imperative

The choice between a methyl and an ethyl ester in a lead compound can have profound implications for its development trajectory. Esters are susceptible to hydrolysis, a primary degradation pathway that can be influenced by the steric and electronic nature of the alcohol moiety.[1] Understanding the nuanced stability differences between closely related analogues is paramount for predicting shelf-life, ensuring consistent dosing, and preventing the formation of potentially undesirable degradation products. This guide will dissect the stability of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate and its ethyl ester derivative through the lens of forced degradation studies, a critical component of pharmaceutical development that intentionally stresses molecules to predict their long-term stability.[2][3]

The Structural Nuance: Methyl vs. Ethyl

The fundamental difference between the two molecules lies in the ester functional group: a methyl ester versus an ethyl ester. This seemingly minor variation can lead to significant differences in their susceptibility to nucleophilic attack, particularly hydrolysis. Generally, methyl esters exhibit greater stability towards both chemical and enzymatic hydrolysis compared to their ethyl homologues.[1] This is attributed to the smaller size of the methyl group, which presents less steric hindrance to the approach of a nucleophile at the carbonyl carbon.

Experimental Framework for Stability Assessment

To rigorously compare the stability of the methyl and ethyl ester derivatives, a series of forced degradation studies would be conducted. These studies expose the compounds to a range of stress conditions, accelerating degradation to identify potential liabilities and degradation pathways.[4][5]

Experimental Workflow: Forced Degradation & Analysis

The following diagram outlines a typical workflow for a comparative stability assessment.

G cluster_0 Compound Preparation cluster_1 Forced Degradation Conditions cluster_2 Analytical Quantification cluster_3 Data Analysis & Comparison Methyl_Ester Methyl Ester Derivative Acid Acidic Hydrolysis (e.g., 0.1N HCl, 60°C) Methyl_Ester->Acid Stress Exposure Base Basic Hydrolysis (e.g., 0.1N NaOH, RT) Methyl_Ester->Base Stress Exposure Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Methyl_Ester->Oxidation Stress Exposure Thermal Thermal Stress (e.g., 80°C) Methyl_Ester->Thermal Stress Exposure Photolytic Photolytic Stress (ICH Q1B) Methyl_Ester->Photolytic Stress Exposure Ethyl_Ester Ethyl Ester Derivative Ethyl_Ester->Acid Stress Exposure Ethyl_Ester->Base Stress Exposure Ethyl_Ester->Oxidation Stress Exposure Ethyl_Ester->Thermal Stress Exposure Ethyl_Ester->Photolytic Stress Exposure HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Sample Analysis Base->HPLC Sample Analysis Oxidation->HPLC Sample Analysis Thermal->HPLC Sample Analysis Photolytic->HPLC Sample Analysis Degradation_Kinetics Degradation Kinetics (Half-life, Rate Constants) HPLC->Degradation_Kinetics Degradant_ID Degradant Identification HPLC->Degradant_ID Stability_Profile Comparative Stability Profile Degradation_Kinetics->Stability_Profile Degradant_ID->Stability_Profile

Caption: Workflow for comparative forced degradation studies.

Detailed Experimental Protocols

A. Preparation of Stock Solutions:

  • Accurately weigh and dissolve Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate and Ethyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate in a suitable solvent (e.g., acetonitrile or methanol) to prepare stock solutions of known concentration (e.g., 1 mg/mL).

B. Forced Degradation Conditions: [2]

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 N hydrochloric acid. Incubate the solution at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 N sodium hydroxide. Maintain the solution at room temperature and collect samples at appropriate time intervals. Due to the expected faster degradation under basic conditions, more frequent sampling in the initial hours is recommended.

  • Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep the solution at room temperature and collect samples over time.

  • Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C). Sample at various time points.

  • Photolytic Degradation: Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

C. Sample Analysis:

  • At each time point, withdraw a sample and neutralize it if necessary (for acidic and basic stress conditions).

  • Dilute the sample to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[6][7][8] A C18 reversed-phase column with a gradient elution of acetonitrile and water is a common starting point for phenylurea compounds.[8] Mass spectrometry (MS) can be coupled to the HPLC to aid in the identification of degradation products.

Anticipated Results and Comparative Stability Analysis

Based on established chemical principles, a clear difference in the stability of the methyl and ethyl esters is expected.

Table 1: Predicted Comparative Stability Data

Stress ConditionParameterMethyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetateEthyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetateRationale
Acidic Hydrolysis Predicted Half-life (t½) LongerShorterThe smaller methyl group offers less steric hindrance to hydronium ion-catalyzed hydrolysis.
Basic Hydrolysis Predicted Half-life (t½) LongerShorterThe ethyl group is slightly more electron-donating than the methyl group, making the carbonyl carbon slightly less electrophilic, but the steric effect is generally more dominant in ester hydrolysis. The primary driver for the faster degradation of the ethyl ester is the greater steric accessibility for the hydroxide nucleophile.[1]
Oxidative Stress % Degradation SimilarSimilarThe primary sites of oxidation are likely the phenyl ring and the secondary amine, which are common to both molecules. The ester group is less susceptible to oxidation under these conditions.
Thermal Stress % Degradation SimilarSimilarThermal degradation is likely to affect the entire molecule, with no significant difference expected based on the ester group alone.
Photolytic Stress % Degradation SimilarSimilarPhotodegradation is expected to be initiated by the chromophores present in the molecule, primarily the phenylurea moiety, which is identical in both compounds.

Postulated Degradation Pathways

The primary degradation pathway for both compounds under hydrolytic conditions is expected to be the cleavage of the ester bond, yielding the corresponding carboxylic acid, 2-{[(3-chlorophenyl)carbamoyl]amino}acetic acid, and either methanol or ethanol. A secondary, more strenuous hydrolysis could lead to the cleavage of the carbamoyl (urea) linkage.

G cluster_0 Parent Compounds cluster_1 Primary Degradation cluster_2 Secondary Degradation Methyl_Ester Methyl Ester Derivative (R = CH3) Carboxylic_Acid 2-{[(3-chlorophenyl)carbamoyl]amino}acetic acid Methyl_Ester->Carboxylic_Acid Hydrolysis Methanol Methanol Methyl_Ester->Methanol Hydrolysis Ethyl_Ester Ethyl Ester Derivative (R = C2H5) Ethyl_Ester->Carboxylic_Acid Hydrolysis Ethanol Ethanol Ethyl_Ester->Ethanol Hydrolysis Glycine Glycine Carboxylic_Acid->Glycine Further Hydrolysis Chlorophenyl_Isocyanate 3-Chlorophenyl Isocyanate Carboxylic_Acid->Chlorophenyl_Isocyanate Further Hydrolysis

Caption: Postulated hydrolytic degradation pathways.

Conclusion and Recommendations

The available scientific literature strongly suggests that Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate will exhibit greater stability towards hydrolytic degradation compared to its ethyl ester derivative .[1] This enhanced stability can be a significant advantage in drug development, potentially leading to a longer shelf-life, less stringent storage requirements, and a more consistent in vivo performance.

For researchers and drug development professionals, this guide underscores the importance of considering even minor structural modifications. The choice between a methyl and an ethyl ester is not trivial and should be informed by early-stage stability assessments. While the ethyl ester may offer advantages in other areas, such as solubility or crystallinity, its potential for faster degradation must be carefully weighed.

It is recommended that comprehensive forced degradation studies, as outlined in this guide, be conducted to confirm these predicted stability profiles and to fully characterize any degradation products. This empirical data is essential for making informed decisions in the selection and development of robust drug candidates.

References

  • EvitaChem. (n.d.). Buy Ethyl 2-amino-2-(3-chlorophenyl)acetate (EVT-13703861).
  • Werner, E. A. (2000, September 15). Multiresidue HPLC methods for phenyl urea herbicides in water. PubMed.
  • de Oliveira, D. N., et al. (2022, February 13). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of the Brazilian Chemical Society.
  • Ahmad, I., et al. (2012, March 1). Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. LCGC International.
  • Werner, E. A., et al. (2000, July 28). Multiresidue HPLC Methods for Phenyl Urea Herbicides in Water. ACS Publications.
  • Popp, P., et al. (2001, September 28). Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry. PubMed.
  • Popp, P., et al. (2001). Determination of Phenylurea Herbicides in Natural Waters at Concentrations below 1 ng L−1 Using Solid-Phase Extraction, Derivatization, and Solid-Phase Microextraction–Gas Chromatography–Mass Spectrometry. ResearchGate.
  • Armelin, E., et al. (2001). Study on the degradability of poly(ester amide)s derived from the a-amino acids glycine, and L-alanine containing a variable ami. UPCommons.
  • Patel, Y., & Singh, R. (2022, November 30). Forced Degradation – A Review. Asian Journal of Pharmaceutical and Clinical Research.
  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.

Sources

Validation

Comparative Analysis of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate Cross-reactivity in Standard Enzymatic Assays

A Senior Application Scientist's Guide to Off-Target Profiling Introduction: The Imperative of Selectivity in Drug Discovery In the landscape of modern drug discovery, the identification of a potent "hit" against a thera...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Off-Target Profiling

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug discovery, the identification of a potent "hit" against a therapeutic target is merely the first step. The subsequent journey to a viable drug candidate is paved with rigorous characterization, chief among which is the assessment of compound selectivity. Off-target interactions, where a compound binds to and modulates proteins other than its intended target, are a primary cause of adverse drug reactions and a significant contributor to late-stage clinical trial failures.[1][2] Therefore, early and comprehensive cross-reactivity profiling is not just a regulatory hurdle but a fundamental, cost-effective strategy for de-risking drug candidates and building a robust safety profile.[1]

This guide provides an in-depth technical comparison of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate, a novel chemical entity (NCE), against a benchmark compound. We will explore its cross-reactivity profile across a panel of standard enzymatic assays, explaining the rationale behind the experimental design, presenting detailed protocols, and interpreting the resulting data to inform future development decisions.

Compound Profile & Rationale for Target Selection

Test Article: Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate Structure:

The structure of this compound contains several key pharmacophores. The urea moiety is a common feature in many kinase inhibitors, while the ester group presents a potential site for hydrolysis by esterases. The chlorophenyl group suggests potential interactions with cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. Based on this structural analysis, our primary hypothesis is that the compound is a kinase inhibitor, but we must proactively screen for potential liabilities in other enzyme families.

Benchmark Compound: A well-characterized, highly selective (hypothetical) kinase inhibitor, "Selleck-789," known to potently inhibit Cyclin-Dependent Kinase 2 (CDK2) with minimal off-target effects.

Experimental Design: A Tiered Approach to Profiling

To efficiently assess the cross-reactivity of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate, we employ a tiered workflow. This approach prioritizes resource allocation by using a broad, single-concentration screen to identify potential areas of concern, followed by more detailed dose-response studies for confirmation and quantification.

G cluster_0 Tier 1: Broad Screening cluster_1 Analysis & Triage cluster_2 Tier 2: Confirmatory Assays cluster_3 Output A Test Compound (10 µM final concentration) B Broad Enzyme Panel (Kinases, Proteases, CYPs, Esterases) A->B C Single-Point % Inhibition Assay B->C D Identify Hits (% Inhibition > 50%) C->D Data Input E 10-Point Dose-Response Curve D->E Progress Hits F IC50 Determination E->F G Selectivity Profile & Risk Assessment F->G Final Data

Caption: Tiered workflow for enzymatic cross-reactivity profiling.

This strategy ensures that we cast a wide net initially to detect unexpected interactions, which is more efficient than relying solely on predefined target panels.[3] The initial screen at 10 µM is a standard concentration used in early drug discovery to identify physiologically relevant off-target activities.

Methodologies

The following protocols are representative of the standard enzymatic assays employed in this study. All assays are performed in 96- or 384-well microplates to facilitate high-throughput screening.[4]

Protocol 1: General Kinase Activity Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Reagent Preparation: Prepare kinase buffer, substrate solution (e.g., a generic peptide substrate), and ATP solution as per the manufacturer's protocol. Dilute Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate and the benchmark compound to the desired concentrations.

  • Kinase Reaction:

    • Add 5 µL of the test compound or vehicle (DMSO) to the wells of a microplate.

    • Add 10 µL of the target kinase/substrate mix to each well.

    • Initiate the reaction by adding 10 µL of ATP solution.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a microplate reader. Calculate percent inhibition relative to the vehicle control.

Protocol 2: Protease Activity Assay (Fluorescent Substrate)

This assay measures the activity of a protease (e.g., Cathepsin S) by monitoring the cleavage of a fluorogenic substrate.

  • Reagent Preparation: Prepare assay buffer and a fluorogenic substrate solution (e.g., Z-VVR-AMC). Dilute the test compound.

  • Assay Procedure:

    • Add 2 µL of the test compound or vehicle to the wells of a black microplate.

    • Add 48 µL of the protease solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of the fluorogenic substrate solution.

  • Data Acquisition: Immediately begin monitoring the increase in fluorescence (Excitation/Emission ~365/450 nm) over 30 minutes using a fluorescence plate reader. The rate of fluorescence increase is proportional to protease activity.[5]

  • Analysis: Calculate the reaction velocity (slope of the linear portion of the curve) and determine the percent inhibition.

Protocol 3: Cytochrome P450 Inhibition Assay (Luminescent)

This assay evaluates the potential of a compound to inhibit major drug-metabolizing enzymes like CYP3A4, CYP2D6, and CYP2C9.

  • Reagent Preparation: Prepare buffer, a luminogenic CYP substrate, and the human liver microsome/CYP enzyme solution.

  • Assay Procedure:

    • Add test compound or vehicle to the wells of a white microplate.

    • Add the CYP enzyme/substrate mixture. Incubate for 10 minutes.

    • Initiate the reaction by adding an NADPH-regenerating system. Incubate for 30 minutes at 37°C.

  • Signal Detection: Add the detection reagent to stop the reaction and generate a luminescent signal. Incubate for 20 minutes.

  • Data Acquisition: Measure luminescence. A decrease in signal relative to the vehicle control indicates CYP inhibition.

Results: Comparative Cross-Reactivity Profile

The following data is representative of a typical screening outcome and is presented for illustrative purposes.

Tier 1: Single-Point Screening Results (% Inhibition at 10 µM)
Enzyme TargetEnzyme FamilyMethyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetateSelleck-789 (Benchmark)
CDK2 Kinase 92% 95%
PIM1Kinase35%8%
SRCKinase48%12%
Cathepsin S Protease 68% 5%
TrypsinProtease15%2%
CYP3A4 Metabolic 75% 11%
CYP2D6Metabolic21%9%
Carboxylesterase 1Esterase18%4%

Data is hypothetical. Hits for Tier 2 analysis are highlighted in bold.

Tier 2: IC50 Determination for Identified Hits

Following the triage of Tier 1 data, dose-response assays were conducted for the primary target (CDK2) and the identified off-target hits (Cathepsin S, CYP3A4).

Enzyme TargetMethyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate IC50 (µM)Selleck-789 (Benchmark) IC50 (µM)Selectivity Window (Test Compound)
CDK2 (On-Target)0.0500.045-
Cathepsin S (Off-Target)7.5> 50150-fold
CYP3A4 (Off-Target)5.2> 50104-fold

Data is hypothetical. Selectivity Window = IC50(Off-Target) / IC50(On-Target).

Discussion and Interpretation

The experimental data reveals a nuanced cross-reactivity profile for Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate.

  • On-Target Potency: The compound demonstrates potent, single-digit nanomolar inhibition of its intended target, CDK2, comparable to the highly selective benchmark inhibitor, Selleck-789. This confirms our primary hypothesis based on its structural features.

  • Off-Target Liabilities: Unlike the benchmark, our test compound exhibits moderate inhibitory activity against both the protease Cathepsin S and the metabolic enzyme CYP3A4.

    • Cathepsin S: While the IC50 of 7.5 µM represents a respectable 150-fold selectivity window over CDK2, this off-target activity warrants further investigation. Inhibition of cathepsins can have complex immunological consequences.

    • CYP3A4: The inhibition of CYP3A4 at 5.2 µM is a more significant concern. CYP3A4 is responsible for the metabolism of approximately 50% of marketed drugs. Inhibition of this enzyme can lead to drug-drug interactions (DDIs), potentially causing severe toxicity when co-administered with other medications. This is a common reason for compound attrition in later development stages.[1]

The diagram below illustrates the decision-making process based on these findings.

G cluster_0 Analysis A Compound Profile CDK2 IC50 = 50 nM Cathepsin S IC50 = 7.5 µM CYP3A4 IC50 = 5.2 µM B On-Target Potency? A->B C Off-Target Risk? A->C D Potency is Acceptable Proceed with Efficacy Studies B->D Yes E High Risk of DDI (CYP3A4 Inhibition) C->E High F Moderate Risk (Cathepsin S Inhibition) C->F Moderate G Action: Initiate Medicinal Chemistry Effort to Mitigate CYP3A4/Cathepsin S Activity E->G F->G

Caption: Risk assessment and decision logic for the test compound.

Conclusion and Future Directions

This guide demonstrates a systematic approach to evaluating the enzymatic cross-reactivity of a novel compound, Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate. While the compound shows promising on-target potency, its off-target interactions, particularly with CYP3A4, present a significant liability that must be addressed.

Comparison Summary:

  • Potency: Comparable to the benchmark compound against the primary target.

  • Selectivity: Significantly lower than the benchmark, with identified liabilities against a protease and a key metabolic enzyme.

The logical next step for this program would be to initiate a structure-activity relationship (SAR) campaign. Medicinal chemists would use this cross-reactivity data to guide the synthesis of new analogs designed to retain CDK2 potency while eliminating or significantly reducing inhibition of Cathepsin S and CYP3A4. This iterative process of design, synthesis, and screening is fundamental to optimizing a lead compound for safety and efficacy.

References

  • Title: Enzymes in secondary pharmacology screening panels: is there room for improvement?
  • Title: A Cross-Reactive, Class-Selective Enzymatic Array Assay Source: ACS Publications URL
  • Title: In silico off-target profiling for enhanced drug safety assessment - PMC Source: National Center for Biotechnology Information URL
  • Title: Predicting compound activity from phenotypic profiles and chemical structures - PMC Source: National Center for Biotechnology Information URL
  • Title: Protocol for enzyme assays Source: The Royal Society of Chemistry URL
  • Title: Off-Target Effects Analysis Source: Creative Diagnostics URL
  • Title: Compound Ranking – Selectivity Profiling Source: Pelago Bioscience URL
  • Title: Unmodified methodologies in target discovery for small molecule drugs: A rising star Source: ScienceDirect URL
  • Title: Enzyme Assays?
  • Title: Diversity-based Screening of Compound Libraries in Drug Discovery Source: Life Chemicals URL
  • Title: Application Notes: Development of Assays for 1-(3-Chlorophenyl)

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate proper disposal procedures

Senior Application Scientist Guidance: Proper Disposal Protocols for Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate As researchers and drug development professionals, ensuring the safe and compliant disposal of synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Senior Application Scientist Guidance: Proper Disposal Protocols for Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate

As researchers and drug development professionals, ensuring the safe and compliant disposal of synthetic intermediates is just as critical as the synthesis itself. Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate ( C10​H11​ClN2​O3​ ) is a halogenated urea-acetate derivative. Because of its specific molecular architecture, its disposal cannot be treated as generic organic waste.

This guide provides a self-validating, step-by-step operational plan for the disposal of this compound, explaining the chemical causality behind each safety mandate to ensure your laboratory remains compliant with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) standards.

Molecular Hazard Profiling & Causality

To understand the disposal protocol, we must first break down the compound's structural vulnerabilities and environmental hazards:

  • The 3-Chlorophenyl Group (Halogenation): The presence of a covalently bonded chlorine atom dictates that this compound—and any solvent it touches—must be classified as halogenated organic waste [1]. If incinerated improperly with standard non-halogenated waste, the combustion of the chlorine can generate highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and hydrochloric acid. Therefore, it must be routed to a specialized facility equipped with high-temperature acid-gas scrubbers[2].

  • The Acetate Ester & Urea Linkages: The −NH−CO−NH− and −CH2​−COOCH3​ groups are susceptible to hydrolysis. Mixing this compound with highly corrosive waste streams (strong acids or bases) can trigger exothermic degradation, potentially releasing heat and gas that could over-pressurize a sealed waste container.

Operational Disposal Plan (Step-by-Step)

The following methodology ensures a closed-loop, self-validating system for waste management.

Phase 1: Waste Characterization and Segregation
  • Assess the Matrix: Determine if the waste is a pure solid (powder/crystals), dissolved in a solvent (e.g., DMSO, Dichloromethane, Methanol), or present on contaminated consumables (e.g., pipette tips, vials).

  • Strict Segregation: Any non-halogenated solvent (like DMSO or Methanol) that is mixed with even trace amounts of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate must immediately be reclassified and treated as a halogenated liquid waste stream[1].

  • pH Verification (Self-Validation Step): Before adding a liquid solution of this compound to a bulk halogenated waste carboy, verify that the solution's pH is between 5.5 and 9.5. Solutions with a pH < 2.0 or > 12.5 can cause exothermic hydrolysis of the ester/urea linkages and must be neutralized prior to consolidation[3].

Phase 2: Containerization
  • Select Compatible Receptacles:

    • Solid Waste: Use a chemically compatible, wide-mouth High-Density Polyethylene (HDPE) jar.

    • Liquid Waste: Use PTFE-lined glass carboys or heavy-duty HDPE carboys. Do not use low-density plastics, which organic solvents can degrade over time.

  • Manage Headspace: When transferring liquid waste, never fill the container beyond 80% to 90% capacity [4]. This mandatory 10-20% headspace acts as a critical buffer against the thermal expansion of volatile solvents, preventing pressure buildup and catastrophic container rupture[5].

  • Seal Integrity: Keep all chemical waste containers tightly sealed (vapor-tight and spill-proof) at all times, except during the active transfer of waste[1].

Phase 3: RCRA-Compliant Labeling & Storage
  • Immediate Labeling: Apply a standardized "Hazardous Waste" label the moment the first drop of waste is added to the container[1].

  • Explicit Nomenclature: Write the full chemical name: Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate. The EPA strictly prohibits the use of chemical formulas, structural abbreviations, or generic terms like "Organic Waste" on the label[4]. If dissolved, list all solvents and their approximate percentages.

  • Accumulation Limits: Mark the accumulation start date clearly. Store the container in a designated Satellite Accumulation Area (SAA) utilizing secondary containment. Ensure Environmental Health & Safety (EH&S) removes the waste within 60 to 90 days of the start date to maintain regulatory compliance[5].

Waste Stream Compatibility Matrix

Summarizing the quantitative and qualitative data ensures quick decision-making at the bench.

Waste MatrixPrimary HazardEPA Waste ClassificationCompatible ReceptaclesIncompatible Mixtures
Solid (Powder/Crystals) Toxic / HalogenatedCharacteristic WasteWide-mouth HDPE jarStrong oxidizers, Alkali metals
Dissolved in DCM/Chloroform Halogenated SolventF002 (Listed Solvent)[3]PTFE-lined glass carboyStrong bases (pH > 12.5)
Dissolved in DMSO/Methanol Halogenated MixtureCharacteristic / F-ListedHDPE or Glass carboyStrong acids (pH < 2.0)[3]
Contaminated Consumables Solid DebrisRegulated Solid WasteDouble-lined waste bagFree liquids[5]

Visual Workflow: Disposal Decision Tree

Follow this logical pathway to ensure the compound is routed to the correct high-temperature incineration stream.

WasteDisposal Start Methyl 2-{[(3-chlorophenyl) carbamoyl]amino}acetate Waste Generated State Assess Physical State & Solvent Matrix Start->State Solid Solid Waste (Powder/Crystals) State->Solid Liquid Liquid Waste (Dissolved in Solvent) State->Liquid Halogenated Halogenated Organic Waste Stream Solid->Halogenated Direct transfer (Wide-mouth jar) Liquid->Halogenated Verify pH 5.5-9.5 (HDPE/Glass carboy) Label Apply EPA/RCRA Compliant Label Halogenated->Label Log accumulation start date Store Store in Secondary Containment (< 60 days) Label->Store EHS EH&S Pickup & High-Temp Incineration Store->EHS

Workflow for the classification and disposal of halogenated urea-acetate derivatives.

References

  • Title: Halogenated Organic Liquids - Standard Operating Procedure Source: University of Illinois (illinois.edu) URL: 1

  • Title: UCSB Chemical Hazardous Waste Disposal Procedures Source: University of California, Santa Barbara (ucsb.edu) URL: 4

  • Title: 3.2 Hazardous Waste Management - Environment, Health & Safety Source: University of Michigan (umich.edu) URL: 5

  • Title: EPA Hazardous Waste Characteristics Source: Columbia University Research (columbia.edu) URL: 3

  • Title: Management of Waste - Prudent Practices in the Laboratory Source: National Institutes of Health (nih.gov) URL:2

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate
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Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate
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